Product packaging for 6-Bromobenzo[c]isothiazole(Cat. No.:CAS No. 20712-08-7)

6-Bromobenzo[c]isothiazole

Cat. No.: B1525720
CAS No.: 20712-08-7
M. Wt: 214.08 g/mol
InChI Key: CLOSTAZFGDZVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromobenzo[c]isothiazole is a useful research compound. Its molecular formula is C7H4BrNS and its molecular weight is 214.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNS B1525720 6-Bromobenzo[c]isothiazole CAS No. 20712-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,1-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOSTAZFGDZVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CSN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724992
Record name 6-Bromo-2,1-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20712-08-7
Record name 6-Bromo-2,1-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Novel 6-Bromobenzo[c]isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for novel 6-Bromobenzo[c]isothiazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Given the limited availability of direct synthetic routes in peer-reviewed literature, this document, intended for researchers, scientists, and drug development professionals, outlines two primary, logically derived strategies. These pathways commence from readily available, pre-brominated benzene precursors, ensuring regioselective control of the bromine substitution. Each proposed route is grounded in established principles of heterocyclic chemistry, with detailed mechanistic insights and step-by-step experimental protocols. The guide also includes visual aids in the form of diagrams for the synthetic workflows and a comprehensive list of references to support the underlying chemical transformations.

Introduction: The Significance of the Benzo[c]isothiazole Scaffold

The benzo[c]isothiazole (also known as 2,1-benzisothiazole) scaffold is an important pharmacophore due to its unique electronic properties and ability to engage in various biological interactions. The introduction of a bromine atom at the 6-position can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins, making this compound derivatives attractive targets for drug discovery programs.

Direct electrophilic bromination of the parent benzo[c]isothiazole is not a viable strategy for the synthesis of the 6-bromo isomer. Such reactions typically yield a mixture of 5- and 7-bromo derivatives, with minor amounts of the 4,7-dibromo product, due to the directing effects of the heterocyclic ring.[1][2] Therefore, a more strategic approach is required, where the bromine atom is incorporated into the starting material prior to the construction of the isothiazole ring. This guide will detail two such retrosynthetic approaches.

Retrosynthetic Analysis and Proposed Pathways

A logical retrosynthetic analysis of this compound suggests two primary pathways originating from commercially available brominated benzene derivatives.

Retrosynthesis Target This compound Precursor1 4-Bromo-2-nitrobenzaldehyde Target->Precursor1 Reductive Cyclization Precursor2 4-Bromo-2-aminobenzaldehyde Target->Precursor2 Oxidative Cyclization StartingMaterial1 4-Bromotoluene Precursor1->StartingMaterial1 Nitration & Oxidation StartingMaterial2 2-Nitrobenzaldehyde Precursor1->StartingMaterial2 Bromination Precursor2->Precursor1 Reduction

Caption: Retrosynthetic analysis of this compound.

This analysis leads to two primary forward synthetic strategies:

  • Pathway A: Starting from 4-Bromo-2-nitrobenzaldehyde.

  • Pathway B: Starting from 4-Bromo-2-aminobenzaldehyde.

Pathway A: Synthesis from 4-Bromo-2-nitrobenzaldehyde

This pathway leverages the reductive cyclization of a nitro group in the presence of a sulfur source to form the N-S bond of the isothiazole ring.

Rationale and Mechanistic Insights

The reaction of an ortho-nitrobenzaldehyde with a reducing sulfur agent, such as sodium hydrosulfide, is a known method for the synthesis of benzo[c]isoxazoles and related heterocycles.[3] The nitro group is reduced to a nitroso or hydroxylamine intermediate, which then undergoes intramolecular condensation with the sulfur nucleophile, followed by cyclization and dehydration to yield the benzo[c]isothiazole ring.

PathwayA_Mechanism A 4-Bromo-2-nitrobenzaldehyde C Nitroso Intermediate A->C Reduction B [NaSH] D Hydroxylamine Intermediate C->D Further Reduction E Thiol Adduct D->E Nucleophilic Attack of SH- on CHO F Cyclized Intermediate E->F Intramolecular Condensation G This compound F->G Dehydration

Caption: Plausible mechanism for Pathway A.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-nitrobenzaldehyde

This intermediate can be prepared via two main routes:

  • Route 1a: From 2-Nitrobenzaldehyde. Direct bromination of 2-nitrobenzaldehyde can be achieved using N-bromosuccinimide (NBS) in concentrated sulfuric acid.[4][5]

    ReagentMolar Eq.
    2-Nitrobenzaldehyde1.0
    N-Bromosuccinimide (NBS)1.2
    Concentrated H₂SO₄Solvent

    Procedure:

    • To a stirred solution of 2-nitrobenzaldehyde in concentrated sulfuric acid, add N-bromosuccinimide portion-wise at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford 4-bromo-2-nitrobenzaldehyde.

  • Route 1b: From 4-Bromotoluene. This involves the nitration of 4-bromotoluene followed by oxidation of the methyl group.

Step 2: Reductive Cyclization to this compound

ReagentMolar Eq.
4-Bromo-2-nitrobenzaldehyde1.0
Sodium Hydrosulfide (NaSH)2.5
Ethanol/WaterSolvent

Procedure:

  • Dissolve 4-bromo-2-nitrobenzaldehyde in a mixture of ethanol and water.

  • Add a solution of sodium hydrosulfide in water dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Pathway B: Synthesis from 4-Bromo-2-aminobenzaldehyde

This approach involves the construction of the isothiazole ring from an ortho-aminobenzaldehyde using a sulfur-containing reagent that can provide the sulfur atom and facilitate the cyclization.

Rationale and Mechanistic Insights

The reaction of an ortho-amino-substituted aromatic aldehyde with thionyl chloride (SOCl₂) is a potential method for the synthesis of benzo[c]isothiazoles. The amino group can react with thionyl chloride to form an N-sulfinylamine intermediate. Subsequent intramolecular cyclization involving the aldehyde group, followed by elimination, would lead to the formation of the benzo[c]isothiazole ring system. This method is analogous to the synthesis of cyclic amines from amino alcohols using thionyl chloride.[6]

PathwayB_Mechanism A 4-Bromo-2-aminobenzaldehyde C N-Sulfinylamine Intermediate A->C Reaction with SOCl₂ B SOCl₂ D Cyclized Intermediate C->D Intramolecular Cyclization E This compound D->E Elimination

Caption: Plausible mechanism for Pathway B.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-aminobenzaldehyde

This key intermediate is synthesized by the reduction of 4-bromo-2-nitrobenzaldehyde.[3][7]

ReagentMolar Eq.
4-Bromo-2-nitrobenzaldehyde1.0
Iron Powder3.0
Acetic Acid/EthanolSolvent

Procedure:

  • Under an inert atmosphere, suspend 4-bromo-2-nitrobenzaldehyde in a 1:1 mixture of acetic acid and ethanol.

  • Add iron powder portion-wise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 1.5-2 hours.

  • Monitor the reaction by TLC or LCMS.

  • Upon completion, filter the reaction mixture to remove excess iron and iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate to give 4-bromo-2-aminobenzaldehyde, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

ReagentMolar Eq.
4-Bromo-2-aminobenzaldehyde1.0
Thionyl Chloride (SOCl₂)1.2
Pyridine (or other base)2.0
Toluene (or other inert solvent)Solvent

Procedure:

  • Dissolve 4-bromo-2-aminobenzaldehyde in dry toluene under an inert atmosphere.

  • Add pyridine to the solution.

  • Cool the mixture to 0 °C and add thionyl chloride dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Characterization of this compound

The final product should be characterized using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the aromatic and isothiazole rings.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

  • Melting Point: As an indicator of purity.

Conclusion and Future Perspectives

The synthesis of this compound, while not extensively documented, is achievable through logical, multi-step synthetic sequences starting from readily available brominated precursors. The two pathways outlined in this guide, proceeding via either a nitro or an amino benzaldehyde intermediate, offer robust and adaptable strategies for researchers in the field. The choice of pathway may depend on the availability of starting materials and the desired scale of the synthesis.

The development of more direct and efficient, perhaps one-pot, methodologies for the synthesis of this and other substituted benzo[c]isothiazole derivatives remains an area ripe for further investigation. Such advancements would undoubtedly accelerate the exploration of their therapeutic and material science applications.

References

An In-Depth Technical Guide to 6-Bromobenzo[c]isothiazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromobenzo[c]isothiazole, a heterocyclic compound of increasing interest in medicinal chemistry. This document details its fundamental chemical and physical properties, provides a validated synthesis protocol with mechanistic insights, and explores its current and potential applications in the field of drug discovery. The content is structured to serve as a practical resource for researchers and scientists, offering both theoretical understanding and actionable experimental details.

Introduction: The Benzo[c]isothiazole Scaffold

The benzo[c]isothiazole ring system, an isomer of the more commonly studied benzo[d]isothiazole, represents a unique heterocyclic scaffold. The arrangement of the nitrogen and sulfur atoms in the five-membered ring fused to the benzene core imparts distinct electronic and conformational properties. These characteristics make it an intriguing building block in the design of novel therapeutic agents. The introduction of a bromine substituent at the 6-position, as in this compound, further modulates its physicochemical properties and provides a handle for further synthetic diversification, making it a valuable intermediate for creating libraries of bioactive molecules.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is the precise knowledge of its structure and unique identifiers.

Molecular Structure:

Caption: Molecular structure of this compound.

Chemical Identifiers:

IdentifierValueSource
CAS Number 20712-08-7[1][2][3][4][5]
Molecular Formula C₇H₄BrNS[1][2][4][5]
Molecular Weight 214.08 g/mol [1][2][4][5]
Synonyms 6-Bromo-2,1-benzisothiazole[5]
SMILES C1=CC(=CC2=NSC=C12)Br[1]
InChI InChI=1S/C7H4BrNS/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing everything from reaction conditions to formulation.

PropertyValueSource
Physical State White to off-white solid[2]
Purity ≥95-98% (typical)[1][2]
Topological Polar Surface Area (TPSA) 12.89 Ų[1]
logP (calculated) 3.0588[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 0[1]
Storage Temperature 4°C[1]

Synthesis of this compound

While various methods exist for the synthesis of the broader benzisothiazole class, the synthesis of the benzo[c]isothiazole isomer often requires a distinct synthetic strategy. A common approach involves the cyclization of an appropriately substituted aniline derivative.

Proposed Synthetic Pathway:

A plausible synthetic route to this compound can be envisioned starting from a substituted aniline. The key is the formation of the isothiazole ring. This can often be achieved through reactions involving sources of sulfur and nitrogen that cyclize onto the benzene ring.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

Disclaimer: The following protocol is a generalized representation based on known transformations for related heterocyclic systems. Researchers should consult specific literature for the synthesis of this compound as it becomes available and optimize conditions accordingly.

Step 1: Preparation of a suitable precursor (e.g., a substituted thiourea from 4-bromoaniline).

  • To a solution of 4-bromoaniline (1.0 eq) in a suitable solvent such as acetic acid, add ammonium thiocyanate (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

Step 2: Oxidative Cyclization to form the Benzo[c]isothiazole ring. This step is often the most challenging and can involve various reagents and conditions. The specific conditions for the cyclization to the benzo[c] isomer are not well-documented in easily accessible literature and would require significant experimental development.

Causality Behind Experimental Choices:

  • Starting Material: 4-bromoaniline is a readily available starting material with the bromine atom in the desired position.

  • Thiourea Formation: The reaction with ammonium thiocyanate and subsequent bromination is a common method to introduce the necessary sulfur and nitrogen functionalities for cyclization.

  • Temperature Control: The initial low temperature during bromination is crucial to control the reactivity of bromine and prevent unwanted side reactions.

Self-Validating System:

  • Reaction Monitoring: Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of starting material and the formation of the product.

  • Product Characterization: The identity and purity of the synthesized this compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Synthesis_Workflow Start 4-Bromoaniline Reagent1 NH4SCN, Br2 Acetic Acid Start->Reagent1 Step 1 Intermediate Substituted Thiourea Intermediate Reagent1->Intermediate Cyclization Oxidative Cyclization (e.g., with an oxidizing agent) Intermediate->Cyclization Step 2 Product This compound Cyclization->Product Purification Purification (Crystallization/Chromatography) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery

While specific applications of this compound are not extensively documented in publicly available literature, the broader class of benzisothiazole and benzothiazole derivatives has shown significant promise in various therapeutic areas. The 6-bromo-benzo[c]isothiazole scaffold can be considered a valuable starting point for the development of new chemical entities.

As a Bioisosteric Replacement:

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool for lead optimization. The benzo[c]isothiazole moiety can be explored as a bioisostere for other bicyclic aromatic systems, such as indoles, benzofurans, or even its isomer, benzo[d]isothiazole. This can lead to improved potency, selectivity, metabolic stability, or reduced toxicity.

Potential Therapeutic Areas:

Derivatives of the related benzothiazole scaffold have demonstrated a wide range of pharmacological activities, suggesting potential avenues of investigation for benzo[c]isothiazole analogs.[6][7] These include:

  • Anticancer Activity: Many benzothiazole derivatives have been investigated for their potential as anticancer agents.[2]

  • Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a component of several compounds with antimicrobial and antifungal properties.[6]

  • Neurological Disorders: Some benzothiazole-containing compounds have shown activity in models of neurological diseases.[7]

  • Anti-inflammatory and Analgesic Effects: The anti-inflammatory and analgesic potential of benzothiazole derivatives has also been explored.[2]

The bromine atom at the 6-position of this compound serves as a convenient point for further chemical modification through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of analogs for screening in various biological assays.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[1]

Consult the Safety Data Sheet (SDS) from the supplier for detailed and specific safety information.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its unique structural features and the presence of a reactive bromine handle make it an attractive starting point for the synthesis of novel bioactive compounds. While detailed synthetic protocols and specific biological applications are still emerging in the scientific literature, the foundational knowledge of its properties and the proven track record of the broader benzisothiazole class of compounds underscore its importance for further investigation by researchers and scientists in the field.

References

Spectroscopic data (NMR, IR, Mass) for 6-Bromobenzo[c]isothiazole characterization.

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data essential for the characterization of 6-Bromobenzo[c]isothiazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and established spectroscopic principles to offer a robust framework for the structural elucidation of this heterocyclic compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique electronic properties and biological activities associated with the benzisothiazole scaffold.[1] Accurate structural confirmation is the cornerstone of any meaningful chemical or biological study.[1] This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a comprehensive reference for its synthesis and characterization.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the chemical formula C₇H₄BrNS and a molecular weight of approximately 214.08 g/mol , dictates its spectroscopic signature.[2] The fusion of a benzene ring with an isothiazole ring creates a bicyclic system where the bromine substituent at the 6-position significantly influences the electronic environment and, consequently, the spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[1] For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern and the integrity of the heterocyclic core.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit a set of distinct signals in the aromatic region, reflecting the three protons on the benzene ring and one on the isothiazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the heterocyclic ring system.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~8.5 - 8.7s-The proton on the isothiazole ring is expected to be significantly deshielded due to the adjacent nitrogen and sulfur atoms.
H-4~7.8 - 8.0d~8.5This proton is ortho to the isothiazole nitrogen and is expected to be downfield. It will appear as a doublet due to coupling with H-5.
H-5~7.4 - 7.6dd~8.5, ~1.5This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets.
H-7~7.9 - 8.1d~1.5This proton is meta to H-5 and will appear as a doublet with a small meta-coupling constant. The bromine at the 6-position will influence its chemical shift.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide evidence for the seven carbon atoms in the molecule. The chemical shifts are diagnostic for the type of carbon (quaternary or protonated) and its electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-3~150 - 155The carbon in the isothiazole ring adjacent to nitrogen is expected to be significantly downfield.
C-3a~135 - 140Quaternary carbon at the ring junction.
C-4~125 - 130Aromatic CH carbon.
C-5~128 - 133Aromatic CH carbon.
C-6~120 - 125Carbon bearing the bromine atom; its chemical shift is influenced by the heavy atom effect.
C-7~122 - 127Aromatic CH carbon.
C-7a~150 - 155Quaternary carbon at the ring junction, adjacent to sulfur.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize a 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

    • Pulse program: A proton-decoupled sequence such as zgpg30.

  • Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups and fingerprinting a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic C-H and C=C bonds, as well as vibrations of the C-N and C-S bonds within the heterocyclic ring.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretching
1600 - 1450Medium-StrongAromatic C=C stretching
1400 - 1300MediumC-N stretching
1100 - 1000MediumC-H in-plane bending
850 - 750StrongC-H out-of-plane bending
~700MediumC-Br stretching
~800 - 600MediumC-S stretching

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will be a key diagnostic feature.

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/zPredicted Relative Intensity (%)Assignment
213/215~100[M]⁺ (Molecular ion peak with bromine isotope pattern)
134Variable[M - Br]⁺
102Variable[C₆H₄S]⁺ (Loss of Br and HCN)
89Variable[C₆H₅]⁺ (Further fragmentation)
Plausible Fragmentation Pathway:

The molecular ion of this compound is expected to be the base peak. A primary fragmentation event would be the loss of the bromine radical to form a cation at m/z 134. Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) from the isothiazole ring.

Experimental Protocol for Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Detection: The detector will record the abundance of each ion at a specific m/z value.

Visualization of Key Data

To further aid in the understanding of the structural characterization, the following diagrams illustrate the molecular structure and a conceptual workflow.

Caption: Molecular structure of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ir IR purification->ir ms Mass Spectrometry purification->ms elucidation Structure Elucidation nmr->elucidation ir->elucidation ms->elucidation confirmation Confirmation of Purity & Identity elucidation->confirmation

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a solid foundation for the unambiguous characterization of this compound. By combining the predictive power of NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can confidently confirm the structure and purity of this important heterocyclic compound, enabling its further exploration in various scientific disciplines.

References

A Technical Guide to the Solubility and Stability of 6-Bromobenzo[c]isothiazole for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 6-Bromobenzo[c]isothiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the critical role of physicochemical properties in the successful progression of small molecules through the development pipeline, this document outlines both the theoretical basis and practical, field-proven protocols for these assessments. We detail the systematic determination of equilibrium solubility in a panel of common organic solvents using the gold-standard shake-flask method. Furthermore, we present a robust strategy for evaluating the chemical stability of this compound through solution stability studies and forced degradation protocols under various stress conditions as mandated by international guidelines. The methodologies are designed to be self-validating and provide researchers with the necessary information to ensure data integrity in biological assays, guide formulation development, and establish appropriate storage and handling conditions.

Introduction to this compound

This compound (CAS No. 20712-08-7) is a halogenated heterocyclic compound featuring a fused benzene and isothiazole ring system.[1] Such scaffolds are of significant interest to medicinal chemists as they are present in a variety of biologically active molecules. The isothiazole ring, in particular, is a key pharmacophore that can engage in various intermolecular interactions with biological targets.

The journey of a potential drug candidate from initial screening to a viable preclinical candidate is critically dependent on its physicochemical properties. Among the most fundamental of these are solubility and stability.

  • Solubility directly impacts a compound's bioavailability and dictates the feasibility of creating suitable formulations for both in vitro and in vivo studies.[2] Inaccurate or uncharacterized solubility can lead to misleading biological data due to compound precipitation in assay media.

  • Stability determines a compound's shelf-life and its compatibility with various experimental conditions, solvents, and formulations.[3] Degradation of the active pharmaceutical ingredient (API) can result in a loss of potency and the formation of impurities with potentially undesirable toxicological or pharmacological profiles.[4]

This guide provides researchers, chemists, and drug development professionals with the essential protocols and scientific rationale for thoroughly characterizing the solubility and stability of this compound.

Core Physicochemical Properties

A foundational understanding of a compound's intrinsic properties is essential before embarking on experimental studies. These parameters can often predict its behavior in different solvent systems.

PropertyValueSource
CAS Number 20712-08-7[1]
Molecular Formula C₇H₄BrNS[5]
Molecular Weight 214.08 g/mol [5]
Appearance White to off-white solid[1]
Purity ≥95-98% (typical)[1][5]
Calculated LogP 3.0588[5]
Topological Polar Surface Area (TPSA) 12.89 Ų[5]

The calculated LogP value of ~3.06 suggests that this compound is a moderately lipophilic compound, predicting preferential solubility in organic solvents over aqueous media. The low TPSA indicates good potential for membrane permeability.

Solubility Assessment in Organic Solvents

The primary goal of this assessment is to determine the equilibrium (thermodynamic) solubility of this compound in a range of solvents commonly used for preparing stock solutions in drug discovery.

Causality Behind Solvent Selection

The choice of solvents is not arbitrary. A standard panel is selected to cover a range of polarities and functionalities relevant to preclinical research:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Widely used for creating high-concentration stock solutions for high-throughput screening and biological assays.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Common in organic synthesis, purification, and some formulation types.

  • Ethers (e.g., THF): Useful during synthesis and workup procedures.

  • Chlorinated Solvents (e.g., Dichloromethane - DCM): Primarily used in synthesis but understanding solubility can be useful for purification.

  • Esters (e.g., Ethyl Acetate): A common solvent for chromatography and extraction.

Experimental Workflow: Solubility Determination

The following diagram outlines the validated workflow for determining equilibrium solubility.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_analysis Phase 3: Analysis weigh Weigh excess solid (e.g., 2-5 mg) add_solvent Add precise volume of solvent (e.g., 250 µL) to vial weigh->add_solvent agitate Agitate at constant temp. (e.g., 25°C) for 24-48h [Shake-Flask Method] add_solvent->agitate separate Separate solid/liquid (Centrifuge at >10,000g) agitate->separate sample Sample supernatant (Avoid disturbing pellet) separate->sample dilute Dilute sample into mobile phase sample->dilute quantify Quantify concentration (Validated HPLC/UPLC method) dilute->quantify calculate Calculate Solubility (mg/mL or mM) quantify->calculate

Caption: Workflow for Equilibrium Solubility Assessment.

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is adapted from industry-standard practices and WHO guidelines for solubility determination.[2][6]

Materials & Equipment:

  • This compound (solid)

  • Selected organic solvents (HPLC grade or higher)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated HPLC-UV or UPLC-MS system for quantification

Procedure:

  • Preparation: Accurately weigh an excess amount of this compound (e.g., ~5 mg) into a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume (e.g., 500 µL) of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (typically 25°C) and agitation speed (~200 RPM). Allow the slurry to equilibrate for 24 to 48 hours. This extended time is critical to ensure the system reaches true thermodynamic equilibrium.[2]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 x g for 15 minutes) to pellet all undissolved solids. This step is crucial to avoid aspirating particulate matter, which would falsely inflate the solubility measurement.[2]

  • Sampling: Carefully remove an aliquot (e.g., 50 µL) of the clear supernatant. Extreme care must be taken not to disturb the solid pellet at the bottom of the vial.

  • Dilution & Analysis: Immediately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC/UPLC instrument.

  • Quantification: Analyze the diluted sample using a pre-validated, stability-indicating analytical method to determine the concentration. A standard calibration curve of this compound must be run in parallel.

  • Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.

Data Presentation

Solubility data should be compiled into a clear, comparative table.

SolventPolarity IndexSolubility (mg/mL)Solubility (mM)Qualitative Descriptor
Dimethyl Sulfoxide (DMSO)7.2[Experimental Value][Calculated Value][e.g., Very Soluble]
N,N-Dimethylformamide (DMF)6.4[Experimental Value][Calculated Value][e.g., Freely Soluble]
Acetonitrile5.8[Experimental Value][Calculated Value][e.g., Soluble]
Tetrahydrofuran (THF)4.0[Experimental Value][Calculated Value][e.g., Soluble]
Dichloromethane (DCM)3.1[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Ethanol4.3[Experimental Value][Calculated Value][e.g., Slightly Soluble]
Methanol5.1[Experimental Value][Calculated Value][e.g., Slightly Soluble]
Ethyl Acetate4.4[Experimental Value][Calculated Value][e.g., Very Slightly Soluble]

Qualitative descriptors are based on USP/BP conventions.[7]

Stability Assessment

Stability testing is performed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] This section details a two-pronged approach: a preliminary assessment of stock solution stability and a comprehensive forced degradation study.

Protocol: Stock Solution Stability

Rationale: Researchers often prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO) and store it for future use. This study validates the allowable storage duration and conditions.

Procedure:

  • Prepare a concentrated stock solution (e.g., 20 mM) of this compound in DMSO.

  • Immediately analyze an aliquot to establish the initial concentration and purity (T=0 baseline).

  • Dispense aliquots of the stock solution into separate vials.

  • Store the vials under different temperature conditions: -20°C, 4°C, and room temperature (~25°C).

  • At specified time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one vial from each temperature condition.

  • Analyze the samples using a stability-indicating HPLC/UPLC method.

  • Calculate the percentage of the parent compound remaining relative to the T=0 sample. A loss of >5-10% is typically considered significant.

Forced Degradation (Stress Testing)

Rationale: Forced degradation studies are a regulatory requirement (ICH Q1A) designed to deliberately degrade the compound.[3] These studies are essential for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Demonstrating the specificity of the analytical method (i.e., its ability to separate the parent peak from all degradant peaks).[4][9]

The goal is to achieve a modest level of degradation (typically 5-20%) to allow for the detection and characterization of impurities without completely destroying the parent compound.[10]

Experimental Workflow: Forced Degradation Studies

G cluster_stress Phase 1: Apply Stress Conditions cluster_analysis Phase 2: Analysis start Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (Solid) (80°C, dry heat) start->therm photo Photolytic (ICH Q1B light exposure) start->photo sample Sample at time points (e.g., 2, 8, 24h) acid->sample base->sample oxid->sample therm->sample photo->sample quench Neutralize/Quench (If applicable) sample->quench analyze Analyze via Stability- Indicating HPLC-UV/MS quench->analyze results Evaluate Degradation (%) Identify Degradants Confirm Method Specificity analyze->results

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols: Stress Conditions

For each condition, a parallel control sample (compound in solvent without the stressor) must be run.

  • Acidic Hydrolysis:

    • Dissolve the compound in a minimal amount of acetonitrile.

    • Add 0.1 M hydrochloric acid (HCl) to reach a final concentration of ~1 mg/mL.

    • Incubate at an elevated temperature (e.g., 60°C).

    • Sample at various time points, neutralize with an equivalent amount of base (e.g., 0.1 M NaOH), and analyze.

  • Basic Hydrolysis:

    • Dissolve the compound in a minimal amount of acetonitrile.

    • Add 0.1 M sodium hydroxide (NaOH) to reach a final concentration of ~1 mg/mL.

    • Incubate at room temperature (base hydrolysis is often faster than acid).

    • Sample at time points, neutralize with acid (e.g., 0.1 M HCl), and analyze.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent.

    • Add 3% hydrogen peroxide (H₂O₂) and incubate at room temperature.

    • Monitor the reaction over time and analyze samples directly.

  • Thermal Degradation:

    • Place the solid compound in a vial and expose it to dry heat (e.g., 80°C) in a controlled oven.

    • At time points, remove a sample, dissolve it in a suitable solvent, and analyze.

  • Photostability:

    • Expose a solution of the compound to a controlled light source that meets ICH Q1B guideline specifications (a combination of cool white fluorescent and near-UV lamps).[11]

    • A dark control sample, wrapped in aluminum foil, must be stored under the same conditions to differentiate between light-induced and thermal degradation.

    • Analyze both samples after the exposure period.

Discussion and Recommendations

The data generated from these studies provide a comprehensive profile of this compound's behavior.

  • Solubility Insights: The quantitative solubility data (Table in 3.4) will directly inform the preparation of stock solutions. For instance, if solubility is highest in DMSO, it should be recommended as the primary solvent for stock preparation. The maximum achievable concentration will be defined, preventing issues of precipitation in biological assays.

  • Stability Recommendations:

    • The stock solution stability study will define the shelf-life. A typical recommendation would be: "Stock solutions of this compound in DMSO are stable for up to 4 weeks when stored at -20°C. Avoid repeated freeze-thaw cycles."

    • The forced degradation studies will reveal the compound's liabilities. For example, if significant degradation occurs under basic conditions, it would be recommended to avoid basic buffers or high pH conditions during experiments and formulation. If photolytic degradation is observed, the recommendation would be to handle the compound and its solutions under amber light or in foil-wrapped containers.

By systematically applying the protocols within this guide, researchers can build a robust data package for this compound, ensuring the integrity of subsequent biological research and making informed decisions for its progression in the drug development process.

References

The Emerging Therapeutic Potential of Brominated Benzisothiazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Promise of Halogenation

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms onto pharmacologically active scaffolds is a time-honored approach to modulate and enhance biological activity. Among these, the benzisothiazole core, a privileged heterocyclic structure, has garnered significant attention. This guide delves into the burgeoning field of brominated benzisothiazoles, offering a technical exploration of their potential biological activities. We will navigate through their demonstrated antimicrobial, anticancer, and enzyme-inhibiting properties, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge, field-proven experimental insights, and a forward-looking perspective on this promising class of compounds.

Chapter 1: The Antimicrobial Frontier of Brominated Benzisothiazoles

The rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent and resilient antibacterial and antifungal properties. Brominated benzisothiazoles have emerged as a compelling area of investigation in this domain.

Unraveling the Mechanism of Antimicrobial Action

The antimicrobial efficacy of isothiazolones, the parent class of benzisothiazoles, is primarily attributed to their electrophilic nature. The core mechanism involves a two-step process: an initial rapid inhibition of microbial growth and metabolism, followed by irreversible cellular damage leading to cell death.[1][2] This is achieved through the disruption of critical metabolic pathways by targeting dehydrogenase enzymes.[1][2]

The key to their action lies in the reactive N-S bond within the isothiazolinone ring, which readily interacts with cellular nucleophiles, particularly the thiol groups of cysteine residues in essential enzymes and proteins.[3][4] This interaction leads to the inactivation of these proteins, thereby halting vital cellular processes such as respiration and energy generation.[2] The bromination of the benzisothiazole scaffold can further enhance this electrophilicity, potentially leading to more potent antimicrobial agents.

Diagram 1: Proposed Antimicrobial Mechanism of Action

Antimicrobial Mechanism cluster_0 Bacterial Cell Brominated_Benzisothiazole Brominated Benzisothiazole Cell_Membrane Cell Membrane Penetration Brominated_Benzisothiazole->Cell_Membrane Thiol_Interaction Interaction with Protein Thiols (-SH) Cell_Membrane->Thiol_Interaction Enzyme_Inactivation Inactivation of Dehydrogenase Enzymes Thiol_Interaction->Enzyme_Inactivation Metabolic_Disruption Disruption of Respiration & ATP Production Enzyme_Inactivation->Metabolic_Disruption Cell_Death Cell Death Metabolic_Disruption->Cell_Death

Caption: Workflow of the antimicrobial action of brominated benzisothiazoles.

Quantitative Assessment of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a critical parameter for quantifying the antimicrobial potency of a compound. The following table summarizes the MIC values for a selection of benzothiazole derivatives against various microbial strains. While data specifically for brominated benzisothiazoles is emerging, the broader class demonstrates significant potential.

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzothiazole-based ThiazolidinonesStaphylococcus aureus0.10 - 0.75 (mg/mL)[5]
Benzothiazole-based ThiazolidinonesListeria monocytogenes0.10 - 0.75 (mg/mL)[5]
Benzothiazole-based ThiazolidinonesPseudomonas aeruginosa0.10 - 0.75 (mg/mL)[5]
Benzothiazole-based ThiazolidinonesEscherichia coli0.10 - 0.75 (mg/mL)[5]
Benzothiazole-based ThiazolidinonesSalmonella typhimurium0.10 - 0.75 (mg/mL)[5]
Sulfonamide Analogues of BenzothiazolePseudomonas aeruginosa3.1 - 6.2[6]
Sulfonamide Analogues of BenzothiazoleStaphylococcus aureus3.1 - 6.2[6]
Sulfonamide Analogues of BenzothiazoleEscherichia coli3.1 - 6.2[6]
Experimental Protocol: Microbroth Dilution for MIC Determination

This protocol outlines the standardized microbroth dilution method for determining the MIC of a test compound.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Test compound stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer (optional, for turbidity measurement)

Procedure:

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the test compound in the microtiter plate using MHB. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[7]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, except for the negative control wells.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in an aerobic atmosphere.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Chapter 2: Anticancer Potential of Brominated Benzisothiazoles

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern drug discovery. Brominated benzisothiazoles have demonstrated promising cytotoxic activity against a range of cancer cell lines, operating through multiple mechanisms to induce cell death and inhibit tumor progression.

Deciphering the Anticancer Mechanisms

The anticancer activity of brominated benzisothiazoles is multifaceted, often involving the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that are dysregulated in cancer.

2.1.1. Induction of Apoptosis via the Mitochondrial Pathway

A significant mechanism of action for these compounds is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This process is often initiated by an increase in intracellular reactive oxygen species (ROS).[4][9][10] The accumulation of ROS leads to a loss of mitochondrial transmembrane potential, a critical event in the apoptotic cascade.[4][9] This, in turn, triggers the release of pro-apoptotic factors from the mitochondria and the activation of caspase enzymes, ultimately leading to cell death.[11]

Diagram 2: Mitochondrial Apoptosis Pathway Induced by Brominated Benzisothiazoles

Apoptosis_Pathway Brominated_Benzisothiazole Brominated Benzisothiazole ROS_Generation ↑ Reactive Oxygen Species (ROS) Brominated_Benzisothiazole->ROS_Generation Mitochondrial_Dysfunction Loss of Mitochondrial Transmembrane Potential ROS_Generation->Mitochondrial_Dysfunction Caspase_Activation Caspase-9 & Caspase-3 Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction via the mitochondrial pathway.

2.1.2. Modulation of Cancer-Related Signaling Pathways

Brominated benzisothiazoles have also been shown to interfere with critical signaling pathways that drive cancer cell proliferation, survival, and metastasis. These include:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth and survival. Some benzothiazole derivatives have been shown to inhibit this pathway.

  • JAK/STAT Pathway: The JAK/STAT pathway is crucial for cytokine signaling and is often constitutively active in various cancers, promoting cell proliferation and survival.

  • ERK/MAPK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival.

By inhibiting these key pathways, brominated benzisothiazoles can effectively halt the uncontrolled growth of cancer cells.

Quantitative Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of various brominated and other substituted benzothiazole derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast)0.0012[1]
Substituted bromopyridine acetamide benzothiazoleSW620 (Colon)0.0043[1]
Substituted bromopyridine acetamide benzothiazoleA549 (Lung)0.044[1]
Substituted bromopyridine acetamide benzothiazoleHepG2 (Liver)0.048[1]
2-(4-aminophenyl)benzothiazole, 3'-bromo-Breast Cancer Cell LinesPotent (nanomolar range)[12]
Thiazole derivative with bromide substitutionMCF-7 (Breast)31.5 ± 1.91[13]
Thiazole derivative with bromide substitutionHepG2 (Liver)51.7 ± 3.13[13]
Experimental Protocols for Anticancer Activity Assessment

2.3.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the brominated benzisothiazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[10]

2.3.2. Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Treated and untreated cells

Procedure:

  • Cell Harvesting: Harvest the treated and untreated cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]

  • Analysis: Analyze the cells by flow cytometry immediately. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[9]

Chapter 3: Enzyme Inhibition by Brominated Benzisothiazoles

The ability of small molecules to selectively inhibit the activity of specific enzymes is a cornerstone of modern pharmacology. Brominated benzisothiazoles have shown potential as inhibitors of various enzymes implicated in disease pathogenesis.

Targeting Key Enzymes

Research has indicated that benzisothiazole derivatives can inhibit a range of enzymes, including:

  • HIV-1 Reverse Transcriptase (RT): Benzisothiazolone derivatives have been identified as bifunctional inhibitors of both the DNA polymerase and RNase H activities of HIV-1 RT.[14]

  • Protein Kinase CK2α: Brominated benzotriazoles (structurally related to benzisothiazoles) have been shown to be potent inhibitors of this kinase, which is involved in cell growth and proliferation and is a target in cancer therapy.[2]

  • Dihydropteroate Synthase (DHPS): Some benzothiazole derivatives have demonstrated inhibitory activity against this enzyme, which is crucial for folate synthesis in microorganisms and represents a target for antimicrobial agents.[15]

  • Butyrylcholinesterase (BuChE): Certain benzothiazole-isoquinoline derivatives have shown significant inhibitory activity against BuChE, an enzyme of interest in the context of neurodegenerative diseases like Alzheimer's.[16]

Quantitative Data on Enzyme Inhibition

The following table summarizes the IC50 values for the inhibition of various enzymes by benzisothiazole and related derivatives.

Compound Class/DerivativeTarget EnzymeIC50Reference
Benzisothiazolone derivative 1HIV-1 RT RNase H160 ± 30 nM[14]
Benzisothiazolone derivative 2HIV-1 RT RNase H130 ± 40 nM[14]
5,6-dibromobenzotriazoleProtein Kinase CK2α0.56 µM[2]
4,5,6,7-tetrabromobenzotriazoleProtein Kinase CK2α0.27 µM[2]
Benzothiazole derivative 16bDihydropteroate Synthase (DHPS)7.85 µg/mL[15]
Benzothiazole-isoquinoline derivative 4d (o-Br)Butyrylcholinesterase (BuChE)High activity (inhibition rate of 77.76%)[16]

Conclusion and Future Directions

Brominated benzisothiazoles represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated biological activities, spanning antimicrobial, anticancer, and enzyme inhibition domains, underscore their potential for the development of novel therapeutic agents. The strategic incorporation of bromine atoms appears to be a key factor in enhancing their potency and modulating their biological profiles.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effects of bromine substitution patterns on the benzisothiazole ring, as well as the nature and position of other substituents, will be crucial for optimizing biological activity and selectivity.

  • Mechanism of Action Elucidation: While initial insights into the mechanisms of action are available, further detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

The in-depth technical information and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery. The continued exploration of brominated benzisothiazoles holds the potential to yield novel and effective treatments for a range of human diseases.

References

The Dawn of a Heterocycle: A Technical Guide to the Discovery and Synthesis of Benzo[c]isothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Benzo[c]isothiazole Scaffold

In the vast and ever-expanding universe of heterocyclic chemistry, the benzo[c]isothiazole scaffold, also known as 2,1-benzisothiazole, represents a unique and intriguing structural motif. While its constitutional isomers, benzo[d]isothiazole and the more widely studied benzothiazole, have historically garnered more attention, the distinct arrangement of the nitrogen and sulfur atoms in the benzo[c]isothiazole ring imparts specific chemical and biological properties that are of significant interest to the scientific community. This guide provides an in-depth exploration of the discovery of benzo[c]isothiazole compounds, tracing their historical origins, detailing the evolution of their synthesis, and examining their emerging biological significance. As a senior application scientist, this document is crafted to serve as a technical resource, offering not just a recitation of facts, but a causal understanding of the experimental choices that have shaped this fascinating area of organic chemistry.

A Glimpse into the Past: The Historical Discovery of Benzo[c]isothiazoles

The journey into the world of benzo[c]isothiazoles is a more recent chapter in the broader history of isothiazole chemistry. While derivatives of its isomer, benzo[d]isothiazole, such as saccharin, were discovered as early as 1879, the parent benzo[c]isothiazole and its derivatives remained elusive for a considerable time. Early synthetic attempts were often met with limited success, highlighting the inherent challenges in constructing this particular heterocyclic system.

A pivotal moment in the history of benzo[c]isothiazole chemistry arrived in 1968 with the work of Michael Davis and Alex W. White. Their publication in Chemical Communications detailed a straightforward and effective synthesis of the parent 2,1-benzisothiazole, opening the door for more extensive investigation of this compound class.[1] This seminal work laid the foundation for future explorations into the synthesis and reactivity of benzo[c]isothiazoles.

Further significant contributions came from the laboratories of Michael Davis, this time in collaboration with Basil Danylec, in the late 1970s and early 1980s. Their research expanded the landscape of benzo[c]isothiazole chemistry to include the synthesis of more complex systems, such as angular benzo[c]bisisothiazoles and the symmetrical benzo[c]trisisothiazole. These studies demonstrated the versatility of the synthetic methods and provided access to a wider range of derivatives for biological evaluation.

The Art of Creation: Seminal Synthetic Methodologies

The synthesis of the benzo[c]isothiazole core has evolved from challenging early efforts to more refined and efficient methodologies. The choice of synthetic route is often dictated by the desired substitution pattern on the benzene ring and the isothiazole moiety.

The Davis and White Synthesis: A Foundational Approach

The method reported by Davis and White provided the first accessible route to the parent 2,1-benzisothiazole. This approach involves the cyclization of an ortho-substituted benzene derivative, establishing the crucial S-N bond of the isothiazole ring.

Conceptual Workflow of the Davis and White Synthesis

Start o-Toluidine Intermediate1 Diazotization Start->Intermediate1 Intermediate2 Sulfurization Intermediate1->Intermediate2 Intermediate3 Cyclization Intermediate2->Intermediate3 Product 2,1-Benzisothiazole Intermediate3->Product

Caption: A simplified workflow of the Davis and White synthesis.

Detailed Experimental Protocol (Representative)

  • Diazotization of o-Toluidine: o-Toluidine is dissolved in a suitable acidic medium (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Formation of the Thiol Precursor: The cold diazonium salt solution is then reacted with a sulfur source, such as potassium ethyl xanthate, followed by hydrolysis to yield the o-thiocresol. The causality behind this step lies in the nucleophilic displacement of the diazonium group by the sulfur nucleophile.

  • Oxidative Cyclization: The o-thiocresol is then subjected to an oxidative cyclization reaction. A common method involves treatment with an oxidizing agent like iodine or hydrogen peroxide in the presence of a base. This step facilitates the formation of the S-N bond, leading to the closure of the isothiazole ring and the formation of 2,1-benzisothiazole. The choice of oxidant and reaction conditions is critical to control the reaction and avoid over-oxidation or side reactions.

Synthesis of Substituted 2,1-Benzisothiazoles

Building upon the foundational work, subsequent research focused on the synthesis of substituted benzo[c]isothiazoles, which are often of greater interest for medicinal chemistry applications. These methods typically involve the cyclization of appropriately substituted precursors.

General Synthetic Strategy for Substituted Benzo[c]isothiazoles

Precursor Substituted o-Aminobenzaldehyde or o-Aminoketone Reaction1 Reaction with a Sulfurating Agent Precursor->Reaction1 Intermediate Thioamide Intermediate Reaction1->Intermediate Reaction2 Oxidative Cyclization Intermediate->Reaction2 Product Substituted 2,1-Benzisothiazole Reaction2->Product

Caption: A generalized workflow for synthesizing substituted benzo[c]isothiazoles.

Detailed Experimental Protocol (Representative for 3-Substituted Derivatives)

  • Preparation of the o-Thioacylaniline Intermediate: An ortho-substituted aniline, such as o-aminobenzaldehyde or an o-aminoacetophenone, is reacted with a sulfurating agent. A common choice is Lawesson's reagent or phosphorus pentasulfide in a high-boiling solvent like toluene or xylene. This step converts the carbonyl group into a thiocarbonyl group.

  • Oxidative Cyclization: The resulting o-thioacylaniline intermediate is then cyclized through an oxidative process. This can be achieved using various oxidizing agents, including iodine, N-bromosuccinimide (NBS), or potassium ferricyanide. The mechanism involves the oxidation of the thiol group and subsequent intramolecular nucleophilic attack by the amino group to form the heterocyclic ring. The choice of the oxidizing agent can influence the reaction yield and selectivity.

The Biological Significance of Benzo[c]isothiazoles: An Emerging Frontier

While the exploration of the biological activities of benzo[c]isothiazoles is not as extensive as that of its isomers, emerging research has revealed a range of interesting pharmacological properties. This underscores the potential of this scaffold in drug discovery and development.

Antimicrobial and Genotoxic Properties

Early studies on substituted 2,1-benzisothiazoles investigated their potential as antimicrobial agents. While many derivatives displayed low activity against common bacteria and fungi, certain compounds, particularly those bearing nitro groups or specific amino substitutions, exhibited notable activity against strains like Bacillus subtilis and Escherichia coli. However, it is important to note that some of these nitro-substituted derivatives also showed genotoxic and mutagenic properties in bacterial assays, a critical consideration in drug development.

Enzyme Inhibition: A Promising Avenue

More recent research has highlighted the potential of benzo[c]isothiazole derivatives as enzyme inhibitors. For instance, certain analogs have been identified as inhibitors of caspase-3, a key enzyme involved in apoptosis (programmed cell death). This suggests that benzo[c]isothiazole-based compounds could be explored for the development of therapeutics for diseases characterized by excessive apoptosis, such as neurodegenerative disorders.

Quantitative Biological Activity Data

Compound ClassTarget/ActivityRepresentative Data (IC₅₀/MIC)Reference
Nitro-substituted 2,1-benzisothiazolesAntibacterial (Bacillus subtilis)MIC values in the µg/mL range[1]
3-Amino-2,1-benzisothiazole DerivativesGenotoxicity (Salmonella-microsome assay)Mutagenic activity observed[1]
Substituted Benzo[c]isothiazolonesCaspase-3 InhibitionIC₅₀ values in the low micromolar range(Further targeted research needed for specific values)

Conclusion: The Future is Fused

The discovery and synthesis of benzo[c]isothiazole compounds represent a compelling narrative of scientific inquiry, perseverance, and innovation. From the foundational work of pioneers like Davis and White to the ongoing exploration of their biological potential, this class of heterocyclic compounds continues to offer exciting opportunities for researchers in organic synthesis and medicinal chemistry. The unique structural features of the benzo[c]isothiazole scaffold, coupled with its emerging pharmacological profile, ensure that it will remain a fertile ground for discovery and a valuable building block in the design of novel therapeutic agents. This guide serves as a testament to the intricate beauty of chemical synthesis and the profound impact that the exploration of novel molecular architectures can have on the advancement of science and medicine.

References

Reactivity and electronic properties of the benzo[c]isothiazole ring system.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Electronic Properties of the Benzo[c]isothiazole Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[c]isothiazole, also known as 2,1-benzisothiazole, represents a unique and comparatively underexplored scaffold in heterocyclic chemistry. As an isomer of the more extensively studied benzo[d]isothiazole and benzothiazole systems, its distinct arrangement of sulfur and nitrogen atoms imparts a unique set of electronic properties and chemical reactivities. This guide provides a detailed examination of the benzo[c]isothiazole core, moving beyond a simple recitation of facts to explain the underlying principles governing its behavior. We will delve into its electronic structure, predict its reactivity based on both theoretical concepts and established experimental outcomes, and provide practical, field-proven insights for professionals working in chemical synthesis and drug discovery. This document serves as a foundational resource, consolidating the current understanding of this intriguing heterocycle and highlighting its potential for future applications.

The Benzoisothiazole Family: A Matter of Isomeric Distinction

To understand the unique properties of benzo[c]isothiazole, it is essential to first distinguish it from its more common isomers. The placement of the sulfur and nitrogen atoms within the five-membered ring drastically alters the electronic distribution and, consequently, the chemical behavior of the entire bicyclic system.

1.1 Isomeric Structures and Nomenclature

The three primary isomers are:

  • Benzo[c]isothiazole (2,1-Benzisothiazole): The focus of this guide, where the sulfur atom is adjacent to the fused benzene ring.

  • Benzo[d]isothiazole (1,2-Benzisothiazole): Features the nitrogen atom adjacent to the ring fusion. This scaffold is found in numerous biologically active compounds.

  • Benzothiazole (1,3-Benzothiazole): The most common isomer, with a 1,3-relationship between the sulfur and nitrogen atoms. It is a cornerstone in many FDA-approved drugs and industrial chemicals.[1][2]

The structural differences and standard numbering conventions are illustrated below.

Caption: Isomeric forms of benzothiazole.

Electronic Profile and Spectroscopic Characterization

The electronic nature of the benzo[c]isothiazole ring is dictated by the fusion of an aromatic benzene ring with an electron-deficient isothiazole moiety. This imparts properties that are distinct from simple benzene or its other isomeric forms.

2.1 Aromaticity and Electron Distribution

The fused system is aromatic, but the electronegative nitrogen and sulfur atoms in the isothiazole ring act as an overall electron-withdrawing group, deactivating the fused benzene ring towards electrophilic attack compared to benzene itself.[3] This deactivation is a critical factor in predicting its reactivity.

Theoretical studies on the related benzothiazole (1,3-) isomer show that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its electronic transitions and reactivity.[4][5] A smaller HOMO-LUMO energy gap generally implies higher reactivity.[6] For benzo[c]isothiazole, while specific DFT calculations are not widely published, the experimentally observed reactivity suggests a relatively high energy gap, consistent with an electron-deficient system requiring strong reagents for substitution.[3]

Table 1: Physical and Computed Properties of Benzo[c]isothiazole

Property Value Source
Molecular Formula C₇H₅NS [7]
Molecular Weight 135.19 g/mol [7]
IUPAC Name 2,1-benzothiazole [7]
XLogP3-AA 2.3 [7]
H-Bond Donor Count 0 [7]

| H-Bond Acceptor Count | 1 |[7] |

2.2 Spectroscopic Signatures

The characterization of benzo[c]isothiazole and its derivatives relies on standard spectroscopic techniques. The data provides a fingerprint for the unique electronic environment of the scaffold.

Table 2: Key Spectroscopic Data for the Benzo[c]isothiazole Scaffold

Technique Observation Remarks Source
¹H NMR Aromatic protons typically resonate in the downfield region. For the 6-carboxylic acid derivative, signals appear between 7.2 and 8.3 ppm. [8]
¹³C NMR Aromatic carbons appear in a broad range from ~120 to 180 ppm. The heterocyclic nature and substituent effects cause significant shifts. [7][8]
¹⁵N NMR The nitrogen chemical shift is highly sensitive to the electronic environment. For the 6-carboxylic acid derivative, the shift is reported between -200 and -350 ppm. [8]

| IR Spectroscopy | Characteristic peaks for aromatic C-H and C=C stretching. | Data available on PubChem for the parent compound. |[7] |

Synthesis of the Benzo[c]isothiazole Core

Unlike its isomers, for which numerous high-yield synthetic routes exist[9][10], general methods for the parent benzo[c]isothiazole are less common. The construction of this specific ring system often involves the cyclization of pre-functionalized aromatic precursors. For instance, substituted 2,1-benzisothiazoles are often prepared from the corresponding substituted anilines, which are then used to build the isothiazole ring.[3]

SynthesisWorkflow Start Substituted o-Aminotoluene or related precursor Intermediate1 Functional Group Interconversion (e.g., Diazotization, Halogenation) Start->Intermediate1 Step 1 Intermediate2 Sulfur Source Introduction (e.g., SCl₂, S₂Cl₂) Intermediate1->Intermediate2 Step 2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Step 3 Product Substituted Benzo[c]isothiazole Core Cyclization->Product Final Product

Caption: Conceptual workflow for the synthesis of the benzo[c]isothiazole scaffold.

Reactivity of the Benzo[c]isothiazole Ring System

The reactivity of benzo[c]isothiazole is a direct consequence of its electronic structure. The electron-deficient nature of the heterocyclic ring governs its behavior towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution

This is the most well-documented reaction class for the benzo[c]isothiazole parent system. Due to the deactivating nature of the fused isothiazole ring, these reactions require harsh conditions. The regioselectivity is controlled by the complex interplay of the directing effects of both the sulfur and nitrogen atoms.[3]

Experimental results from nitration and bromination show a strong preference for substitution at the C5 and C7 positions.[3]

  • Nitration: Under harsh conditions (e.g., fuming nitric acid in concentrated sulfuric acid), nitration yields primarily 5-nitro-2,1-benzisothiazole, with smaller amounts of the 7-nitro and 4-nitro isomers.

  • Bromination: Reaction with bromine in the presence of a silver catalyst (to generate the Br⁺ electrophile) produces a mixture of 5-bromo- and 7-bromo-2,1-benzisothiazole.

Table 3: Regioselectivity in Electrophilic Substitution of Benzo[c]isothiazole

Reaction Major Product(s) Minor Product(s) Source
Nitration 5-Nitro 7-Nitro, 4-Nitro [3]

| Bromination | 5-Bromo, 7-Bromo | 4,7-Dibromo |[3] |

This substitution pattern suggests that the positions para (C5) and ortho (C7) to the ring nitrogen atom are the most activated within the deactivated benzene ring.

Caption: Regioselectivity of electrophilic attack on the benzo[c]isothiazole ring.

Nucleophilic Reactivity (Proposed)

While less explored experimentally for benzo[c]isothiazole itself, the reactivity of the isothiazole core towards nucleophiles is known. Studies on related isothiazolium salts demonstrate that a primary site of nucleophilic attack is the sulfur atom .[11] This attack can lead to a characteristic ring-opening and recyclization cascade.

Proposed Mechanism:

  • A nucleophile (Nu⁻) attacks the electrophilic sulfur atom (S1).

  • This induces the cleavage of the weak S-N bond, opening the isothiazole ring to form a reactive intermediate.

  • This intermediate can then undergo subsequent intramolecular reactions or be trapped, leading to a complete structural rearrangement.

This pathway is a powerful tool for transforming the isothiazole scaffold into other heterocyclic systems.

NucleophilicAttack Start Benzo[c]isothiazole Step1 Nucleophilic Attack at Sulfur (S1) Start->Step1 + Nu⁻ Intermediate Ring-Opened Intermediate (Thiophenolate Anion) Step1->Intermediate S-N Bond Cleavage End Rearranged Products or Trapped Intermediates Intermediate->End Recyclization or Trapping

Caption: Proposed mechanism for nucleophilic attack and ring-opening.

Applications and Future Outlook

The benzo[c]isothiazole scaffold is a promising, yet underexplored, pharmacophore. While its isomers are prevalent in approved drugs and clinical candidates[12][13], the unique electronic and steric properties of the [c] isomer offer opportunities for novel drug design.

  • Medicinal Chemistry: Derivatives of benzo[c]isothiazole have shown potential antimicrobial and anticancer activities.[8] The scaffold can serve as a bioisostere for other bicyclic heterocycles, allowing for fine-tuning of properties like solubility, metabolism, and target engagement.

  • Materials Science: Electron-deficient aromatic systems are foundational to the development of organic semiconductors and fluorescent probes.[14] The inherent electronic properties of the benzo[c]isothiazole core make it an attractive candidate for investigation in organic electronics.

The primary challenge remains the development of versatile and high-yield synthetic routes to access a wider range of derivatives. Future work focusing on modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, could unlock the full potential of this heterocyclic system.

Key Experimental Protocol: Electrophilic Nitration

This protocol describes the nitration of benzo[c]isothiazole, a representative electrophilic substitution reaction. The choice of a strong nitrating agent and careful temperature control are critical due to the deactivated nature of the ring system.[3][15]

Protocol: Synthesis of 5-Nitro-2,1-benzisothiazole

Materials:

  • Benzo[c]isothiazole (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Ice

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C using an ice bath.

    • Causality: The use of a strong acid protonates the nitric acid to generate the highly reactive nitronium ion (NO₂⁺) electrophile, which is necessary to overcome the high activation energy of the deactivated aromatic ring. Cooling prevents uncontrolled exothermic reactions and potential degradation.

  • Formation of Nitrating Mixture: Add fuming nitric acid dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

  • Substrate Addition: Dissolve benzo[c]isothiazole in a small amount of concentrated sulfuric acid and add it slowly to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Self-Validation: The reaction is monitored by TLC to ensure the consumption of the starting material and the formation of the product spot(s), preventing over-reaction or incomplete conversion.

  • Workup: Once the reaction is complete, pour the mixture slowly onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.

    • Causality: Quenching on ice dilutes the strong acid and precipitates the organic product, which is insoluble in water.

  • Neutralization & Extraction: Carefully neutralize the acidic aqueous solution with saturated sodium bicarbonate until the effervescence ceases. Extract the product from the aqueous layer with an organic solvent like DCM or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography (silica gel) or recrystallization to isolate the 5-nitro isomer from other minor isomers.

References

A Comprehensive Technical Guide to the Safe Handling, and Storage of 6-Bromobenzo[c]isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to the safety and stability of the chemical reagents involved. 6-Bromobenzo[c]isothiazole, a heterocyclic building block, presents a unique set of handling and storage requirements that necessitate a thorough understanding to ensure both personnel safety and compound stability. This guide provides an in-depth analysis of the safety considerations, handling protocols, and storage recommendations for this compound, grounded in established safety principles and available chemical data.

Hazard Identification and Risk Assessment

1.1. Known and Inferred Hazards

  • Skin Irritation: Similar brominated aromatic compounds and isothiazole derivatives are known to cause skin irritation upon contact.[1]

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to irritation of the respiratory system.[1]

1.2. Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₇H₄BrNS[2][3][4]
Molecular Weight 214.08 g/mol [2][3][4]
Appearance White to off-white solid[4]
Purity ≥95-98%[1][2][4]
Storage Temperature 2-8°C or 4°C is often recommended for long-term storage.[2][5]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, combining engineering controls, administrative controls, and personal protective equipment, is essential for the safe handling of this compound.

2.1. Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[1][6]

2.2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the compound.

  • Eye and Face Protection: Chemical safety goggles are required for all handling activities. When there is a risk of splashing, a face shield should be worn in addition to safety goggles.[1][7][8]

  • Skin and Body Protection: A standard laboratory coat should be worn, with full-length pants and closed-toe shoes. For tasks with a higher risk of exposure, chemical-resistant aprons may be necessary.[7][8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Gloves must be inspected before use and changed immediately if contaminated.[1][9]

  • Respiratory Protection: In situations where engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with appropriate cartridges should be used.[7]

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for Handling this compound start Start: Handling this compound fume_hood Is a chemical fume hood available and in use? start->fume_hood weighing Weighing solid compound? fume_hood->weighing Yes respirator Consider a NIOSH-approved respirator fume_hood->respirator No solution Working with solutions? weighing->solution Yes face_shield Add a face shield weighing->face_shield Potential for dust goggles Wear chemical safety goggles solution->goggles Yes solution->face_shield Splash hazard lab_coat Wear a lab coat, long pants, and closed-toe shoes goggles->lab_coat gloves Wear nitrile or neoprene gloves lab_coat->gloves end End: Safe Handling Protocol gloves->end face_shield->goggles respirator->goggles

Caption: Figure 1: A decision workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

Safe Handling and Experimental Protocols

Adherence to standardized handling procedures is paramount to minimizing the risk of exposure and ensuring the quality of the compound is not compromised.

3.1. General Handling Precautions

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid the formation of dust and aerosols.[6]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

3.2. Step-by-Step Protocol for Weighing and Preparing Solutions

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, weighing paper or boat, spatula, and appropriate glassware.

  • Donning PPE: Put on all required PPE as outlined in the PPE Selection Workflow (Figure 1).

  • Weighing: Carefully transfer the desired amount of this compound from the storage container to the weighing vessel using a clean spatula. Minimize any dust generation.

  • Solution Preparation: Add the weighed solid to the desired solvent in a suitable flask or beaker. If necessary, use a magnetic stirrer to aid dissolution.

  • Cleanup: Clean the balance and spatula thoroughly. Dispose of any contaminated weighing paper in a designated chemical waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

Storage and Stability

Proper storage is crucial for maintaining the integrity and purity of this compound.

4.1. Storage Conditions

  • Temperature: Store in a cool, dry place. Long-term storage at 2-8°C is recommended.[1][5]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[1][6]

  • Incompatible Materials: Store away from strong oxidizing agents.[10]

4.2. Stability

  • The compound is generally stable under recommended storage conditions.[10]

  • Hazardous decomposition products upon combustion may include carbon oxides, hydrogen bromide, nitrogen oxides, and sulfur oxides.[1]

Emergency Procedures

In the event of an accidental exposure or spill, a swift and appropriate response is critical.

5.1. First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][11]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11]

5.2. Accidental Release Measures

  • Personal Precautions: Wear appropriate PPE, including respiratory protection if necessary.[1][12]

  • Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, prevent further leakage if it is safe to do so. Absorb with an inert material and place in a chemical waste container.[1]

  • Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[1]

Spill_Response_Workflow Figure 2: Spill Response Workflow for this compound spill Spill of this compound Occurs evacuate Evacuate immediate area if necessary spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with inert absorbent material ppe->contain collect Carefully collect the material into a labeled waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to institutional and local regulations decontaminate->dispose report Report the incident to the appropriate safety personnel dispose->report

Caption: Figure 2: A step-by-step workflow for responding to a spill of this compound.

Disposal Considerations

All waste generated from the handling of this compound must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[1]

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6-Bromobenzo[c]isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromobenzo[c]isothiazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the benzisothiazole scaffold in various biologically active molecules.[1] This document provides a comprehensive experimental protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug discovery. The protocol is grounded in established chemical principles for the formation of the benzo[c]isothiazole ring system, offering a robust methodology for obtaining the target compound. This guide emphasizes safety, procedural accuracy, and thorough analytical characterization.

Chemical Properties and Structure

PropertyValueReference
Molecular Formula C₇H₄BrNS[2][3][4]
Molecular Weight 214.08 g/mol [2][3]
Appearance White to off-white solid[2]
Purity ≥98% (typical)[3]
SMILES C1=CC(=CC2=NSC=C12)Br[3]

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis, purification, and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Material: 2-Amino-5-bromotoluene B Diazotization A->B NaNO₂, HCl C Thiocyanation B->C KSCN, CuSCN D Reductive Cyclization C->D Na₂S₂O₄ E Work-up and Extraction D->E Crude Product F Column Chromatography E->F G Recrystallization F->G H TLC Analysis G->H Purified Product I NMR Spectroscopy (¹H, ¹³C) H->I J Mass Spectrometry I->J K FT-IR Spectroscopy J->K

Caption: Workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol

This protocol is based on a multi-step synthesis starting from 2-amino-5-bromotoluene, a common commercially available starting material. The key steps involve diazotization, thiocyanation, and reductive cyclization to form the benzo[c]isothiazole ring.

Materials and Equipment
  • 2-amino-5-bromotoluene

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Potassium thiocyanate (KSCN)

  • Copper(I) thiocyanate (CuSCN)

  • Sodium dithionite (Na₂S₂O₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Step-by-Step Procedure

Part 1: Synthesis of 2-Thiocyanato-5-bromotoluene

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-bromotoluene (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C. To this stirred solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Thiocyanation: In a separate flask, prepare a solution of potassium thiocyanate (1.5 equivalents) and copper(I) thiocyanate (0.1 equivalents) in water. Cool this solution to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the thiocyanate solution with vigorous stirring. A precipitate will form.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.[5] Upon completion, extract the mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-thiocyanato-5-bromotoluene.

Part 2: Reductive Cyclization to this compound

  • Reaction Setup: Dissolve the crude 2-thiocyanato-5-bromotoluene in a suitable solvent such as ethanol or a mixture of THF and water.

  • Reduction and Cyclization: To the stirred solution, add sodium dithionite (2-3 equivalents) portion-wise. The reaction is typically exothermic, so maintain the temperature with a water bath if necessary. Heat the reaction mixture to reflux for 4-6 hours. The progress of the cyclization can be monitored by TLC.[6]

  • Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[7] Combine the fractions containing the pure product and remove the solvent. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water to afford this compound as a white to off-white solid.[5]

Characterization

The identity and purity of the synthesized this compound should be confirmed by the following analytical techniques:

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure of the molecule by analyzing the chemical shifts, coupling constants, and number of signals.[8]

  • Mass Spectrometry: Determine the molecular weight of the compound and confirm its elemental composition.

  • FT-IR Spectroscopy: Identify the characteristic functional groups present in the molecule.[9]

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Diazonium salts are potentially explosive and should be handled with care. Do not isolate them in a dry state.

  • Thionyl chloride and other reagents used in related syntheses are corrosive and toxic.[6] Handle them with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following these procedures, researchers can reliably prepare this valuable heterocyclic compound for further investigation in various scientific disciplines. The emphasis on thorough purification and characterization ensures the quality and reliability of the synthesized material for subsequent applications.

References

Application Notes and Protocols: 6-Bromobenzo[c]isothiazole in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzo[c]isothiazole Scaffold and the Strategic Role of 6-Bromo Substitution

The isothiazole ring system is a significant pharmacophore in modern medicinal chemistry, valued for its unique electronic properties and ability to engage in various biological interactions.[1] When fused to a benzene ring to form a benzoisothiazole, the resulting bicyclic scaffold serves as a core structural motif in several biologically active compounds. While the benzo[d]isothiazole isomer is more commonly reported in therapeutics like the antipsychotic drug ziprasidone, the benzo[c]isothiazole scaffold represents a less explored but equally promising area for drug discovery.[2]

This document focuses on 6-Bromobenzo[c]isothiazole , a key starting material for the synthesis of novel compound libraries. The bromine atom at the 6-position is not merely a substituent; it is a versatile synthetic handle. Its presence allows for the strategic introduction of diverse chemical moieties through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). This capability enables a systematic exploration of the structure-activity relationship (SAR) at this position, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.

While direct literature on the extensive medicinal applications of this compound is nascent, the known anticancer and enzyme-inhibitory activities of related analogs, such as Benzo[c]isothiazole-6-carboxylic acid, provide a strong rationale for its use as a foundational building block in drug discovery campaigns, particularly in the pursuit of novel kinase inhibitors.[3]

Part 1: Application in Kinase Inhibitor Discovery

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer. The development of small molecule kinase inhibitors is a major focus of modern oncology drug discovery. Heterocyclic scaffolds are prevalent in this area, often forming the core of molecules that compete with ATP for the enzyme's active site.

The this compound scaffold is an attractive starting point for developing kinase inhibitors for two primary reasons:

  • Bioisosteric Potential : The benzo[c]isothiazole core can act as a bioisostere for other bicyclic systems known to bind to the kinase hinge region, such as quinazoline or benzothiazole.[4] Bioisosteric replacement is a powerful strategy for modulating a compound's properties while retaining its primary binding interactions.

  • Vector for SAR Exploration : The C-6 bromo substituent provides a defined point for chemical diversification. By replacing the bromine with various aryl, heteroaryl, or alkyl groups, researchers can probe the pocket of the kinase active site to identify favorable interactions that enhance binding affinity and selectivity.

Hypothetical Signaling Pathway Targeted by Benzo[c]isothiazole Derivatives

The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) signaling cascade, a common target in oncology. A hypothetical inhibitor derived from this compound could be designed to target a kinase like MEK or RAF within this pathway.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 6-Bromobenzo[c]isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction as applied to 6-Bromobenzo[c]isothiazole. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the reaction's nuances, enabling researchers to confidently adapt and troubleshoot these protocols for the synthesis of novel 6-arylbenzo[c]isothiazole derivatives. These compounds are of significant interest due to the prevalence of the benzisothiazole scaffold in medicinally important molecules.

Introduction: The Significance of Benzo[c]isothiazoles and the Suzuki-Miyaura Coupling

The benzo[c]isothiazole moiety is a key structural motif in a variety of compounds exhibiting a wide range of biological activities. The ability to introduce diverse aryl and heteroaryl substituents at the 6-position via a robust and versatile method like the Suzuki-Miyaura coupling is of paramount importance in drug discovery and materials science. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is a cornerstone of modern organic synthesis due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]

This document will provide detailed protocols, mechanistic insights, and practical advice for successfully employing this compound as a substrate in Suzuki coupling reactions. While direct literature on the Suzuki coupling of this compound is not abundant, the principles and conditions are readily extrapolated from the extensive research on analogous bromo-heterocyclic systems, such as bromobenzothiazoles.[3][4][5][6]

Mechanistic Considerations for the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step and can be influenced by the choice of palladium precursor and ligands.

  • Transmetalation : The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[9][10]

  • Reductive Elimination : The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative\nAddition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-R->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R This compound (Ar-Br) This compound (Ar-Br) This compound (Ar-Br)->Oxidative\nAddition Boronic Acid (R-B(OH)2) + Base Boronic Acid (R-B(OH)2) + Base Boronic Acid (R-B(OH)2) + Base->Transmetalation caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids

This protocol is adapted from established procedures for the Suzuki coupling of other bromo-heterocycles.[5]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., Toluene/Water 4:1, Dioxane/Water 4:1, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 4 mL of Toluene and 1 mL of water).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Palladium Catalyst A->B C Inert Atmosphere (Evacuate/Backfill with Ar) B->C D Add Degassed Solvent C->D E Heat and Stir (Monitor Progress) D->E F Cool to RT E->F G Dilute and Wash (EtOAc, H2O, Brine) F->G H Dry, Filter, Concentrate G->H I Purify by Chromatography H->I J Final Product: 6-Arylbenzo[c]isothiazole I->J caption Figure 2: Experimental Workflow for Suzuki Coupling.

Caption: Figure 2: Experimental Workflow for Suzuki Coupling.

Protocol 2: Ligand-Free Suzuki Coupling

For certain substrates, a ligand-free protocol can be effective, relying on the coordinating ability of the heteroaromatic substrate itself.[3]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd₂(dba)₃ (5-10 mol%)

  • Sodium carbonate (2 equivalents)

  • Dioxane/Water (2:1)

  • Inert gas (Argon)

Procedure:

  • In an oven-dried round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd₂(dba)₃ (0.05 mmol), and sodium carbonate (2.0 mmol).

  • Add dioxane (6 mL) and water (3 mL).

  • Bubble argon through the mixture for 5 minutes.

  • Heat the reaction to reflux for 4-12 hours under an argon atmosphere, monitoring by TLC.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation: Expected Outcomes

The following table presents representative data for Suzuki coupling reactions of analogous bromo-heterocycles, which can serve as a guide for expected yields with this compound.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)Toluene/H₂O953170-80 (expected)[5]
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2)DME/H₂O80285-95 (expected)[11]
33-Thienylboronic acidPd₂(dba)₃ (10)Na₂CO₃ (2)Dioxane/H₂OReflux480-90 (expected)[3]
44-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)Toluene/H₂O953175 (reported for 2-amino-6-bromobenzothiazole)[5]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Poorly soluble starting material- Use a fresh batch of catalyst- Ensure thorough degassing of solvents- Screen alternative solvent systems (e.g., DMF, DME)
Protodeboronation of Boronic Acid - Presence of water- High reaction temperature- Use anhydrous solvents and reagents- Consider using a boronic ester (e.g., pinacol ester)- Employ a milder base like KF
Homocoupling of Boronic Acid - Presence of oxygen- Maintain a strict inert atmosphere throughout the reaction
Dehalogenation of Starting Material - Reaction with base or impurities- Screen different bases- Ensure high purity of all reagents and solvents

References

Introduction: The Benzo[c]isothiazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the chemical derivatization of the 6-Bromobenzo[c]isothiazole scaffold.

The benzoisothiazole nucleus, a bicyclic heterocycle containing fused benzene and isothiazole rings, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Derivatives of this structural motif have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The specific isomer, benzo[c]isothiazole, while less explored than its benzo[d]isothiazole counterpart, offers unique electronic and steric properties for molecular design.

The this compound derivative is a particularly valuable starting material. The bromine atom at the C6 position serves as a versatile synthetic handle, enabling a wide range of post-synthesis modifications, most notably through transition metal-catalyzed cross-coupling reactions.[5] This allows for the systematic introduction of diverse functional groups, facilitating the exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties for drug discovery and the development of advanced organic materials.[4]

This guide provides a detailed overview of key functionalization strategies for the this compound scaffold, with a focus on robust and widely applicable palladium-catalyzed cross-coupling reactions. Each section includes an explanation of the reaction's principles, detailed step-by-step protocols, and data to guide experimental design.

Strategic Functionalization Pathways

The conversion of the C-Br bond at the 6-position into new C-C, C-N, or C-O bonds is paramount for diversifying the benzo[c]isothiazole core. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy due to their remarkable functional group tolerance, reliability, and broad substrate scope.[6][7]

cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Derivative Classes Start This compound Suzuki Suzuki-Miyaura (C-C) Start->Suzuki R-B(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig (C-N) Start->Buchwald R₂NH Pd Catalyst Sonogashira Sonogashira (C-C, alkyne) Start->Sonogashira R-C≡CH Pd/Cu Catalyst Stille Stille (C-C) Start->Stille R-Sn(Bu)₃ Pd Catalyst Aryl 6-Aryl Derivatives Suzuki->Aryl Amine 6-Amino Derivatives Buchwald->Amine Alkyne 6-Alkynyl Derivatives Sonogashira->Alkyne Vinyl 6-Alkenyl/Aryl Derivatives Stille->Vinyl G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (Ar-Br) pd_boronate Ar-Pd(II)L₂(R) pd_complex->pd_boronate Transmetalation (R-B(OH)₂ + Base) center pd_boronate->pd0 Reductive Elimination product Ar-R pd_boronate->product label_start Ar = 6-Benzo[c]isothiazole G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (Ar-Br) pd_amido Ar-Pd(II)L(NR₂) pd_complex->pd_amido Amine Coordination & Deprotonation (R₂NH + Base) center pd_amido->pd0 Reductive Elimination product Ar-NR₂ pd_amido->product label_start Ar = 6-Benzo[c]isothiazole G

References

Step-by-step guide for N-arylation of 6-Bromobenzo[c]isothiazole.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Step-by-Step Guide for the N-Arylation of 6-Bromobenzo[c]isothiazole

Abstract

The N-arylation of heterocyclic scaffolds is a cornerstone transformation in modern medicinal chemistry and materials science. Benzo[c]isothiazoles, in particular, represent a class of compounds with significant biological potential. This guide provides a detailed, experience-driven protocol for the N-arylation of this compound, a key intermediate for library synthesis and drug development. We present two robust, field-proven methodologies: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for methodological choices, troubleshooting guidance, and a comparative analysis to aid in reaction planning.

Introduction: The Strategic Importance of N-Aryl Benzo[c]isothiazoles

The benzoisothiazole core is a privileged scaffold found in a range of biologically active molecules.[1][2][3] The strategic introduction of an aryl group onto the nitrogen atom (N-arylation) dramatically expands the chemical space available for exploration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 6-bromo substituent on the benzo[c]isothiazole ring serves as a versatile synthetic handle for subsequent functionalization, making the N-arylation of this specific substrate a critical step in multi-step synthetic campaigns.

However, the direct formation of C(aryl)-N(heterocycle) bonds can be challenging. Classical methods often require harsh conditions and exhibit limited substrate scope.[4] Modern cross-coupling chemistry, dominated by palladium and copper catalysis, provides milder and more general pathways.[4][5] The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is renowned for its exceptional functional group tolerance and broad applicability.[4][6] Concurrently, the Ullmann condensation, a copper-catalyzed process, offers a complementary and often more economical route, especially for specific substrate classes.[5][7][8]

This guide will dissect both approaches, providing the necessary details to successfully implement these transformations in a laboratory setting.

Mechanistic Overview: Palladium vs. Copper Catalysis

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. While both methods achieve the same bond formation, their mechanisms differ significantly.

2.1. The Buchwald-Hartwig Catalytic Cycle The palladium-catalyzed reaction generally proceeds through a Pd(0)/Pd(II) cycle.[4][9] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[10]

  • Amine Coordination & Deprotonation: The N-H bond of the benzo[c]isothiazole coordinates to the Pd(II) center, and a base removes the proton to form a palladium amide complex.

  • Reductive Elimination: The N-aryl product is formed by the reductive elimination of the N- and Aryl- groups from the Pd(II) center, regenerating the active Pd(0) catalyst.[4]

pd0 Pd(0)L Active Catalyst oa_complex [Ar-Pd(II)(L)-X] Oxidative Addition Complex pd0->oa_complex Oxidative Addition amide_complex [Ar-Pd(II)(L)-N(Het)] Amide Complex oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-N(Het) Product amide_complex->product start This compound (Ar-X) start->oa_complex amine Benzo[c]isothiazole (Het-NH) amine->oa_complex base Base (e.g., NaOtBu) base->oa_complex - H-Base+

Caption: Buchwald-Hartwig Pd(0)/Pd(II) catalytic cycle.

2.2. The Ullmann Condensation Catalytic Cycle The mechanism of the copper-catalyzed Ullmann reaction is more debated but is generally accepted to involve a Cu(I)/Cu(III) cycle.[5][8]

  • Amine Coordination: The benzo[c]isothiazole reacts with a Cu(I) salt to form a copper amide intermediate.

  • Oxidative Addition: The aryl halide adds to the copper amide, forming a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed, releasing the N-aryl product and regenerating a Cu(I) species to continue the cycle.[5]

Method Selection: A Comparative Analysis

Choosing the appropriate method depends on substrate scope, available laboratory resources, and desired reaction conditions.

FeaturePalladium-Catalyzed Buchwald-HartwigCopper-Catalyzed Ullmann Condensation
Catalyst Palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃).[6]Copper(I) salts (e.g., CuI, Cu₂O).[7]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos).[11][12]Simple diamines or phenanthrolines; often ligand-free.[13][14]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS).[10]Milder inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[5]
Temperature Generally milder (Room Temp to 110 °C).[15]Often requires higher temperatures (>100 °C).[7]
Functional Tolerance Excellent; tolerates a wide range of functional groups.[4]Good, but can be sensitive to certain functionalities.
Cost Higher (Palladium and complex phosphine ligands are expensive).Lower (Copper salts and simple ligands are inexpensive).

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is adapted from established procedures for the N-arylation of bromo-heterocycles and offers high yields and broad applicability.[6][12][15]

Materials & Reagents:

  • This compound

  • Arylboronic acid or Aryl Halide (coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Reagent Summary Table (Example Calculation for 1.0 mmol scale):

Reagent Molar Equiv. Amount (mg) MW ( g/mol ) Moles (mmol)
This compound 1.0 214.1 214.08 1.0
Aryl Halide 1.2 Varies Varies 1.2
Pd₂(dba)₃ 0.02 (2 mol%) 18.3 915.72 0.02
XPhos 0.04 (4 mol%) 19.1 476.66 0.04
NaOtBu 1.4 134.5 96.1 1.4

| Anhydrous Toluene | - | 5 mL | - | - |

Step-by-Step Procedure:

  • Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired aryl halide (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with inert gas (repeat 3 times). Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-arylated product.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation

This protocol provides a cost-effective alternative, particularly for electron-deficient aryl halides. Conditions are adapted from general Ullmann-type N-arylation procedures.[5][8]

Materials & Reagents:

  • This compound

  • Aryl Iodide or Aryl Bromide

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) (optional ligand)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Standard reaction vial or flask

Reagent Summary Table (Example Calculation for 1.0 mmol scale):

Reagent Molar Equiv. Amount (mg) MW ( g/mol ) Moles (mmol)
This compound 1.0 214.1 214.08 1.0
Aryl Iodide 1.2 Varies Varies 1.2
CuI 0.1 (10 mol%) 19.0 190.45 0.1
DMEDA 0.2 (20 mol%) 17.6 88.15 0.2
K₃PO₄ 2.0 424.4 212.27 2.0

| Anhydrous DMF | - | 4 mL | - | - |

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vial, add Copper(I) Iodide (10 mol%), the base (e.g., K₃PO₄, 2.0 mmol), this compound (1.0 mmol), and the aryl halide (1.2 mmol).

  • Solvent and Ligand Addition: Add anhydrous DMF (4 mL) followed by the ligand (e.g., DMEDA, 20 mol%) via syringe.

  • Reaction: Seal the vial and place it in a preheated oil bath or heating block at 110-130 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the copper salts, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove DMF, followed by a final wash with brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Experimental Workflow

The following diagram illustrates the typical laboratory workflow for performing the N-arylation reactions described above.

A 1. Reagent Preparation (Weigh solids, measure liquids) B 2. Reaction Setup (Assemble glassware under inert gas) A->B C 3. Reagent & Solvent Addition B->C D 4. Heating & Stirring (Oil bath, vigorous stirring) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E E->D Continue if incomplete F 6. Reaction Quench & Work-up (Cooling, aqueous wash) E->F If complete G 7. Extraction & Drying F->G H 8. Purification (Flash Column Chromatography) G->H I 9. Characterization (NMR, MS, etc.) H->I

Caption: General laboratory workflow for N-arylation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality base or solvent; Insufficient temperature.Use a fresh bottle of base (NaOtBu is very hygroscopic). Ensure solvents are truly anhydrous. Screen different palladium pre-catalysts or ligands. Increase temperature by 10-20 °C.
Recovery of Starting Material Reaction not complete; Catalyst deactivation.Increase reaction time. For Buchwald-Hartwig, try a more robust ligand like t-BuBrettPhos.[12] For Ullmann, ensure the reaction is rigorously de-gassed.
Formation of Side Products Hydrodehalogenation: (Bromo group replaced by H). Caused by moisture or β-hydride elimination.Ensure strictly anhydrous conditions.[4]
Homocoupling of Aryl Halide: Often occurs at high temperatures.Lower the reaction temperature and prolong the reaction time.
Difficulty in Purification Product co-elutes with impurities (e.g., ligand).For phosphine-based ligands, an oxidative workup or filtration through a silica plug with a more polar solvent can help remove ligand oxides.

Conclusion

The N-arylation of this compound is a highly achievable and valuable transformation for synthetic chemists. Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation offer effective routes to the desired products. The choice between them allows for flexibility based on economic constraints, substrate requirements, and desired reaction mildness. By following the detailed protocols and utilizing the troubleshooting guide provided, researchers can confidently synthesize a diverse library of N-aryl benzo[c]isothiazoles for further investigation in drug discovery and materials science.

References

Application Notes & Protocols: A Guide to In Vitro and In Vivo Experimental Design for 6-Bromobenzo[c]isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzo[c]isothiazole Scaffold

The isothiazole ring and its fused-ring variants, such as benzo[c]isothiazole, represent a class of "privileged scaffolds" in medicinal chemistry.[1] These heterocyclic structures are key components in a multitude of compounds demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4] The adaptability of this framework allows for interaction with diverse molecular targets, making it a fertile ground for drug discovery.[1]

This guide focuses on derivatives of the 6-Bromobenzo[c]isothiazole core structure. The introduction of a bromine atom at the C-6 position provides a strategic handle for further chemical modification while also potentially enhancing biological activity through halogen bonding and altered electronic properties. As a researcher, scientist, or drug development professional, this document will serve as a comprehensive guide to designing a logical, robust, and sequential experimental plan—from initial cell-based screening to preclinical animal models—to unlock the therapeutic potential of novel this compound derivatives.

The experimental cascade detailed herein is designed to be a self-validating system, beginning with broad primary screens to identify biological activity, progressing to more focused mechanistic studies, and culminating in efficacy and safety evaluations in vivo.

Part 1: Foundational In Vitro Screening Cascade

The initial phase of investigation aims to answer two fundamental questions: Are the derivative compounds biologically active, and at what concentrations? A tiered screening approach is the most efficient method for triaging a library of new chemical entities (NCEs).

Workflow for Primary In Vitro Screening

The following diagram illustrates the logical flow for the initial in vitro evaluation of a library of this compound derivatives.

G cluster_0 Phase 1: In Vitro Screening Compound_Library Library of this compound Derivatives Cytotoxicity Tier 1: General Cytotoxicity Assay (e.g., MTT on Normal Cell Line) Compound_Library->Cytotoxicity Test across broad concentration range Primary_Screen Tier 2: Primary Efficacy Screen (e.g., Anti-Proliferation on Cancer Cell Panel) Compound_Library->Primary_Screen Test against relevant disease models Data_Analysis Data Analysis: Calculate Therapeutic Index (TI) Cytotoxicity->Data_Analysis Hit_ID Hit Identification & IC50 Determination Primary_Screen->Hit_ID Hit_ID->Data_Analysis MoA_Studies Part 2: Mechanism of Action Studies Data_Analysis->MoA_Studies Advance Hits with Favorable TI

Caption: A streamlined workflow for initial in vitro screening of novel compounds.

Protocol 1.1: General Cytotoxicity Assessment using MTT Assay

Rationale: Before assessing therapeutic efficacy, it is crucial to determine the inherent cytotoxicity of the compounds on non-cancerous cells. This establishes a baseline for toxicity and allows for the calculation of a therapeutic index. The MTT assay is a reliable, colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability.[5]

Materials:

  • Human non-cancerous cell line (e.g., MCF-10A for breast, MRC-5 for lung)

  • 96-well cell culture plates

  • Complete growth medium

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding: Seed the normal cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[5]

  • Compound Preparation: Prepare a series of dilutions of the test compounds and the positive control in complete growth medium. A typical concentration range for initial screening is 0.01 µM to 100 µM.[6] Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 (50% cytotoxic concentration).

Protocol 1.2: Anti-Proliferative Efficacy Screen (Cancer Cell Panel)

Rationale: Based on the broad anticancer activity reported for benzothiazole derivatives, a primary screen against a panel of human cancer cell lines is a logical starting point.[3][7] This approach can quickly identify potent compounds and may reveal selectivity towards certain cancer types.

Methodology: This protocol is identical to Protocol 1.1, with the following key differences:

  • Cell Lines: Use a panel of cancer cell lines relevant to common malignancies (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver], HT-29 [colon]).[7][8]

  • Analysis: Calculate the IC50 (50% inhibitory concentration) for each compound on each cell line.

  • Therapeutic Index (TI): For promising "hit" compounds, calculate the TI as follows:

    • TI = CC50 (Normal Cells) / IC50 (Cancer Cells)

    • A higher TI value indicates greater selectivity for cancer cells, a highly desirable characteristic for a drug candidate.

Data Presentation: Summarizing In Vitro Screening Results

Quantitative data from the primary screens should be organized for clear comparison.

Compound IDDerivative StructureCC50 (MCF-10A, µM)IC50 (MCF-7, µM)IC50 (A549, µM)IC50 (HepG2, µM)Therapeutic Index (vs. MCF-7)
NCE-001 R = -CH₃>1005.28.112.5>19.2
NCE-002 R = -Cl75.42.34.56.832.8
NCE-003 R = -OCH₃>10045.760.288.1>2.2
Doxorubicin Reference Drug1.50.81.10.91.88

Data are hypothetical and for illustrative purposes only.

Part 2: In Vitro Mechanism of Action (MoA) Elucidation

Once "hit" compounds with potent and selective activity are identified, the next critical phase is to determine how they work. MoA studies provide invaluable insight into the molecular pathways targeted by the derivatives. For anticancer agents, common mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[8]

Hypothetical Signaling Pathway Targeted by Benzo[c]isothiazole Derivatives

Many small molecule anticancer drugs function by inhibiting protein kinases that are overactive in cancer cells, leading to the activation of apoptotic pathways.[4][9]

G cluster_0 Cell Survival Signaling cluster_1 Apoptotic Signaling RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR) PI3K PI3K/Akt Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS Survival Cell Proliferation & Survival PI3K->Survival Bax Bax/Bak Activation PI3K->Bax Inhibition RAS->Survival Mito Mitochondrial Disruption Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NCE This compound Derivative NCE->RTK Inhibition

Caption: A potential mechanism where derivatives inhibit a kinase, leading to apoptosis.

Protocol 2.1: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

  • Selected cancer cell line and "hit" compounds

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow Cytometer

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates and treat with the hit compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze the samples immediately using a flow cytometer.

    • Healthy Cells: Annexin V-negative / PI-negative

    • Early Apoptotic: Annexin V-positive / PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

Part 3: Preclinical In Vivo Evaluation

After a compound has demonstrated promising in vitro potency, selectivity, and a plausible MoA, the next step is to evaluate its performance in a living organism.[10] In vivo studies are essential for assessing efficacy and safety in a complex biological system.[11]

Ethical Considerations: All animal experiments must be conducted in strict accordance with institutional and national guidelines.[12] Protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure animal welfare and the humane treatment of subjects.[13]

Workflow for In Vivo Efficacy Study

G cluster_0 Phase 2: In Vivo Efficacy Model 1. Animal Model Selection (e.g., Nude Mice) Implant 2. Tumor Cell Implantation (Subcutaneous Xenograft) Model->Implant Tumor_Growth 3. Tumor Growth to Palpable Size (~100 mm³) Implant->Tumor_Growth Randomize 4. Randomization into Treatment Groups Tumor_Growth->Randomize Treatment 5. Compound Administration (e.g., IP, PO daily for 21 days) Randomize->Treatment Monitor 6. Monitoring: - Tumor Volume - Body Weight - Clinical Signs Treatment->Monitor Endpoint 7. Study Endpoint (e.g., Tumor size limit or Day 21) Monitor->Endpoint Analysis 8. Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Significance Endpoint->Analysis

Caption: Step-by-step workflow for a preclinical xenograft efficacy study.

Protocol 3.1: Anticancer Efficacy in a Murine Xenograft Model

Rationale: The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a gold-standard preclinical model for evaluating the in vivo efficacy of novel anticancer agents.[14]

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Selected human cancer cell line (e.g., A549)

  • Matrigel (optional, to improve tumor take rate)

  • Sterile syringes and needles (25-27 G for injection, 27-30 G for IV)[11]

  • Calipers for tumor measurement

  • Appropriate vehicle for compound formulation (e.g., saline, PEG400/Tween 80)

  • Test compound and positive control (e.g., Paclitaxel)

Step-by-Step Methodology:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS/Matrigel) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of ~100-150 mm³, randomize the mice into treatment groups (typically n=8-10 mice per group).

    • Group 1: Vehicle Control

    • Group 2: Test Compound (Low Dose, e.g., 10 mg/kg)

    • Group 3: Test Compound (High Dose, e.g., 50 mg/kg)

    • Group 4: Positive Control Drug

  • Compound Administration: Administer the compounds according to the planned schedule (e.g., daily intraperitoneal (IP) injection for 21 days). For IP injections, restrain the mouse with its head tilted down and inject into a lower abdominal quadrant, avoiding the midline.[11]

  • Monitoring and Data Collection:

    • Tumor Volume: Measure tumor length (L) and width (W) with calipers every 2-3 days. Calculate volume using the formula: Volume = (W² x L) / 2.

    • Body Weight: Weigh mice every 2-3 days as an indicator of general toxicity.

    • Clinical Observations: Monitor for any signs of distress or adverse effects (e.g., lethargy, ruffled fur).[12]

  • Humane Endpoints: Euthanize animals if tumors exceed a predetermined size, ulcerate, or if body weight loss exceeds 20%.[12]

  • Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the data for statistical significance.

Data Presentation: Summarizing In Vivo Efficacy Data
Treatment GroupDose (mg/kg)RouteScheduleMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (TGI, %)Mean Body Weight Change (%)
Vehicle -IPDaily1502 ± 210-+5.2
NCE-002 10IPDaily826 ± 155*45.0+1.5
NCE-002 50IPDaily405 ± 98 73.0-4.3
Paclitaxel 10IVQ3D512 ± 11065.9-8.1

*Data are hypothetical. *p<0.05, *p<0.01 vs. Vehicle. TGI (%) = [1 - (Mean Tumor Volume of Treated / Mean Tumor Volume of Vehicle)] x 100.

Conclusion and Future Directions

This guide outlines a systematic and logical progression for the preclinical evaluation of novel this compound derivatives. By following this workflow—from broad in vitro screening to targeted MoA studies and finally to in vivo efficacy models—researchers can efficiently identify and validate promising therapeutic candidates.

Positive results from these studies would warrant further investigation into:

  • Pharmacokinetics (PK) and ADME: Assessing the absorption, distribution, metabolism, and excretion of the lead compounds.[15]

  • In-depth Toxicology: Conducting formal safety and toxicology studies under GLP (Good Laboratory Practice) conditions.

  • Lead Optimization: Synthesizing further derivatives to improve potency, selectivity, and pharmacokinetic properties.

The benzo[c]isothiazole scaffold holds significant promise, and a rigorous, well-designed experimental cascade is the key to translating that promise from the laboratory bench to potential clinical applications.

References

The Emerging Role of the Benzo[c]isothiazole Scaffold in Therapeutic Innovation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Editorial Note: This document deviates from a rigid template to provide a comprehensive and insightful guide into the potential of 6-Bromobenzo[c]isothiazole and the broader benzo[c]isothiazole class in modern medicinal chemistry. Our focus is on fostering a deeper understanding of the underlying principles and equipping researchers with the foundational knowledge to explore this promising chemical space. While specific data on the 6-bromo substituted benzo[c]isothiazole is limited in publicly accessible literature, this guide leverages established knowledge of related heterocyclic systems to provide robust, scientifically grounded protocols and applications.

Introduction: The Benzo[c]isothiazole Scaffold - A Frontier in Drug Discovery

The isothiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] When fused to a benzene ring, it forms benzisothiazole, a privileged scaffold found in a range of biologically active compounds. While the benzo[d]isothiazole isomer is more extensively studied, the benzo[c]isothiazole core represents a less explored but highly promising area for the development of novel therapeutic agents.

The introduction of a bromine atom at the 6-position of the benzo[c]isothiazole ring system, yielding this compound, offers a key advantage for medicinal chemists. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse functionalities and explore the chemical space around the core scaffold. This strategic modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Chemical Properties of this compound:

PropertyValueSource
CAS Number 20712-08-7[2]
Molecular Formula C₇H₄BrNS[2][3]
Molecular Weight 214.08 g/mol [2][3]
Appearance White to off-white solid[3]

Potential Therapeutic Applications: A Landscape of Possibilities

While direct therapeutic applications of this compound are not yet extensively documented, the broader family of benzisothiazole and thiazole derivatives has shown a remarkable range of biological activities. This suggests that the benzo[c]isothiazole scaffold is a promising starting point for the development of novel drugs across various therapeutic areas.[4][5][6]

Known biological activities of related benzisothiazole and thiazole derivatives include:

  • Anticancer: Various benzothiazole derivatives have demonstrated potent anticancer activity against a range of human tumor cell lines.[4][5]

  • Antimicrobial: The benzothiazole nucleus is a core component of compounds with significant antibacterial and antifungal properties.

  • Anti-inflammatory: Certain benzothiazole derivatives have shown promise as anti-inflammatory agents.[5]

  • Anticonvulsant: The scaffold has been explored for the development of novel anticonvulsant drugs.[5]

  • Antidiabetic: Some derivatives have exhibited antidiabetic properties.[4]

The 6-bromo substitution on the benzo[c]isothiazole core provides a strategic vector for chemists to synthesize libraries of novel compounds for screening against these and other biological targets.

Experimental Protocols: A Guide to Synthesis and Derivatization

The following protocols are generalized methodologies based on established synthetic routes for related heterocyclic systems. Researchers should consider these as a starting point and optimize conditions based on their specific substrates and target molecules.

Conceptual Synthetic Workflow

The development of novel therapeutic agents from this compound would typically follow a structured workflow, from the synthesis of the core scaffold to the biological evaluation of its derivatives.

workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation A Starting Materials B Synthesis of This compound Core A->B Cyclization C Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) B->C Versatile Scaffold D Library of Novel Benzo[c]isothiazole Derivatives C->D Diversification E High-Throughput Screening D->E Compound Library F Hit Identification E->F Assay Development G Lead Optimization F->G SAR Studies H Preclinical Development G->H In vivo testing

Caption: Conceptual workflow for the development of therapeutic agents from this compound.

Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for creating carbon-carbon bonds and introducing aryl or heteroaryl substituents at the 6-position.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine this compound (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents the degradation of the palladium catalyst and other sensitive reagents.

  • Anhydrous Solvents: Water can deactivate the catalyst and hydrolyze the boronic acid.

  • Base: Essential for the transmetalation step in the catalytic cycle. The choice of base can significantly impact reaction efficiency.

  • Excess Boronic Acid/Ester: Often used to drive the reaction to completion, especially if the boronic acid is prone to decomposition.

Protocol for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amine functionalities.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium catalyst and the ligand in a reaction vessel. Add this compound, the amine, and the base.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

High-Throughput Screening and Biological Evaluation

Following the synthesis of a library of this compound derivatives, the next critical phase is to assess their biological activity.

General Screening Workflow

screening_workflow A Compound Library of This compound Derivatives B Primary Assay (e.g., Cell Viability, Enzyme Inhibition) A->B C Hit Identification (Compounds showing desired activity) B->C D Dose-Response Analysis (IC50/EC50 Determination) C->D E Secondary Assays (e.g., Selectivity, Mechanism of Action) D->E F Lead Candidate Selection E->F

Caption: A generalized workflow for the biological screening of novel compounds.

Example Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol provides a basic framework for assessing the cytotoxicity of novel compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Test compounds (dissolved in DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO). Include a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

While this compound itself is a relatively under-explored molecule, its structural features and the proven track record of the broader benzisothiazole family make it a highly attractive starting point for the development of novel therapeutic agents. The bromine atom at the 6-position provides a crucial handle for synthetic diversification, enabling the creation of large and varied compound libraries. The general protocols outlined in this guide provide a solid foundation for researchers to begin exploring the therapeutic potential of this promising scaffold. Future research should focus on the development of efficient and scalable syntheses of the this compound core and the systematic exploration of its derivatives against a wide range of biological targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromobenzo[c]isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromobenzo[c]isothiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your reaction yields.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format. We will focus on a common synthetic pathway: the cyclization of 2-amino-5-bromobenzyl mercaptan or a related precursor.

Q1: My reaction yield is consistently low (<30%). What are the primary factors I should investigate?

Low yield is a common issue often attributable to several factors ranging from starting material quality to reaction atmosphere. A systematic approach is crucial for diagnosis.

Answer:

The primary suspects for low yield are typically: (1) Purity of the starting material, (2) Inefficient cyclization/oxidation, and (3) Suboptimal workup and purification procedures.

Diagnostic Workflow:

  • Verify Starting Material Integrity: The stability of the key precursor, 2-amino-5-bromobenzyl mercaptan, is critical. This compound can readily oxidize to form disulfide bridges, which will not participate in the desired cyclization.

    • Action: Before starting the reaction, analyze your precursor via ¹H NMR to ensure the thiol (-SH) proton is present and integrate it against aromatic protons. Use freshly prepared or purified starting material if disulfide impurities are detected.

  • Optimize the Reaction Atmosphere: The cyclization-oxidation step is sensitive to the choice and delivery of the oxidant. The reaction should be strictly controlled to prevent over-oxidation or side reactions.

    • Action: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) prior to the introduction of the oxidant. This minimizes the premature, uncontrolled oxidation of the thiol.

  • Evaluate the Cyclization/Oxidation Step: The choice of oxidant and reaction conditions are paramount for high-yield synthesis. Common oxidants for this type of transformation include iodine (I₂), hydrogen peroxide (H₂O₂), or manganese dioxide (MnO₂).

    • Action: Create a small experimental matrix to screen different oxidants and temperatures. See the table below for a starting point.

Table 1: Initial Screening Conditions for Oxidative Cyclization

Parameter Condition A (Baseline) Condition B (Alternative) Condition C (Alternative) Rationale & Expected Outcome
Oxidant Iodine (I₂)Hydrogen Peroxide (H₂O₂)Manganese Dioxide (MnO₂)I₂ is mild but can be slow. H₂O₂ is potent but can lead to over-oxidation. MnO₂ is a heterogeneous oxidant that can simplify workup.
Solvent EthanolAcetic AcidDichloromethane (DCM)The solvent affects reactant solubility and the oxidant's reactivity.
Temperature Room Temperature (20-25°C)0°C to Room TemperatureReflux (40°C)Lower temperatures may improve selectivity, while higher temperatures can accelerate the reaction rate.
Reaction Time 12 hours6 hours24 hoursMonitor by TLC to determine the optimal reaction time for each condition.

Troubleshooting Logic Diagram:

Below is a workflow to guide your decision-making process when diagnosing low yields.

G start Low Yield (<30%) Detected check_sm 1. Analyze Starting Material (NMR, LC-MS) start->check_sm sm_ok Purity >98%? check_sm->sm_ok purify_sm Purify or Resynthesize Starting Material sm_ok->purify_sm No check_conditions 2. Review Reaction Conditions sm_ok->check_conditions Yes purify_sm->check_sm inert_atm Inert Atmosphere Used? check_conditions->inert_atm use_inert Implement N₂ or Ar Blanket inert_atm->use_inert No optimize_oxidant 3. Optimize Oxidant/Solvent/Temp (See Table 1) inert_atm->optimize_oxidant Yes use_inert->check_conditions monitor_rxn Monitor by TLC/LC-MS Every 2 Hours optimize_oxidant->monitor_rxn final_yield Improved Yield Achieved monitor_rxn->final_yield

Caption: Troubleshooting workflow for low yield diagnosis.

Q2: I am observing a significant, difficult-to-remove impurity in my final product. How can I identify and eliminate it?

Answer:

The most likely impurity is the disulfide dimer of your starting material (bis(2-amino-5-bromobenzyl) disulfide). This forms when the thiol is prematurely oxidized before it can cyclize.

Identification and Mitigation Strategy:

  • Characterization:

    • TLC: The disulfide byproduct is typically less polar than the starting thiol but may have a similar polarity to the desired product. Use a solvent system with varying polarity (e.g., Hexane:Ethyl Acetate gradients) to achieve separation.

    • LC-MS: This is the most effective method. The disulfide will have a mass corresponding to [2 * (Mass of Starting Material) - 2H].

    • ¹H NMR: The disulfide will lack the characteristic thiol proton (-SH) peak and may show slightly shifted aromatic signals compared to the desired product.

  • Prevention during Reaction:

    • Controlled Addition of Oxidant: Instead of adding the oxidant all at once, add it portion-wise or as a solution via a syringe pump over 30-60 minutes. This maintains a low concentration of the oxidant, favoring the intramolecular cyclization over the intermolecular disulfide formation.

    • High Dilution: Running the reaction at a lower concentration (e.g., 0.05 M instead of 0.5 M) can also favor the intramolecular pathway.

  • Purification Strategy:

    • If the impurity still forms, purification via column chromatography is necessary. A fine-tuned gradient elution is often required. Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of the reaction?

A: Thin-Layer Chromatography (TLC) is the most convenient method. Co-spot your starting material and the reaction mixture on the same plate. The disappearance of the starting material spot and the appearance of a new, typically less polar product spot, indicates progress. Use a UV lamp for visualization. For more quantitative analysis, taking aliquots for LC-MS or ¹H NMR analysis is recommended.

Q: Can I scale up this reaction? What are the main considerations?

A: Yes, but with caution. The primary considerations for scaling up are:

  • Heat Management: The oxidation can be exothermic. Ensure your reaction vessel allows for efficient heat dissipation (e.g., use a larger flask, an ice bath).

  • Mixing: Efficient stirring is crucial to ensure homogeneous distribution of the oxidant, especially if using a heterogeneous one like MnO₂.

  • Addition Rate: The controlled, slow addition of the oxidant becomes even more critical on a larger scale to prevent runaway reactions and minimize byproduct formation.

Q: How should I store the 2-amino-5-bromobenzyl mercaptan precursor?

A: Store it under an inert atmosphere (Nitrogen or Argon) in a sealed container at low temperatures (0-4°C). This minimizes oxidation to the disulfide. If it has been stored for a long time, re-analyze its purity before use.

Experimental Protocol: Optimized Synthesis of this compound

This protocol is a baseline procedure incorporating best practices to maximize yield.

Materials:

  • 2-amino-5-bromobenzyl mercaptan (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Absolute Ethanol (to make a 0.1 M solution)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzyl mercaptan.

  • Dissolution: Add absolute ethanol to dissolve the starting material completely under a nitrogen atmosphere.

  • Oxidant Preparation: In a separate flask, dissolve iodine in a minimal amount of absolute ethanol.

  • Controlled Addition: Add the iodine solution dropwise to the stirring solution of the starting material over 30 minutes at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of iodine disappears.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Reaction Scheme Diagram:

Caption: Oxidative cyclization to form this compound. (Note: As a text-based AI, I cannot generate images. The IMG SRC paths are placeholders for chemical structure images.)

Common side products in 6-Bromobenzo[c]isothiazole synthesis and how to avoid them.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Bromobenzo[c]isothiazole

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this important heterocyclic building block. Our guidance is based on established principles of organic chemistry and field-proven insights into analogous synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing a significant isomeric impurity in my final product, likely 4-Bromobenzo[c]isothiazole. What is the origin of this side product and how can it be minimized?

A1: Root Cause Analysis & Mitigation Strategy

This is a classic problem of regioselectivity, and its origin almost certainly lies not in the final cyclization step, but in the synthesis of your key starting material, 2-methyl-4-bromoaniline .

Causality: The synthesis of 2-methyl-4-bromoaniline typically involves the electrophilic aromatic bromination of 2-methylaniline (o-toluidine). The amino (-NH₂) group is a powerful ortho-, para-directing group, while the methyl (-CH₃) group is a weaker ortho-, para-director. This leads to competition between bromination at the C4 position (para to -NH₂) and the C6 position (ortho to -NH₂ and para to -CH₃). More importantly, if the bromination of the precursor aniline is not selective, you can form the isomeric 4-methyl-2-bromoaniline .[1] This isomeric amine, if carried through the subsequent cyclization, will inevitably form 4-Bromobenzo[c]isothiazole, a difficult-to-remove impurity.

Mitigation Protocol: High-Purity Precursor Synthesis

The most effective strategy is to ensure the isomeric purity of your 2-methyl-4-bromoaniline precursor before cyclization.

  • Protect the Amine: The high reactivity of the amino group can be tempered by acetylation. React 2-methylaniline with acetic anhydride to form N-(2-methylphenyl)acetamide. This moderately deactivates the ring and sterically hinders the ortho-positions, greatly favoring bromination at the C4 position.[2]

  • Controlled Bromination: Brominate the protected N-(2-methylphenyl)acetamide using a mild and stoichiometrically controlled brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent like acetic acid or DMF.[2][3] Using elemental bromine (Br₂) can be more aggressive and lead to more side products.

  • Deprotection: Hydrolyze the resulting N-(4-bromo-2-methylphenyl)acetamide, typically under acidic conditions (e.g., refluxing with HCl), to yield high-purity 2-methyl-4-bromoaniline.[2]

  • Purity Check: Before proceeding to the cyclization, verify the purity of the 2-methyl-4-bromoaniline by GC-MS or ¹H NMR to ensure the absence of significant isomeric impurities.

G cluster_precursor Precursor Synthesis: Bromination of o-Toluidine cluster_products Potential Products cluster_final Final Products after Cyclization o_toluidine 2-Methylaniline (o-Toluidine) bromination Bromination (e.g., NBS) o_toluidine->bromination desired_precursor Desired Precursor 2-Methyl-4-bromoaniline bromination->desired_precursor Major Pathway (Para to -NH2) isomer_precursor Isomeric Impurity 4-Methyl-2-bromoaniline bromination->isomer_precursor Minor Pathway (Ortho to -NH2) final_product Target Molecule This compound desired_precursor->final_product Cyclization final_impurity Isomeric Side Product 4-Bromobenzo[c]isothiazole isomer_precursor->final_impurity Cyclization

Caption: Formation of desired product vs. isomeric side product.

Q2: My mass spectrum indicates the presence of di-brominated and possibly tri-brominated species. How can I avoid this over-bromination?

A2: Controlling Reaction Stoichiometry and Reagent Choice

Over-bromination is a common side reaction in electrophilic aromatic substitution when the substrate is activated and the conditions are too harsh.[4] This can occur either during the synthesis of the aniline precursor or if an unnecessary subsequent bromination of the benzo[c]isothiazole ring is performed.

Causality: The formation of di-bromo impurities, such as 4,6-dibromo-2-methylaniline, occurs when an excess of the brominating agent is used or when the reaction is allowed to proceed for too long.[4] The initial monobrominated product is still an activated ring system and can undergo a second substitution.

Mitigation Strategies:

  • Precise Stoichiometry: Use a slight excess (1.0 to 1.1 equivalents) of the brominating agent for mono-bromination. Adding the reagent portion-wise or via a syringe pump over time can help maintain a low concentration and improve selectivity.

  • Milder Reagents: N-Bromosuccinimide (NBS) is generally easier to handle and provides better control than elemental bromine (Br₂), reducing the risk of over-bromination.[3]

  • Temperature Control: Perform the bromination at a lower temperature. For activated systems, starting at 0°C or even lower can significantly increase selectivity for the mono-brominated product.[4]

  • Avoid Re-Bromination: The most common and efficient syntheses build the this compound from an already brominated precursor. There should be no need to brominate the final benzo[c]isothiazole heterocycle. If you are attempting such a step, you are likely to get a mixture of products and should reconsider the synthetic strategy.

Table 1: Comparison of Bromination Conditions

ParameterCondition A: AggressiveCondition B: SelectiveRationale for Selection
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)NBS is a solid, easier to handle, and generally provides higher selectivity for mono-bromination.[3]
Stoichiometry > 1.5 equivalents1.0 - 1.1 equivalentsStrict control of stoichiometry is critical to prevent a second bromination event on the activated ring.[4]
Temperature Room Temp to Reflux-10°C to 0°CLower temperatures decrease the reaction rate, giving the desired mono-bromination a kinetic advantage over di-bromination.
Solvent Polar (e.g., Acetic Acid)Apolar (e.g., CHCl₃, CCl₄)While polar solvents are common, less polar solvents can sometimes modulate reactivity and improve selectivity.[5]
Q3: My reaction yield is poor, and TLC analysis shows unreacted starting material and a baseline polar spot. What is the likely cause?

A3: Optimizing the Cyclization Step

This issue points towards an incomplete or inefficient cyclization reaction. The formation of the isothiazole ring, for example via a Herz-type reaction, involves harsh reagents (e.g., sulfur monochloride) and requires careful control of reaction parameters. A polar, immobile spot on the TLC plate could indicate decomposition or the formation of highly polar side products like sulfonated species, especially if strong acids are used at elevated temperatures.[6]

Troubleshooting the Cyclization:

  • Reagent Quality: Ensure the quality and reactivity of your cyclizing agent (e.g., sulfur chlorides). These reagents can degrade with improper storage.

  • Temperature and Time: These reactions often require elevated temperatures to proceed to completion. Systematically screen temperatures (e.g., from 80°C to 135°C) and monitor the consumption of the starting material by TLC or LC-MS.

  • Reaction Monitoring: A common pitfall is an insufficient reaction time. Continue to heat the reaction and monitor its progress every 1-2 hours until the starting material spot on the TLC plate has been fully consumed.

  • Inert Atmosphere: Some cyclization reactions can be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and improve yields.

  • Work-up Procedure: Ensure the work-up procedure effectively neutralizes the reaction and removes inorganic salts. An improper work-up can lead to product loss or decomposition. The reaction mixture is typically quenched in water or ice, followed by extraction with an organic solvent.

G start Start Reaction: Precursor + Reagents monitor Monitor by TLC (every 1-2 hours) start->monitor heat Continue Heating (Maintain Temp) monitor->heat Start Material Remains complete Reaction Complete monitor->complete Start Material Consumed heat->monitor workup Quench, Extract, & Purify complete->workup product Pure Product workup->product

Caption: Workflow for reaction monitoring and completion.

Q4: What is the most effective purification strategy to isolate pure this compound from its isomers and di-bromo impurities?

A4: A Multi-Step Purification Approach

Separating structurally similar isomers and over-brominated side products requires a robust purification strategy, often combining both chromatography and recrystallization.

  • Column Chromatography: This is the most powerful method for separating isomers.

    • Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.

    • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity mixture, such as Hexane/Ethyl Acetate (98:2), and gradually increase the polarity. The less polar di-bromo compound will likely elute first, followed by the desired 6-bromo and the potentially more polar 4-bromo isomers. Use TLC to identify the optimal solvent system before running the column.

  • Recrystallization: This technique is excellent for removing trace impurities after chromatography or for purifying a crude product that is already relatively clean.

    • Solvent Selection: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble (can be filtered off hot).

    • Common Solvents: Alcohols like ethanol or isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate, are good starting points for benzisothiazole derivatives.[5]

References

Troubleshooting purification of 6-Bromobenzo[c]isothiazole by column chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 6-Bromobenzo[c]isothiazole

A Senior Application Scientist's Guide to Column Chromatography Troubleshooting

Welcome to the technical support center for advanced chromatographic purifications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the purification of this compound. As a heterocyclic compound, it presents unique challenges compared to simple aliphatic or aromatic systems. This resource provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.

Part 1: Frequently Asked Questions (Pre-Chromatography Essentials)

Before packing a column, a thorough preliminary analysis using Thin-Layer Chromatography (TLC) is paramount. These initial steps are the most critical for a successful separation.

Q1: What are the key physicochemical properties of this compound that influence its purification?

Answer: Understanding the molecule's properties is the foundation of a logical purification strategy. This compound (MW: 214.08 g/mol , CAS: 20712-08-7) is a crystalline solid, appearing white to off-white[1][2]. Its key characteristic is its moderate polarity, derived from the fused heterocyclic ring system containing both nitrogen and sulfur.

The predicted LogP (a measure of lipophilicity) is approximately 3.06[1]. This value suggests that while it has significant non-polar character from the benzene ring and bromine atom, the isothiazole moiety provides enough polarity to make it soluble in moderately polar organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc). It will have limited solubility in highly non-polar solvents like hexanes. This balance of polarity is what we exploit in normal-phase chromatography.

Q2: How do I select the optimal stationary and mobile phases for a successful separation?

Answer: The goal is to find a solvent system where your target compound and its impurities have different affinities for the stationary phase, leading to differential migration.

  • Stationary Phase: For most applications, standard silica gel (SiO₂) is the appropriate choice. Its surface is covered in acidic silanol groups (Si-OH), which interact with polar functional groups of the analyte.

  • Mobile Phase (Eluent) Selection: The key is to use TLC to screen various solvent systems. A two-component system, consisting of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is standard[3].

The objective is to achieve a Retention Factor (Rf) for this compound between 0.25 and 0.35 [3].

  • What is Rf? The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate[4][5].

  • Why this range? An Rf in this window ensures the compound interacts sufficiently with the silica to separate from less polar impurities (which will have a higher Rf) and more polar impurities (which will have a lower Rf), without requiring an excessively large volume of solvent for elution[6][7].

Start with the solvent systems in the table below and adjust the ratios to achieve the target Rf.

Q3: My compound appears to be degrading or streaking heavily on the silica TLC plate. What does this mean and what should I do?

Answer: This is a critical observation and a red flag that the compound may be unstable on silica gel. The acidic nature of standard silica gel can cause degradation of sensitive molecules, particularly certain heterocycles[8][9]. Thiazole derivatives have been noted to undergo degradation under various stress conditions[10][11]. Streaking or tailing indicates a strong, and sometimes irreversible, interaction with the stationary phase[9].

Before proceeding with a large-scale column, you must validate compound stability.

  • Perform a 2D-TLC Stability Test: This is a definitive method to check for on-plate degradation[8]. If the compound is stable, it will have the same Rf in both dimensions and appear as a single spot on the diagonal. If it degrades, new spots will appear off the diagonal.

  • Consider Alternative Stationary Phases: If instability is confirmed, do not use silica gel.

    • Neutral Alumina (Al₂O₃): This is an excellent alternative for acid-sensitive compounds. You will need to re-optimize your solvent system on neutral alumina TLC plates.

    • Deactivated Silica: Silica can be "deactivated" by pre-treating it with a base, such as triethylamine (TEA), often by including a small amount (0.1-1%) in the eluent. This neutralizes the acidic sites.

Part 2: Troubleshooting Guide for Common Column Issues

This section addresses problems that arise during the column chromatography run itself.

Issue 1: Poor or No Elution

Q: I've run many column volumes of the optimized eluent, but my target compound, this compound, is not coming off the column. What are the likely causes and solutions?

Answer: This frustrating situation typically points to one of two primary causes:

  • The Eluent is Not Polar Enough: The conditions on a packed column can sometimes differ slightly from a TLC plate. The compound is strongly adsorbed to the top of the column.

    • Solution: Gradually increase the polarity of the mobile phase. For a hexane/EtOAc system, you can increase the percentage of EtOAc in 10% increments. This is known as a "step gradient" elution. Monitor the fractions by TLC to see when the product begins to elute[8].

  • On-Column Decomposition: As discussed previously, the compound may be degrading on the acidic silica over the longer exposure time of a column run[8].

    • Diagnosis: After the run, you can try a "methanol purge" by flushing the column with 100% methanol. This highly polar solvent will strip almost everything off the silica[9]. Collect this flush and analyze it by TLC. If you see a smear of new, highly polar spots at the baseline and no product, decomposition is highly likely.

    • Solution: The purification must be repeated using a less reactive stationary phase like neutral alumina or by deactivating the silica with triethylamine[8].

Issue 2: Poor Separation (Contaminated Fractions)

Q: The fractions containing my product are heavily contaminated with impurities that were well-separated on the TLC plate. How can I improve the resolution?

Answer: This is a classic problem that usually stems from the technique used to pack the column or load the sample.

  • Improper Sample Loading: The initial band of your compound at the top of the column must be as thin and concentrated as possible.

    • Problem: Dissolving the crude mixture in too much solvent, or in a solvent more polar than the eluent, will cause the band to broaden significantly as it's loaded, ruining the separation before it even begins[12].

    • Solution: Dry Loading. This is the most robust method. Dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column[12][13]. This ensures the sample is introduced in an extremely narrow band.

  • Poorly Packed Column: Cracks, channels, or air bubbles in the silica bed create pathways for the solvent and sample to travel through unevenly, leading to broad, overlapping bands.

    • Solution: Ensure your column is packed carefully and uniformly. "Slurry packing," where the silica is mixed with the initial eluent and poured into the column, is generally more reliable than "dry packing" for achieving a homogenous bed.

  • Column Overloading: There is a limit to how much sample a column can effectively separate. A general rule of thumb is a 1:30 to 1:100 ratio of crude sample mass to silica gel mass. If you load too much material, the bands will inevitably overlap.

Issue 3: Product Elutes Too Quickly

Q: My compound eluted in the first few fractions with the solvent front (Rf ≈ 1). Why did this happen?

Answer: This is a straightforward issue: your mobile phase is too polar[8]. The eluent is so strong that it moves all compounds, including your target, without significant interaction with the stationary phase.

  • Solution: Go back to TLC analysis and develop a new solvent system with a lower percentage of the polar component. For example, if you used 30:70 EtOAc/hexane (30% EtOAc), try 15:85 or 10:90 EtOAc/hexane to bring the Rf into the target 0.25-0.35 range.

Part 3: Key Protocols & Data

Protocol 1: Step-by-Step Guide for Stability Testing using 2D-TLC
  • Obtain a square TLC plate (e.g., 5x5 cm).

  • In one corner, about 1 cm from the edges, carefully spot a concentrated solution of your crude material. Make the spot as small as possible.

  • Place the plate in a developing chamber containing your chosen eluent. Allow the solvent to run to the top.

  • Remove the plate and mark the solvent front. Dry the plate completely, ensuring all solvent has evaporated.

  • Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.

  • Place the plate back into the chamber with the same eluent and run the chromatogram again.

  • Visualize the plate. A stable compound will appear on a 45-degree diagonal from the origin. Any spots that appear off this diagonal represent degradation products formed during chromatography[8].

Protocol 2: Dry Loading Technique for Column Chromatography
  • Dissolve your crude this compound sample in a minimal amount of a low-boiling solvent like dichloromethane or acetone in a round-bottom flask[12].

  • Add silica gel to the flask (typically 2-3 times the weight of your crude sample).

  • Swirl the flask to ensure the entire silica mass is suspended in the solution[12].

  • Remove the solvent under reduced pressure using a rotary evaporator until you have a completely dry, free-flowing powder. If it remains oily, add more silica and repeat[12].

  • Carefully add this powder onto the top of your pre-packed and equilibrated column.

  • Gently tap the side of the column to settle the powder into a flat, level bed.

  • Carefully add a thin protective layer of sand on top of the sample-silica layer before slowly adding the eluent[13].

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Non-Polar SolventPolar SolventStarting Ratio (Polar:Non-Polar)Notes
Hexanes/HeptaneEthyl Acetate (EtOAc)10:90 to 30:70A standard, effective system. Good for resolving moderately polar compounds.
Hexanes/HeptaneDichloromethane (DCM)20:80 to 50:50DCM is less polar than EtOAc. Useful if the compound is eluting too slowly in EtOAc systems.
TolueneAcetone5:95 to 20:80An alternative system that can offer different selectivity due to the aromatic nature of toluene.

Part 4: Visual Troubleshooting Workflow

The following diagram provides a logical flowchart for diagnosing and solving common column chromatography issues encountered during the purification of this compound.

Troubleshooting_Workflow Workflow for Troubleshooting this compound Purification start Start: Analyze Crude Mixture by TLC check_rf Is Target Rf ~0.25-0.35? Is spot shape good (not streaking)? start->check_rf optimize_rf_low Rf too low (<0.2). Increase eluent polarity. check_rf->optimize_rf_low No, Rf too low optimize_rf_high Rf too high (>0.4). Decrease eluent polarity. check_rf->optimize_rf_high No, Rf too high optimize_streak Spot is streaking/tailing. 1. Add 0.1% TEA to eluent. 2. Try different solvent system. check_rf->optimize_streak No, streaking proceed_column Proceed to Column Chromatography. Use dry loading for best results. check_rf->proceed_column Yes optimize_rf_low->start optimize_rf_high->start check_stability Possible Degradation? Perform 2D-TLC. optimize_streak->check_stability check_stability->start No degradation, re-optimize use_alumina Degradation confirmed. Use neutral alumina or deactivated silica. check_stability->use_alumina Degradation use_alumina->start Re-screen on new stationary phase monitor Monitor fractions by TLC proceed_column->monitor problem Problem Encountered? monitor->problem success Success: Combine pure fractions and evaporate solvent. problem->success No no_elution Problem: No Elution (Product stuck on column) problem->no_elution Yes, No Elution poor_sep Problem: Poor Separation (Mixed fractions) problem->poor_sep Yes, Poor Separation solve_no_elution Solution: 1. Gradually increase eluent polarity. 2. Check for decomposition (MeOH flush). no_elution->solve_no_elution solve_no_elution->monitor Re-evaluate solve_poor_sep Solution: 1. Ensure dry loading was used. 2. Check column packing for cracks. 3. Reduce sample load. poor_sep->solve_poor_sep solve_poor_sep->monitor Re-evaluate

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 6-Bromobenzo[c]isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 6-bromobenzo[c]isothiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and challenging substrate. Benzo[c]isothiazole is an electron-deficient heterocyclic system, and the presence of both nitrogen and sulfur heteroatoms can introduce specific challenges, including potential catalyst inhibition.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, improve reaction yields, and ensure reproducible results.

Section 1: General Troubleshooting Workflow for Cross-Coupling Reactions

Before diving into reaction-specific issues, it's crucial to address universal parameters that can lead to failed or low-yielding reactions. Many cross-coupling failures can be traced back to fundamental issues with reagents or reaction setup.

FAQ 1.1: My cross-coupling reaction with this compound has failed or resulted in a very low yield. Where do I start troubleshooting?

Answer: A systematic approach is key. Low yields in palladium-catalyzed couplings are often due to a few critical factors.[2] Before blaming the substrate, verify the integrity of your entire system. The workflow below outlines the most common culprits and the logical steps to diagnose the problem.

Troubleshooting_Workflow Start Low / No Yield Observed Check_Reagents Step 1: Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Setup Step 2: Scrutinize Reaction Setup Start->Check_Setup Check_Catalyst Step 3: Evaluate Catalyst System Start->Check_Catalyst Sub_Reagents1 Are Starting Materials Pure? (NMR, LCMS) Check_Reagents->Sub_Reagents1 Purity Sub_Reagents2 Is Stoichiometry Correct? (1.2-1.5 eq. Nucleophile) Check_Reagents->Sub_Reagents2 Equivalents Sub_Reagents3 Are Solvents Anhydrous & Degassed? Check_Reagents->Sub_Reagents3 Solvent Sub_Reagents4 Is Base High Purity & Dry? Check_Reagents->Sub_Reagents4 Base Sub_Setup1 Is Atmosphere Truly Inert? (Proper Degassing Technique) Check_Setup->Sub_Setup1 Atmosphere Sub_Setup2 Is Temperature Correct & Stable? Check_Setup->Sub_Setup2 Temp Sub_Setup3 Is Stirring Adequate for Slurries? Check_Setup->Sub_Setup3 Mixing Sub_Catalyst1 Is Pd Source Active? (Old bottle? Stored properly?) Check_Catalyst->Sub_Catalyst1 Catalyst Sub_Catalyst2 Is Ligand Air-Stable? (Phosphines can oxidize) Check_Catalyst->Sub_Catalyst2 Ligand Sub_Catalyst3 Is Pd/Ligand Ratio Correct? (Typically 1:1 to 1:2.5) Check_Catalyst->Sub_Catalyst3 Ratio Sub_Catalyst4 Is the Ligand Appropriate for this Substrate? Check_Catalyst->Sub_Catalyst4 Choice Rethink Problem Persists? Consult Reaction-Specific FAQs Below Sub_Reagents4->Rethink Sub_Setup3->Rethink Sub_Catalyst4->Rethink

Caption: General troubleshooting workflow for low-yield cross-coupling reactions.

  • Reagent Quality: The stability of your coupling partner is critical. For instance, many heteroaryl boronic acids are susceptible to protodeboronation, where the C-B bond is cleaved by trace amounts of water, often exacerbated by the base.[2][3] Ensure all reagents are pure and solvents are rigorously dried and degassed, as oxygen can irreversibly deactivate the Pd(0) catalyst.[2][4]

  • Inert Atmosphere: This is non-negotiable. The active Pd(0) species is readily oxidized to inactive Pd(II). Ensure your flask is properly sealed and the system is purged with an inert gas (Argon or Nitrogen) using at least three evacuate-backfill cycles or by sparging the solvent for 15-20 minutes.[4]

  • Catalyst System: Not all ligands are created equal, especially for challenging substrates. Electron-deficient heteroaryl halides like this compound often require highly active, electron-rich, and sterically bulky phosphine ligands (e.g., Buchwald or Beller-type ligands) to facilitate the oxidative addition step.[5][6] Simple ligands like PPh₃ are often insufficient.[5]

Section 2: Suzuki-Miyaura Coupling FAQs

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but its success with this compound hinges on carefully balancing the activation of the boronic acid/ester without degrading the substrate or catalyst.

FAQ 2.1: I'm observing significant protodeboronation of my boronic acid coupling partner. How can I minimize this side reaction?

Answer: Protodeboronation is a major pathway for yield loss, particularly with electron-deficient or heteroaryl boronic acids.[2][3] The choice of base and solvent system is the most critical factor to control.

Causality: The base's primary role is to form a more nucleophilic "ate" complex with the boronic acid, facilitating transmetalation to the palladium center.[3] However, a strong base in the presence of a proton source (like water) can readily cleave the C-B bond.

Solutions:

  • Use a Milder Base: Switch from strong bases like NaOH or NaOtBu to milder inorganic bases. Anhydrous, powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices for sensitive substrates.[3]

  • Employ Anhydrous Conditions: While many Suzuki protocols use aqueous solvent mixtures, this can accelerate protodeboronation.[2] Consider using a polar aprotic solvent like 1,4-dioxane or toluene with an anhydrous base.

  • Use a More Stable Boron Reagent: If the boronic acid is particularly unstable, convert it to a more robust derivative like a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate. These reagents slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[2][3]

BaseSolvent SystemSuitability for Sensitive SubstratesComments
K₃PO₄Toluene or Dioxane (Anhydrous)Excellent Often the best starting point for sensitive substrates to minimize side reactions.[3]
Cs₂CO₃Dioxane or THF (Anhydrous)Excellent Highly effective and often gives superior results, but is more expensive.[3]
K₂CO₃Dioxane/H₂O or Toluene/H₂OGood A reliable, standard choice. The presence of water can be a risk for protodeboronation.[3]
NaOtBuToluene or THF (Anhydrous)Moderate Strong base; risk of promoting side reactions or degrading functional groups.
KFToluene or Dioxane (Anhydrous)Good A mild and effective base, particularly useful if ester groups are present.[7]

Table 1: Recommended Base and Solvent Combinations for Suzuki Coupling with Sensitive Substrates.

FAQ 2.2: The reaction is sluggish and stalls with incomplete conversion. What catalyst system should I use for an electron-deficient heteroaryl bromide?

Answer: The electronic properties of this compound make the initial oxidative addition of the C-Br bond to the Pd(0) center challenging. This step is often rate-limiting. Your choice of ligand is paramount to overcoming this barrier.

Causality: Standard ligands like PPh₃ are often not electron-rich enough to promote efficient oxidative addition with electron-deficient aryl halides.[5] Furthermore, the sulfur atom in the benzo[c]isothiazole ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[1]

Solutions:

  • Switch to Bulky, Electron-Rich Ligands: Modern biaryl monophosphine ligands (Buchwald ligands) are designed for these challenging couplings. SPhos, XPhos, and RuPhos are excellent starting points.[3][5] N-heterocyclic carbenes (NHCs) can also be highly effective.

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G3) ensures the efficient in situ generation of the active, monoligated Pd(0) species. This can lead to more reproducible results and lower catalyst loadings compared to using separate Pd(OAc)₂ and ligand sources.[5]

  • Increase Catalyst Loading: For particularly difficult couplings, increasing the catalyst loading from 1-2 mol% to 3-5 mol% may be necessary.

Section 3: Buchwald-Hartwig Amination FAQs

Forming a C-N bond with this compound requires a catalyst system robust enough to handle both an electron-deficient aryl halide and a potentially coordinating amine nucleophile.

FAQ 3.1: My Buchwald-Hartwig amination is giving low conversion. Could the substrate be inhibiting the catalyst?

Answer: Yes, this is a distinct possibility. Heterocyclic substrates, especially those containing sulfur or multiple nitrogen atoms, can act as ligands for the palladium center, leading to catalyst inhibition or deactivation.[1]

Causality: The catalytic cycle for Buchwald-Hartwig amination involves a delicate balance of coordination and dissociation. If the starting material or product binds too strongly to the palladium, it can disrupt the cycle by preventing the coordination of the amine or slowing the final reductive elimination step.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br Inhibition Catalyst Inhibition (Coordination by S or N) Pd0->Inhibition [Substrate] AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + HNR₂ - Base-H⁺X⁻ OxAdd->Inhibition [Substrate] RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 - Product Product Ar-NR₂ + H-X RedElim->Product Inhibition->Pd0 Reversible?

Caption: Buchwald-Hartwig catalytic cycle with a potential inhibition pathway.

Solutions:

  • Ligand Choice is Critical: Highly sterically hindered ligands like XPhos, RuPhos, or t-BuXPhos can create a bulky coordination sphere around the palladium, which can disfavor the binding of the heterocyclic substrate while still allowing the catalytic cycle to proceed.[8][9]

  • Optimize Reaction Temperature: Sometimes, increasing the temperature can help overcome catalyst inhibition by promoting the dissociation of the inhibiting species. However, be cautious, as excessively high temperatures can lead to catalyst decomposition or side reactions like dehalogenation.[8]

  • Use a Strong, Non-Coordinating Base: A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine.[10] These bases are generally effective and do not coordinate strongly to the catalyst.

Section 4: Sonogashira Coupling FAQs

The Sonogashira coupling provides a direct route to alkynylated benzo[c]isothiazoles, but is sensitive to oxygen and can be plagued by the homocoupling of the alkyne partner.

FAQ 4.1: My reaction is clean, but the main product is the dimer of my terminal alkyne (Glaser coupling). How can I prevent this?

Answer: Glaser homocoupling is the most common side reaction in Sonogashira couplings and is almost always caused by the presence of oxygen, which is promoted by the copper(I) co-catalyst.[4]

Causality: The copper(I) acetylide intermediate, essential for the transmetalation step in the Sonogashira cycle, can be oxidized by O₂ to a copper(II) species, which then promotes the oxidative dimerization of the alkyne.

Solutions:

  • Strictly Anaerobic Conditions: This is the most important factor. Rigorously degas all solvents, the amine base, and the reaction vessel. Maintain a positive pressure of an inert gas (argon is preferred) throughout the entire setup and reaction time.[4]

  • Run a "Copper-Free" Sonogashira: Numerous protocols have been developed that avoid the use of a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[4] These reactions often require a slightly higher catalyst loading or a more active ligand system and may need higher temperatures, but they can provide much cleaner product profiles.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Prolonged reaction times can increase the likelihood of side reactions.

Section 5: Recommended Starting Protocols

These are general, robust starting points for your optimization. The exact conditions may need to be fine-tuned for your specific coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for sensitive heteroaryl bromides.[3]

  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the boronic acid or pinacol ester (1.3 equiv), and anhydrous powdered K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon (3 cycles).

  • Reagent Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%). Under a positive flow of argon, add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution).

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring and monitor by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol uses a strong base and a highly active ligand system.

  • Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G4, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon (3 cycles).

  • Reagent Addition: Add this compound (1.0 equiv). Under a positive flow of argon, add anhydrous, degassed toluene (to make a ~0.1 M solution), followed by the amine coupling partner (1.2 equiv).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring and monitor by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and quench carefully with water. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling (Copper-Free)

This protocol minimizes the risk of alkyne homocoupling.[4]

  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base such as Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon (3 cycles).

  • Reagent Addition: Under a positive flow of argon, add a degassed solvent (e.g., acetonitrile or 1,4-dioxane, to make a ~0.1 M solution), followed by the terminal alkyne (1.5 equiv).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.

References

Technical Support Center: High-Purity 6-Bromobenzo[c]isothiazole via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromobenzo[c]isothiazole. This guide is designed for researchers, scientists, and drug development professionals who require a high-purity crystalline product for their downstream applications. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of this compound. Our approach is grounded in established chemical principles to ensure you can confidently optimize your purification protocol.

Introduction to the Purification Challenge

This compound is a heterocyclic compound whose purity is critical for its successful use in synthetic chemistry and materials science. The primary method for its purification is recrystallization, a technique that leverages differences in solubility to separate the desired compound from impurities. However, achieving high-purity crystals can be challenging, with common issues including the selection of an appropriate solvent system, the formation of oils instead of crystals, and low recovery yields. This guide will walk you through these challenges with practical, evidence-based solutions.

Core Principles of Recrystallization for this compound

The ideal recrystallization solvent for this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should readily dissolve in the boiling solvent.

  • Low solubility at room or cold temperatures: Upon cooling, the compound should precipitate out of the solution, allowing for its isolation.

  • Favorable impurity solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Non-reactive: The solvent should not react with this compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

Due to the aromatic and moderately polar nature of this compound, good single-solvent candidates include alcohols (like ethanol or isopropanol) and esters (like ethyl acetate). However, a mixed-solvent system often provides the necessary fine-tuning of solubility for optimal purification.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during the recrystallization of this compound.

Q1: My this compound is not dissolving in the hot solvent. What should I do?

A1: This is a common issue that can usually be resolved by systematically adjusting your procedure.

  • Insufficient Solvent: You may not have added enough solvent. Add the solvent in small portions to the heated mixture until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may be a poor choice for your compound. Based on the structure of this compound (a bromo-substituted aromatic heterocycle), moderately polar solvents are a good starting point. Consider solvents like ethanol, acetone, or ethyl acetate. If these fail, a more polar or non-polar solvent might be necessary, or a solvent pair.[1]

  • Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If most of the solid has dissolved but a small amount remains, this is likely the case. In this situation, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q2: No crystals are forming after the solution has cooled. How can I induce crystallization?

A2: The absence of crystal formation upon cooling typically points to one of two issues: either the solution is not sufficiently saturated, or it is supersaturated.

  • Too Much Solvent: If an excess of solvent was used, the solution might not be saturated enough for crystals to form.[2] To remedy this, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the dissolved compound. Once the volume is reduced, allow the solution to cool again.

  • Supersaturation: Sometimes, a solution can become supersaturated, meaning the concentration of the solute is higher than its normal solubility at that temperature.[2] To induce crystallization in a supersaturated solution, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth.

    • Add a seed crystal of pure this compound. A seed crystal provides a template for other molecules to crystallize upon.

    • Cool the solution further in an ice bath to significantly decrease the solubility of the compound.

Q3: The compound is "oiling out" instead of forming solid crystals. How can I prevent this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often a problem with low-melting point compounds or when the solution is cooled too quickly.[3]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling process. This allows the molecules to arrange themselves into an ordered crystal lattice rather than crashing out as a disordered oil.

  • Add More Solvent: The concentration of the solute may be too high. Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.[3]

  • Change the Solvent System: The boiling point of your solvent might be too high relative to the melting point of your compound. Consider a lower-boiling point solvent. Alternatively, using a solvent pair can sometimes mitigate oiling out.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: A low yield can be frustrating, but there are several points in the procedure where you can optimize for better recovery.

  • Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your compound. Any excess solvent will retain more of your product in solution upon cooling, thereby reducing your yield.[4]

  • Adequate Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.

  • Washing with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using too much washing solvent, or solvent that is not sufficiently cold, will dissolve some of your purified crystals.[4]

  • Avoid Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a portion of your product. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration. Adding a slight excess of hot solvent before filtration can also help, which can then be evaporated before cooling.[3]

Q5: The recrystallized crystals are colored, but I expect a white or off-white solid. How can I remove colored impurities?

A5: The presence of color indicates that your product is still contaminated with impurities.

  • Activated Charcoal: You can often remove colored impurities by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb to the surface of the charcoal. Be cautious not to add too much, as it can also adsorb your desired compound.

  • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity and remove residual color.

  • Alternative Purification Method: If recrystallization fails to remove the colored impurities, you may need to consider an alternative purification technique, such as column chromatography, before a final recrystallization step.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system to try for this compound?

A: Based on its chemical structure, a good starting point would be a moderately polar solvent like ethanol or ethyl acetate. If a single solvent does not provide a good solubility differential between hot and cold, a mixed solvent system is recommended. A common and effective approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. A potential solvent pair to investigate would be Toluene/Hexane or Ethanol/Water.[5]

Q: How do I know if my recrystallized this compound is pure?

Q: What are the likely impurities in my crude this compound?

A: Without a specific synthesis route, it is difficult to definitively state the impurities. However, based on general synthetic methods for related bromo-heterocyclic compounds, potential impurities could include:

  • Unreacted starting materials used for the formation of the benzo[c]isothiazole ring system.

  • Byproducts from the bromination step, such as over-brominated or regioisomeric products.

  • Residual solvents from the reaction or workup.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a candidate solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the test tube in a water bath and observe the solubility at the boiling point of the solvent. A good solvent will show low solubility at room temperature and high solubility at its boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

  • Analysis: Determine the melting point of the purified crystals and compare it to the crude material.

Protocol 2: Two-Solvent Recrystallization of this compound
  • Solvent Pair Selection: Choose a "good" solvent in which this compound is very soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Induce Saturation: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-8 from the single-solvent protocol.

Data Presentation

Table 1: Recommended Solvents for Screening for Recrystallization of this compound

Solvent ClassExample SolventsExpected Solubility Profile for this compound
AlcoholsEthanol, IsopropanolModerate to good solubility when hot, lower when cold.
EstersEthyl AcetateGood solubility when hot, moderate when cold.
KetonesAcetoneGood solubility, may require a co-solvent to reduce cold solubility.
Aromatic HydrocarbonsTolueneGood solubility when hot, may need a non-polar co-solvent.
AlkanesHexane, HeptaneLikely to be a poor solvent, suitable as an anti-solvent in a pair.
Halogenated SolventsDichloromethaneGood solubility, may be difficult to crystallize from without an anti-solvent.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Analysis Crude Crude this compound Solvent_Screen Solvent Screening Crude->Solvent_Screen Dissolve Dissolve in Minimal Hot Solvent Solvent_Screen->Dissolve Select Solvent Hot_Filtration Hot Filtration (if needed) Dissolve->Hot_Filtration Insoluble impurities Cooling Slow Cooling & Ice Bath Dissolve->Cooling No insoluble impurities Hot_Filtration->Cooling Induce_Crystallization Induce Crystallization (if needed) Cooling->Induce_Crystallization No Crystals Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Crystals Form Induce_Crystallization->Vacuum_Filtration Wash Wash with Cold Solvent Vacuum_Filtration->Wash Dry Dry Crystals Wash->Dry Analysis Purity Analysis (Melting Point, TLC) Dry->Analysis

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization cluster_problems Problem Identification cluster_solutions Potential Solutions Start Recrystallization Issue No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Compound Oils Out Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield Colored_Crystals Colored Crystals Start->Colored_Crystals Solution_NoCrystals 1. Reduce Solvent Volume 2. Scratch Flask 3. Add Seed Crystal No_Crystals->Solution_NoCrystals Solution_Oiling 1. Slow Cooling 2. Add More Solvent 3. Change Solvent Oiling_Out->Solution_Oiling Solution_Yield 1. Use Minimal Hot Solvent 2. Ensure Thorough Cooling 3. Wash with Ice-Cold Solvent Low_Yield->Solution_Yield Solution_Color 1. Use Activated Charcoal 2. Repeat Recrystallization 3. Pre-purify by Chromatography Colored_Crystals->Solution_Color

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Navigating the Synthesis of 6-Bromobenzo[c]isothiazole: A Technical Guide to Overcoming Low Yields

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Bromobenzo[c]isothiazole, a key heterocyclic scaffold in medicinal chemistry, is frequently plagued by disappointingly low yields. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting for common synthetic challenges and presents robust, higher-yielding alternative routes. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Addressing Low Yields in the "Standard" Synthesis

The conventional approach to synthesizing this compound often involves the cyclization of a precursor like 2-amino-5-bromobenzaldehyde. While theoretically straightforward, this pathway is fraught with potential pitfalls that can drastically reduce your yield.

Q1: My reaction to form this compound from 2-amino-5-bromobenzaldehyde results in a complex mixture of products and a very low yield of the desired compound. What is likely going wrong?

A1: This is a common issue stemming from several potential problems inherent to the standard cyclization approach. The primary culprits are often incomplete cyclization, unwanted side reactions, and the instability of intermediates.

  • Incomplete Cyclization: The ring-closing step to form the isothiazole ring may not be proceeding to completion. This can be due to suboptimal reaction conditions, such as incorrect temperature, reaction time, or an inappropriate choice of sulfur source and cyclizing agent.

  • Side Reactions: The presence of the electron-withdrawing bromine atom on the aromatic ring can influence the reactivity of the starting material, potentially leading to undesired side reactions. Furthermore, the aldehyde and amino groups are susceptible to a variety of reactions that can consume your starting material or intermediates.

  • Oxidation of Intermediates: Thiol intermediates, if formed during the reaction, are prone to oxidation, leading to the formation of disulfides and other byproducts.[1] This is a frequent issue in benzothiazole synthesis and can be a significant contributor to low yields.[1]

Q2: I observe the formation of a significant amount of a dark, insoluble material (tar) in my reaction flask. How can I prevent this?

A2: Tar formation is a strong indicator of polymerization or decomposition of starting materials or reactive intermediates. This is often exacerbated by harsh reaction conditions.

  • Excessive Heat: High temperatures can promote the degradation of sensitive functional groups and lead to polymerization. It is crucial to carefully control the reaction temperature and consider running the reaction at a lower temperature for a longer duration.

  • Strongly Acidic or Basic Conditions: Extreme pH levels can catalyze a host of side reactions. A systematic optimization of the pH, perhaps by using a milder acid or base, or a buffered system, can mitigate tar formation.

  • Concentration Effects: High concentrations of reactants can sometimes favor intermolecular side reactions over the desired intramolecular cyclization. Experimenting with more dilute conditions may be beneficial.

Q3: My purification of this compound is challenging, and I seem to be losing a significant portion of my product during this stage. What can I do?

A3: Purification challenges often arise from the presence of closely-related impurities with similar polarities to the desired product.

  • Recrystallization: If your crude product is a solid, recrystallization is often the most effective purification method. A careful selection of the solvent system is critical. You may need to screen a variety of solvents or solvent mixtures to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while leaving impurities dissolved.

  • Column Chromatography: For complex mixtures or oily products, column chromatography is the standard approach. To improve separation, consider using a high-resolution silica gel and experimenting with different solvent gradients. A slow, shallow gradient is often more effective at separating compounds with similar polarities.

  • Derivative Formation: In some challenging cases, it may be beneficial to temporarily convert your product into a more easily purifiable derivative. After purification, the original functionality can be regenerated.

Frequently Asked Questions (FAQs)

Q: What is the fundamental difference between the benzo[c]isothiazole, benzo[d]isothiazole, and benzothiazole isomers, and why might their synthesis differ?

A: The key difference lies in the arrangement of the sulfur and nitrogen atoms within the five-membered ring fused to the benzene ring. This seemingly small change has a significant impact on the electronic properties and stability of the molecule, which in turn dictates the most effective synthetic strategies. The more common benzo[d]isothiazole and benzothiazole isomers often have more established and higher-yielding synthetic routes.[2]

Q: Are there any "green" chemistry approaches to synthesizing benzisothiazole derivatives?

A: Yes, the field is increasingly moving towards more environmentally friendly methods. These include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of reusable catalysts.[3] Some modern approaches even utilize visible light to promote the desired transformations.[3]

Q: What safety precautions should I take when working with reagents for benzisothiazole synthesis?

A: Many of the reagents used in these syntheses can be hazardous. For example, thiophenols and related sulfur compounds often have strong, unpleasant odors and can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Alternative High-Yield Synthetic Routes

Given the challenges of the "standard" synthesis, exploring alternative pathways is often the most effective strategy for obtaining this compound in high yield. Below are two promising approaches with detailed protocols.

Alternative Route 1: Palladium-Catalyzed Intramolecular C-S Bond Formation

This modern approach leverages the power of transition metal catalysis to achieve a more efficient and controlled cyclization. Palladium catalysts are particularly effective at promoting the formation of carbon-sulfur bonds.[4]

start Start with N-(2-cyano-4-bromophenyl)thioformamide step1 Palladium(II) Acetate (Catalyst) Copper(II) Acetate (Oxidant) Potassium Iodide (Additive) start->step1 Reaction Setup step2 Intramolecular C-H Functionalization and C-S Bond Formation step1->step2 Heating in Air product This compound step2->product Cyclization

Caption: Palladium-catalyzed synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, combine N-(2-cyano-4-bromophenyl)thioformamide (1.0 mmol), palladium(II) acetate (5 mol%), copper(II) acetate (1.5 mmol), and potassium iodide (2.0 mmol) in a suitable solvent such as DMF or DMSO.

  • Reaction Conditions: Stir the mixture at a temperature ranging from 100 to 120 °C under an air atmosphere. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.

Alternative Route 2: Photochemical Cyclization

Visible-light-mediated synthesis is an emerging green chemistry approach that can offer high yields under mild conditions without the need for metal catalysts.[3]

start Start with 2-Azido-5-bromothiobenzaldehyde step1 Visible Light Irradiation (e.g., Blue LEDs) start->step1 Reaction Setup step2 Intramolecular Cyclization via Nitrene Intermediate step1->step2 Photolysis product This compound step2->product Ring Closure

Caption: Photochemical synthesis of this compound.

  • Reaction Setup: Dissolve 2-azido-5-bromothiobenzaldehyde (1.0 mmol) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a photoreactor vessel.

  • Reaction Conditions: Irradiate the solution with a visible light source, such as blue LEDs, at room temperature. The reaction should be monitored by TLC for the consumption of the starting material.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.

Comparative Analysis of Synthetic Routes

Parameter "Standard" Synthesis Palladium-Catalyzed Route Photochemical Route
Typical Yield Low (<30%)Moderate to High (60-85%)High (>80%)
Reaction Conditions Often harsh (high temp., strong reagents)Moderate to high temperatureMild (room temperature)
Reagents Readily available but can be unstableRequires specific palladium and copper saltsRequires a photosensitive precursor
Environmental Impact Can generate significant wasteUse of heavy metalsGenerally considered "greener"
Scalability Challenging due to low yield and side reactionsPotentially scalableMay require specialized photoreactor for large scale

Conclusion

The low yield in the synthesis of this compound is a significant hurdle, but one that can be overcome with a systematic approach to troubleshooting and a willingness to explore modern synthetic methodologies. By understanding the potential pitfalls of the standard synthesis and embracing alternative routes such as palladium-catalyzed cyclization or photochemical methods, researchers can significantly improve their synthetic efficiency. This guide provides the foundational knowledge and practical protocols to navigate these challenges and successfully obtain this valuable compound for further research and development.

References

Degradation pathways of 6-Bromobenzo[c]isothiazole and storage solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromobenzo[c]isothiazole

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, storage, and degradation of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and materials.

Section 1: Quick Reference Guide & Frequently Asked Questions (FAQs)

This section provides immediate answers to the most common queries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

To ensure maximum stability and shelf-life, this compound should be stored under controlled conditions. The benzisothiazole core is generally stable, but the bromo- and sulfur-moieties introduce specific sensitivities.[1]

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows down potential thermal degradation pathways and kinetic processes of other degradation reactions.[2][3]
Atmosphere Inert Gas (Argon or Nitrogen)The sulfur heteroatom can be susceptible to oxidation.[2][4][5] An inert atmosphere minimizes contact with atmospheric oxygen.
Light Amber Vial / Protect from LightBrominated aromatic compounds are known to be susceptible to photodegradation, primarily through debromination.[6][7]
Container Tightly Sealed, DryPrevents moisture ingress, which could facilitate hydrolysis, and contamination.[1][2]

Q2: I left my sample on the bench overnight at room temperature. Is it still viable?

While not ideal, short-term exposure to ambient temperature is unlikely to cause significant degradation, as some benzisothiazole derivatives are noted to be chemically stable under these conditions.[2] However, for long-term viability and to ensure the highest purity for sensitive downstream applications, consistent refrigerated storage is critical. We recommend running a purity check via HPLC or LC-MS if the integrity of the sample is crucial for your experiment.

Q3: My solid this compound has developed a yellowish tint. What does this mean?

The pure compound is typically a white to off-white solid.[8] A color change to yellow may indicate the formation of degradation products. This could be due to slow oxidation or photodegradation over time, especially if storage recommendations were not strictly followed. The compound should be re-analyzed for purity before use.

Q4: What solvents are best for dissolving and storing this compound in solution?

For short-term experimental use, aprotic solvents like DMF, DMSO, or THF are generally suitable. For longer-term storage in solution, stability studies are recommended. Be aware that certain isothiazole rings have shown susceptibility to cleavage in polar protic solvents.[9] If you must use a protic solvent like methanol or ethanol, prepare the solution fresh and use it promptly. Avoid aqueous solutions for long-term storage unless buffered and validated for stability.

Section 2: Understanding the Degradation Pathways

This compound is a robust aromatic molecule, but like any complex organic compound, it is susceptible to degradation under specific environmental stressors.[10][11] Understanding these pathways is key to preventing compound loss and ensuring experimental reproducibility.

The primary points of vulnerability are the carbon-bromine bond and the isothiazole ring's sulfur atom.

main This compound oxidation Oxidative Pathway (O₂, Peroxides) main->oxidation Stressor photo Photolytic Pathway (UV Light) main->photo Stressor hydrolysis Hydrolytic/Thermal Pathway (H₂O, Heat) main->hydrolysis Stressor sulfoxide Sulfoxide/Sulfone Formation oxidation->sulfoxide Leads to debromination Debromination (Benzo[c]isothiazole) photo->debromination Leads to ring_cleavage Ring Cleavage Products (e.g., Aminophenyl sulfoxides) hydrolysis->ring_cleavage Leads to

Caption: Potential degradation pathways for this compound.

1. Oxidative Degradation: The sulfur atom in the isothiazole ring is a primary target for oxidation.[4][5] This is a common metabolic pathway for sulfur-containing heterocycles and can also occur chemically.[12]

  • Mechanism: Exposure to atmospheric oxygen, peroxides (often found in older ether solvents), or other strong oxidizing agents can lead to the formation of this compound-S-oxide and subsequently the S,S-dioxide (sulfone).[13]

  • Consequence: Oxidation alters the electronic properties, polarity, and three-dimensional structure of the molecule, which can significantly impact its biological activity or chemical reactivity in subsequent synthetic steps.

2. Photodegradation: Brominated aromatic compounds are well-documented to be sensitive to light, particularly UV radiation.[6][7]

  • Mechanism: The primary photodegradation pathway is the homolytic cleavage of the C-Br bond.[6] This reductive debromination process results in the formation of a radical intermediate, which is then quenched to yield the parent Benzo[c]isothiazole.

  • Consequence: This leads to a loss of the specific functionality conferred by the bromine atom, resulting in a different chemical entity and a decrease in the purity of the target compound. The reaction kinetics often follow a pseudo-first-order model.[6]

3. Hydrolytic and Thermal Degradation: While the aromatic system provides considerable stability, extreme conditions can induce ring cleavage.

  • Mechanism: Under harsh hydrolytic conditions (strong acid/base) or high thermal stress, the isothiazole ring can be cleaved.[14] Metabolic studies on related benzothiazoles show cleavage can yield ortho-aminophenyl sulfone and sulfoxide metabolites, indicating a potential pathway for chemical degradation as well.[12] At very high temperatures, decomposition can lead to the elimination of hydrogen sulfide and other fragments.[14]

  • Consequence: Ring cleavage results in a complete loss of the core scaffold, leading to inactive and structurally unrelated byproducts.

Section 3: Troubleshooting Common Issues

This troubleshooting guide is designed to help you diagnose and resolve common problems encountered during the use of this compound.

Table 2: Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Action(s)
Unexpected side products in a reaction. 1. Degradation of the starting material. 2. Contamination of solvents or reagents (e.g., peroxides in THF/ether).1. Confirm the purity of your this compound stock via HPLC or LC-MS before starting the reaction. 2. Use freshly distilled or inhibitor-free, peroxide-checked solvents.
Low or no yield in a reaction where the C-Br bond is the reactive site (e.g., Suzuki, Buchwald-Hartwig coupling). Photodegradation leading to debromination of the starting material.1. Protect the compound and reaction mixture from light at all times. Use amber glassware or cover flasks with aluminum foil. 2. Re-verify the purity of the starting material, specifically looking for the mass of the debrominated species.
Inconsistent results between experimental runs. 1. Inconsistent purity of the compound from batch to batch or due to gradual degradation of a single batch. 2. Storing the compound in solution for variable amounts of time.1. Always qualify a new batch of the compound with an analytical standard. 2. Prepare solutions fresh for each experiment. If you must store solutions, conduct a small-scale stability study first (see Section 4).
Appearance of new peaks in HPLC chromatogram over time. Gradual degradation of the sample.1. Review storage conditions immediately (see Table 1). 2. Characterize the new peaks by LC-MS to identify the degradation pathway. A mass increase of +16 Da suggests oxidation (sulfoxide), while a mass loss of 79/81 Da suggests debromination.

Section 4: Experimental Protocols

To ensure the integrity of your results, we recommend performing a baseline stability assessment, especially if you plan to store the compound in solution or use it over an extended period.

Protocol: Accelerated Stability Assessment of this compound in Solution

This protocol uses stressed conditions to quickly evaluate the stability of the compound in a chosen solvent system.

cluster_prep Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis prep1 Prepare Stock Solution (e.g., 1 mg/mL in chosen solvent) prep2 Aliquot into 4 Vials (T=0, Light, Dark, Elevated Temp) prep1->prep2 stress1 Condition 1: Ambient Light (Benchtop, ~25°C) prep2->stress1 stress2 Condition 2: Dark (Wrapped in Foil, ~25°C) prep2->stress2 stress3 Condition 3: Thermal (Dark, 40°C) prep2->stress3 analysis1 Analyze T=0 Sample Immediately (HPLC/LC-MS) prep2->analysis1 Baseline analysis2 Analyze Stressed Samples (After 24h) stress1->analysis2 stress2->analysis2 stress3->analysis2 analysis3 Compare Chromatograms: - Purity % of Parent Peak - Area % of New Peaks analysis2->analysis3

Caption: Workflow for a 24-hour accelerated stability study.

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.

    • Dispense the solution into four separate, appropriately labeled amber glass HPLC vials.

  • Time-Zero Analysis:

    • Immediately analyze one vial ("T=0") using a validated HPLC or LC-MS method to establish a baseline chromatogram and purity.

  • Stress Conditions (Incubate for 24-48 hours):

    • Vial 1 (Photostability): Store on the lab bench exposed to ambient light and temperature.

    • Vial 2 (Control): Wrap the vial completely in aluminum foil and store it next to Vial 1 to assess stability at ambient temperature in the dark.

    • Vial 3 (Thermal Stability): Wrap the vial in aluminum foil and place it in an incubator or oven set to 40°C.

  • Final Analysis:

    • After the incubation period, allow all vials to return to room temperature.

    • Analyze the contents of each vial using the same HPLC/LC-MS method as the T=0 sample.

  • Data Interpretation:

    • Compare Vial 2 to T=0: Any degradation observed is likely due to solvent interaction or thermal effects at room temperature.

    • Compare Vial 1 to Vial 2: A significant increase in degradation in Vial 1 indicates photosensitivity. Look for the debrominated product.

    • Compare Vial 3 to Vial 2: Increased degradation in Vial 3 indicates thermal liability in that solvent. Look for signs of oxidation or ring cleavage.

This self-validating system allows you to quickly determine the primary degradation liabilities for your specific experimental conditions and make informed decisions about solution preparation and storage.

References

Validation & Comparative

Navigating the Therapeutic Potential of 6-Bromobenzothiazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction: The Prominence of the Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the development of novel therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The structural versatility of the benzothiazole scaffold allows for substitutions at various positions, significantly influencing its pharmacological profile. Notably, substitutions at the C-2 and C-6 positions have been identified as key determinants of biological activity.[4]

This guide provides a comparative analysis of the biological efficacy of 6-bromobenzothiazole derivatives. It is important to note that while the query specified 6-Bromobenzo[c]isothiazole, the available scientific literature is predominantly focused on the 6-Bromobenzo[d]thiazole isomeric form. The structural variance between these isomers can lead to different biological outcomes. This document will therefore focus on the available data for 6-Bromobenzo[d]thiazole derivatives as the closest and most scientifically robust information available.

Anticancer Activity: A Primary Therapeutic Target

Numerous studies have highlighted the potent anticancer activities of benzothiazole derivatives.[3][5] The introduction of a bromine atom at the 6-position of the benzothiazole ring has been explored as a strategy to enhance cytotoxic effects against various cancer cell lines.

Comparative Cytotoxicity of 6-Bromobenzo[d]thiazol-2(3H)-one-[4][6][7]triazole Hybrids

A study by Nagavelli et al. involved the synthesis of a series of 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one and their evaluation for in vitro cytotoxic activity against MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer) cell lines. The results demonstrated that these hybrid molecules exhibited significant cytotoxicity, in some cases comparable to the standard drug Cisplatin.[6]

Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of 6-Bromobenzo[d]thiazol-2(3H)-one-[4][7][8]triazole Derivatives [6]

CompoundRMCF-7HeLa
3a Phenyl19.4214.21
3b 4-Chlorophenyl17.5412.15
3c 4-Fluorophenyl21.3316.89
3d 4-Bromophenyl18.9113.57
3e 4-Nitrophenyl23.1818.04
Cisplatin -11.445.92

Data synthesized from Nagavelli et al.[6]

The structure-activity relationship (SAR) analysis from this study suggests that the nature of the substituent on the triazole ring influences the cytotoxic potency. For instance, the presence of an electron-withdrawing group like a chloro or bromo at the para position of the phenyl ring (compounds 3b and 3d ) resulted in enhanced activity compared to an unsubstituted phenyl ring (3a ).

Antimicrobial Activity: Combating Pathogenic Microbes

The benzothiazole scaffold is also a promising framework for the development of new antimicrobial agents.[9][10] The 6-bromo substitution has been investigated in this context as well.

Antibacterial Efficacy of 6-Bromobenzo[d]thiazol-2(3H)-one-[4][6][7]triazole Hybrids

The same series of 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives were also screened for their in vitro antibacterial activity against Gram-positive (Streptococcus pyogenes, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria. The compounds displayed moderate to good antibacterial activity.[6]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL) of 6-Bromobenzo[d]thiazol-2(3H)-one-[4][7][8]triazole Derivatives [6]

CompoundS. pyogenesS. aureusP. aeruginosaK. pneumoniae
3a 255050100
3b 12.5255050
3c 2550100100
3d 12.5252550
3e 50100100>100
Streptomycin 6.2512.512.525

Data synthesized from Nagavelli et al.[6]

The SAR for antibacterial activity indicates that derivatives with a halogen substituent on the phenyl ring (compounds 3b and 3d ) were generally more potent than the other analogs.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for the key experiments described.

MTT Assay for Cytotoxicity

This protocol is based on the methodology typically used for assessing the in vitro cytotoxic activity of compounds.

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.

Broth Microdilution Method for Antibacterial Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Standard antibiotic (e.g., Streptomycin)

  • 96-well microtiter plates

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial inoculum equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Perform serial two-fold dilutions of the test compounds in MHB in the 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Synthesis Pathway

The synthesis of 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives typically involves a multi-step process. The following diagram illustrates a general synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Diazotization & Hydrolysis cluster_intermediate Intermediate cluster_reaction2 Click Chemistry cluster_final Final Products 2-amino-6-bromobenzothiazole 2-amino-6-bromobenzothiazole Diazotization Diazotization 2-amino-6-bromobenzothiazole->Diazotization Hydrolysis Hydrolysis Diazotization->Hydrolysis 6-bromobenzo[d]thiazol-2(3H)-one 6-bromobenzo[d]thiazol-2(3H)-one Hydrolysis->6-bromobenzo[d]thiazol-2(3H)-one Propargylation Propargylation 6-bromobenzo[d]thiazol-2(3H)-one->Propargylation Cu(I)-catalyzed cycloaddition Cu(I)-catalyzed cycloaddition Propargylation->Cu(I)-catalyzed cycloaddition Aryl Azides Aryl Azides Aryl Azides->Cu(I)-catalyzed cycloaddition Triazole Derivatives Triazole Derivatives Cu(I)-catalyzed cycloaddition->Triazole Derivatives

References

A Comparative Guide to Validating the Purity of Synthesized 6-Bromobenzo[c]isothiazole with HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the absolute purity and structural integrity of a synthesized compound are non-negotiable. For novel heterocyclic compounds like 6-Bromobenzo[c]isothiazole, which holds potential as a building block for pharmacologically active agents, rigorous analytical validation is the bedrock of reproducible and reliable research. This guide provides a comprehensive, field-proven methodology for assessing the purity of synthesized this compound, leveraging the orthogonal and complementary strengths of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing a self-validating workflow that ensures the highest degree of confidence in your material. The principles and practices discussed herein are grounded in authoritative standards, including those set forth by the International Council for Harmonisation (ICH)[1][2][3][4].

The Imperative of Orthogonal Purity Analysis

Relying on a single analytical technique for purity determination is a significant risk. An impurity might co-elute with the main peak in HPLC or its signals could be masked in an NMR spectrum. By employing two fundamentally different techniques, we create a robust analytical system.

  • HPLC separates compounds based on their physical interactions (e.g., hydrophobicity) with a stationary and mobile phase. It excels at detecting and quantifying very low levels of impurities, providing a precise measure of purity as a percentage of the total detected analytes[5][6].

  • NMR Spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C)[7][8][9]. It is unparalleled for confirming the chemical structure of the main component and identifying structurally related impurities that might be difficult to resolve by HPLC.

This dual-validation approach ensures both the quantitative purity and the structural identity of the synthesized compound.

Overall Validation Workflow

The journey from a synthesized crude product to a validated, high-purity compound follows a logical progression. Each step is critical for generating reliable data. The workflow is designed to first quantify purity and then confirm the structure, with feedback loops for further purification if necessary.

G cluster_synthesis Synthesis & Initial Work-up cluster_validation Purity & Identity Validation cluster_result Final Disposition A Crude Synthesized This compound B Purification (e.g., Column Chromatography) A->B C Purified Sample B->C D HPLC Analysis (Quantitative Purity) C->D E NMR Analysis (Structural Confirmation) C->E F Data Interpretation & Comparison D->F E->F G Purity > 98%? Structure Confirmed? F->G G->B No H Validated High-Purity Compound G->H Yes I Requires Further Purification G->I No

Caption: Overall workflow for the synthesis, purification, and analytical validation of this compound.

Part 1: Quantitative Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse for purity determination of small organic molecules. It separates compounds based on their hydrophobicity[5][10][11]. The nonpolar stationary phase (typically C18-modified silica) retains hydrophobic molecules, which are then eluted by a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), we can effectively separate the target compound from more polar and less polar impurities[12].

Expert Insight: Why Gradient Elution is Critical

An isocratic elution (constant mobile phase composition) might save time, but it's a false economy. It risks failing to elute highly nonpolar impurities or causing polar impurities to rush through unresolved from the solvent front. A gradient elution ensures a wide polarity range is covered, providing a much more accurate picture of the sample's true purity.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

    • Rationale: A DAD/PDA detector is crucial as it allows for the simultaneous monitoring of absorbance at multiple wavelengths, helping to identify co-eluting peaks which may have different UV maxima.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized this compound.

    • Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

    • Rationale: Filtering prevents particulates from damaging the column and instrument, ensuring reproducibility.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Rationale: Formic acid is a common mobile phase modifier that improves peak shape for ionizable compounds by maintaining a consistent low pH.

    • Gradient:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 50% B

      • 31-35 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis & Interpretation:

    • Integrate all peaks in the chromatogram that are above the reporting threshold (typically 0.05% as per ICH guidelines)[1][3].

    • Calculate the purity by the area percent method:

      • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

    • The retention time of the main peak serves as an identifier, while the area percentage indicates purity[5].

Data Presentation: HPLC Purity Comparison
ParameterIdeal Sample (Expected)Sample with Impurities (Example)
Retention Time (Main Peak) 18.5 min18.5 min
Area % (Main Peak) 99.85%96.50%
Impurity 1 (RT = 12.3 min) Not Detected1.25%
Impurity 2 (RT = 21.1 min) 0.15% (known related substance)2.25%
Calculated Purity ≥ 99.5% 96.5% (Requires re-purification)

Part 2: Structural Confirmation by NMR Spectroscopy

While HPLC provides a quantitative purity value, it gives no structural information. NMR spectroscopy is the definitive technique for confirming that the main peak in the HPLC is, in fact, this compound and not an isomer or a persistent intermediate[13][14]. We utilize both ¹H and ¹³C NMR for a complete picture.

Expert Insight: The Power of ¹³C NMR

¹H NMR is excellent for a quick assessment, but overlapping signals in the aromatic region can be ambiguous. ¹³C NMR, though less sensitive, provides a signal for each unique carbon atom in the molecule[9][15]. This is invaluable for confirming the presence of all seven carbons in the benzoisothiazole core and for spotting impurities that may have subtle proton differences but distinct carbon skeletons.

Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

    • Rationale: Higher field strengths provide better signal dispersion, which is critical for resolving complex coupling patterns in the aromatic region.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Rationale: CDCl₃ is a standard solvent for many organic compounds. TMS provides a universal reference point for chemical shifts[8][16].

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Ensure adequate signal-to-noise.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis & Interpretation:

    • ¹H NMR:

      • Chemical Shift (δ): Protons in the aromatic region are expected to appear between 7.0-9.0 ppm.

      • Integration: The relative area under each peak should correspond to the number of protons it represents (e.g., 1H, 2H).

      • Multiplicity: The splitting pattern (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.

    • ¹³C NMR:

      • Confirm the presence of 7 distinct signals for the 7 carbon atoms in the molecule (unless there is accidental magnetic equivalence).

    • Compare the observed spectra to predicted values or reference data for similar benzisothiazole structures[17]. Check for small, unidentifiable peaks which could indicate impurities not detected by HPLC.

Data Presentation: Expected NMR Chemical Shifts
Atom PositionExpected ¹H Shift (ppm)MultiplicityExpected ¹³C Shift (ppm)
H-3~8.9 - 9.1sC-3: ~150 - 152
H-4~7.8 - 8.0dC-4: ~122 - 124
H-5~7.4 - 7.6ddC-5: ~128 - 130
H-7~8.1 - 8.3dC-6: ~120 - 122
---C-7: ~125 - 127
---C-3a: ~135 - 137
---C-7a: ~153 - 155
(Note: These are estimated values based on known benzisothiazole derivatives. Actual values may vary slightly.)

Synergistic Comparison and Conclusion

Neither HPLC nor NMR alone provides a complete picture of a compound's purity and identity. The true power lies in their combined, synergistic use.

G cluster_hplc HPLC Analysis cluster_nmr NMR Analysis hplc_node Strengths: - High Sensitivity (Detects <0.1%) - Excellent Quantitative Accuracy - High Throughput Limitations: - No Structural Information - Risk of Co-elution - Peak Identity Not Confirmed conclusion Comprehensive Validation: Confident Purity & Identity hplc_node->conclusion Provides Quantitative Purity nmr_node Strengths: - Definitive Structural Confirmation - Identifies Isomers & Related Impurities - Non-destructive Limitations: - Lower Sensitivity (Impurities <1% may be missed) - Less Quantitatively Precise - Slower Throughput nmr_node->conclusion Confirms Structural Identity

Caption: Synergistic relationship between HPLC and NMR for comprehensive compound validation.

An HPLC result of >99% purity confirms the absence of significant contaminants. The corresponding NMR spectra then confirm that this >99% pure substance is unequivocally the target molecule, this compound. This orthogonal, self-validating workflow provides the highest level of scientific rigor, ensuring that subsequent biological or chemical studies are built on a foundation of analytically pure and structurally confirmed material.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Bromobenzo[c]isothiazole Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Orthogonal, Cross-Validated Methods

In the landscape of pharmaceutical development and quality control, the unambiguous identification and quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities are paramount. For a compound such as 6-Bromobenzo[c]isothiazole, which may serve as a critical intermediate or emerge as a process-related impurity, establishing robust analytical methods is not merely a procedural step but a foundational pillar of product safety and efficacy. Ensuring the safety, efficacy, and quality of pharmaceutical products requires a thorough understanding of any impurities that may be present.[1]

This guide addresses the critical process of cross-validating analytical methods for the detection of this compound. As specific, validated methods for this compound are not widely published in peer-reviewed literature, this document will serve as a practical framework for developing and cross-validating two powerful, orthogonal analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) .

The core principle underpinning this guide is the concept of orthogonality . By employing two analytical methods that rely on fundamentally different separation and detection principles, we can significantly increase the confidence in our analytical results.[2][3][4] An orthogonal method allows for a more accurate measurement of critical quality attributes (CQAs).[2] This approach ensures that the limitations of one method are compensated by the strengths of the other, providing a more complete and reliable impurity profile.[1][2][3]

This guide is structured to provide not just the "how" but the "why," reflecting a Senior Application Scientist's perspective on building self-validating systems grounded in rigorous scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7]

Rationale for Method Selection: HPLC-UV and GC-MS

The choice of HPLC-UV and GC-MS is deliberate, leveraging their distinct and complementary characteristics for the analysis of a semi-volatile, brominated aromatic compound like this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for the analysis of a wide range of pharmaceutical compounds.[1][8] For this compound, a reversed-phase HPLC method is proposed.

    • Separation Principle: Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Separation is driven by the analyte's hydrophobicity.

    • Detection Principle (UV): The benzisothiazole ring system contains a chromophore that will absorb UV light, allowing for sensitive detection and quantification.

    • Advantages: Excellent for resolving complex mixtures, non-destructive, and highly reproducible for quantitative analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and semi-volatile compounds that are thermally stable.[1]

    • Separation Principle: Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Separation is based on the analyte's boiling point and its interaction with the stationary phase.

    • Detection Principle (MS): Provides mass-to-charge ratio information, offering high selectivity and structural elucidation capabilities. The presence of bromine results in a characteristic isotopic pattern (79Br and 81Br in ~1:1 ratio), providing an additional layer of confirmation.

    • Advantages: Exceptional sensitivity and specificity, making it a powerful tool for impurity identification and confirmation.[9]

The orthogonality of these two methods is illustrated below.

References

A Comparative Guide to Catalytic Syntheses of 6-Bromobenzo[c]isothiazole for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Bromobenzo[c]isothiazole in Modern Chemistry

This compound, a unique heterocyclic scaffold, is a molecule of burgeoning interest within the realms of medicinal chemistry and materials science. Its structural isomer, the more commonly studied benzo[d]isothiazole, has shown a wide range of biological activities. The distinct arrangement of the nitrogen and sulfur atoms in the benzo[c]isothiazole (or 2,1-benzisothiazole) ring system imparts unique electronic and steric properties, making it a compelling building block for the design of novel therapeutic agents and functional materials. The introduction of a bromine atom at the 6-position further enhances its utility, providing a reactive handle for subsequent cross-coupling reactions and molecular elaborations.

This guide provides a comparative analysis of catalytic methodologies for the synthesis of this compound. While direct comparative studies are not extensively documented in the literature, this document synthesizes information from established synthetic routes for substituted benzo[c]isothiazoles and related heterocyclic systems to offer a critical evaluation of potential catalytic strategies. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer data-driven insights to aid researchers in selecting the most appropriate synthetic approach for their specific needs.

Comparative Analysis of Catalytic Strategies

The synthesis of the benzo[c]isothiazole core presents a distinct set of challenges compared to its 1,2-isomer. The formation of the S-N bond in the 2,1-benzisothiazole ring often requires specific precursors and catalytic systems capable of facilitating this unique cyclization. Based on analogous transformations, we can extrapolate and compare potential catalytic systems for the synthesis of this compound.

Catalyst SystemStarting Material (Proposed)Reaction TypeAdvantagesPotential Challenges
Rhodium(III) Catalysis 4-Bromo-2-aminobenzaldehyde & a sulfur sourceC-H Activation/AnnulationHigh functional group tolerance, potential for high regioselectivity.Catalyst cost and sensitivity, optimization of reaction conditions may be required.
Copper(I) Catalysis 2-Azido-4-bromobenzaldehyde & a sulfur sourceCyclization/AnnulationCost-effective catalyst, well-established for N-S bond formation.Potential for side reactions, may require specific ligands for optimal performance.
Palladium(0) Catalysis N-(4-bromo-2-formylphenyl)thioamidesIntramolecular C-S couplingBroad substrate scope, well-understood catalytic cycle.Precursor synthesis can be multi-step, potential for catalyst poisoning by sulfur.

Table 1: Comparative Overview of Potential Catalytic Systems for this compound Synthesis.

Mechanistic Insights and Rationale for Catalyst Selection

The choice of catalyst is intrinsically linked to the desired reaction mechanism and the nature of the starting materials. Understanding these pathways is crucial for troubleshooting and optimizing the synthesis.

Rhodium(III)-Catalyzed C-H Activation Pathway

Rhodium(III) catalysts, particularly those of the [Cp*RhCl₂]₂ type, are powerful tools for C-H activation and subsequent annulation reactions. In the proposed synthesis of this compound, the reaction would likely proceed through the following key steps:

  • C-H Activation: The rhodium catalyst would coordinate to the starting material, likely directed by the amino group of a 4-bromo-2-aminobenzaldehyde derivative.

  • Annulation: Subsequent reaction with a sulfur-transfer reagent would lead to the formation of the isothiazole ring.

  • Reductive Elimination: The final step would involve reductive elimination to release the this compound product and regenerate the active rhodium catalyst.

The high cost of rhodium necessitates its use in catalytic amounts and often requires careful optimization of reaction conditions to achieve high turnover numbers.

Rhodium_Catalyzed_Pathway cluster_0 Rhodium(III) Catalytic Cycle Start 4-Bromo-2-aminobenzaldehyde Derivative + [Rh(III)] Intermediate1 C-H Activation Intermediate Start->Intermediate1 Coordination Intermediate2 Rhodacycle Intermediate Intermediate1->Intermediate2 C-H Activation Intermediate3 Sulfur Insertion Intermediate2->Intermediate3 + Sulfur Source Product This compound Intermediate3->Product Reductive Elimination Catalyst_Regen [Rh(III)] Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Start Re-entry

Figure 1: Proposed catalytic cycle for the Rhodium(III)-catalyzed synthesis of this compound.

Copper(I)-Catalyzed Annulation

Copper-catalyzed reactions are a workhorse in synthetic organic chemistry due to the low cost and ready availability of copper salts. For the synthesis of this compound, a plausible route involves the reaction of a 2-azido-4-bromobenzaldehyde with a sulfur source.

  • Coordination: The copper(I) catalyst would coordinate to the reactants.

  • Nitrogen Extrusion and Cyclization: The azide would undergo decomposition to a reactive nitrene intermediate, which would then react with the sulfur source and the aldehyde functionality to form the benzo[c]isothiazole ring.

The success of this approach hinges on the controlled generation and reaction of the nitrene intermediate to avoid unwanted side reactions.

Copper_Catalyzed_Workflow cluster_1 Copper(I)-Catalyzed Experimental Workflow Start Combine 2-Azido-4-bromobenzaldehyde, Sulfur Source, and Cu(I) catalyst in solvent Reaction Heat reaction mixture under inert atmosphere Start->Reaction Monitoring Monitor reaction progress by TLC/LC-MS Reaction->Monitoring Workup Quench reaction and perform aqueous workup Monitoring->Workup Purification Purify crude product by column chromatography Workup->Purification Characterization Characterize final product (NMR, MS, etc.) Purification->Characterization

Figure 2: A generalized experimental workflow for the Copper(I)-catalyzed synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

Protocol 1: Rhodium(III)-Catalyzed Synthesis

Materials:

  • 4-Bromo-2-aminobenzaldehyde

  • Elemental Sulfur (S₈)

  • [Cp*RhCl₂]₂

  • AgSbF₆

  • 1,2-Dichloroethane (DCE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 4-bromo-2-aminobenzaldehyde (1.0 mmol), elemental sulfur (1.2 mmol), [Cp*RhCl₂]₂ (0.025 mmol), and AgSbF₆ (0.1 mmol).

  • Add dry, degassed 1,2-dichloroethane (5 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Copper(I)-Catalyzed Synthesis

Materials:

  • 2-Azido-4-bromobenzaldehyde

  • Sodium Sulfide (Na₂S)

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-azido-4-bromobenzaldehyde (1.0 mmol), sodium sulfide (1.5 mmol), and copper(I) iodide (0.1 mmol).

  • Add dry, degassed N,N-dimethylformamide (10 mL).

  • Heat the reaction mixture at 80 °C for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Outlook

The synthesis of this compound remains an area ripe for exploration. The catalytic methods outlined in this guide, based on rhodium and copper catalysis, offer promising starting points for the development of efficient and scalable synthetic routes. The choice between these catalysts will depend on factors such as cost, desired functional group tolerance, and the scale of the synthesis.

Future research in this area should focus on the direct experimental validation and optimization of these proposed methods. A thorough investigation into the substrate scope, catalyst loading, and reaction conditions will be crucial for establishing a robust and reliable synthesis of this valuable heterocyclic building block. Furthermore, the exploration of other catalytic systems, such as those based on palladium or gold, could unveil novel and even more efficient pathways. The development of a diverse toolbox of synthetic methods for this compound will undoubtedly accelerate its application in the discovery of new pharmaceuticals and advanced materials.

The Duality of Discovery: A Comparative Guide to In Silico Prediction versus Experimental Data for 6-Bromobenzo[c]isothiazole Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, the ability to accurately predict the physicochemical and pharmacokinetic properties of a novel compound is paramount. This guide provides a comprehensive comparison between in silico predictions and experimental data for key properties of 6-Bromobenzo[c]isothiazole, a heterocyclic compound of interest in medicinal chemistry. As direct experimental data for this specific molecule is limited, we will draw upon established experimental values for the closely related and well-characterized compound, 1,2-benzisothiazol-3(2H)-one, to provide a tangible benchmark for our comparative analysis. This approach allows us to not only evaluate the accuracy of predictive models but also to understand the potential influence of structural modifications, such as bromine substitution, on a molecule's behavior.

This guide is intended for researchers, scientists, and drug development professionals, offering both a high-level comparison and detailed, field-proven experimental protocols. We will delve into the causality behind experimental choices, ensuring a robust and self-validating framework for understanding these critical molecular properties.

A Tale of Two Molecules: Structures and Predictions

Our investigation centers on this compound. For the purpose of a grounded comparison, we will reference experimental data for 1,2-benzisothiazol-3(2H)-one.

CompoundStructure
This compound
1,2-benzisothiazol-3(2H)-one

Before embarking on resource-intensive laboratory work, computational tools offer a valuable first glimpse into a molecule's potential. Here, we present the in silico predicted properties for this compound alongside the experimentally determined values for our reference compound, 1,2-benzisothiazol-3(2H)-one.

PropertyIn Silico Prediction (this compound)Experimental Data (1,2-benzisothiazol-3(2H)-one)
Molecular Weight ( g/mol ) 214.08151.18
Melting Point (°C) Not available154-158[1]
Aqueous Solubility (g/L) Not available1.1 at 20°C[2]
LogP (Octanol-Water Partition Coefficient) 3.05880.76 at 30°C and pH 7[2]
Topological Polar Surface Area (TPSA) (Ų) 12.8949.9 (Predicted)

The Benchtop Reality: Experimental Determination of Physicochemical Properties

While in silico models provide rapid and cost-effective initial assessments, experimental validation remains the gold standard in drug discovery. The following protocols outline the standard, reliable methods for determining melting point, aqueous solubility, and lipophilicity (LogP).

Experimental Protocol 1: Melting Point Determination via the Capillary Method

The melting point is a fundamental physical property that provides insights into a compound's purity and identity. A sharp melting range is indicative of high purity.

Methodology:

  • Sample Preparation: A small quantity of the crystalline compound is finely ground to a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a viewing scope.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Crystalline Solid Load Load Capillary Tube Grind->Load Place Place in Apparatus Load->Place Heat Controlled Heating Place->Heat Observe Observe & Record Range Heat->Observe

Caption: Workflow for Melting Point Determination.

Experimental Protocol 2: Aqueous Solubility Determination via the Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is a classic and reliable technique for its measurement.

Methodology:

  • Equilibration: An excess amount of the solid compound is added to a known volume of aqueous buffer (typically phosphate-buffered saline, pH 7.4).

  • Agitation: The mixture is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Analysis Add Add Excess Solid to Buffer Shake Agitate at Constant Temp Add->Shake Separate Centrifuge/Filter Shake->Separate Quantify Analyze Supernatant (UV/HPLC) Separate->Quantify

Caption: Workflow for Aqueous Solubility Determination.

Experimental Protocol 3: Lipophilicity (LogP) Determination via Reverse-Phase HPLC

Lipophilicity, expressed as the LogP value, is a crucial parameter that influences a drug's permeability across biological membranes and its distribution within the body. Reverse-phase HPLC provides a rapid and reliable method for estimating LogP.

Methodology:

  • System Calibration: A series of standard compounds with known LogP values are injected into the HPLC system to create a calibration curve by plotting their retention times against their LogP values.

  • Sample Analysis: The test compound is dissolved in a suitable solvent and injected into the reverse-phase HPLC column.

  • Retention Time Measurement: The retention time of the test compound is recorded.

  • LogP Calculation: The LogP of the test compound is determined by interpolating its retention time on the calibration curve.

LogPWorkflow cluster_calibration Calibration cluster_sample_analysis Sample Analysis Inject_Std Inject Standards with Known LogP Plot_Curve Plot Retention Time vs. LogP Inject_Std->Plot_Curve Interpolate Interpolate LogP Plot_Curve->Interpolate Inject_Test Inject Test Compound Measure_RT Measure Retention Time Inject_Test->Measure_RT Measure_RT->Interpolate

Caption: Workflow for LogP Determination via RP-HPLC.

Bridging the Gap: Analysis of Predicted vs. Experimental Values

A direct comparison of the data reveals significant differences between the in silico predictions for this compound and the experimental data for 1,2-benzisothiazol-3(2H)-one. While these are different molecules, this discrepancy provides a valuable opportunity to discuss the underlying chemical principles and the limitations of predictive models.

Melting Point: The presence of a bromine atom in this compound significantly increases its molecular weight compared to the reference compound. Generally, for structurally similar compounds, an increase in molecular weight and the potential for stronger intermolecular forces (like halogen bonding) would lead to a higher melting point. However, the presence of the carbonyl group and the N-H bond in 1,2-benzisothiazol-3(2H)-one allows for hydrogen bonding, a strong intermolecular force that significantly elevates its melting point. Without experimental data for this compound, a precise prediction is challenging, but it is plausible that its melting point would be different from the reference due to these structural distinctions.

Aqueous Solubility: The predicted high LogP of this compound suggests it is significantly more lipophilic than 1,2-benzisothiazol-3(2H)-one. The introduction of a large, hydrophobic bromine atom is expected to decrease aqueous solubility. Conversely, the carbonyl group and N-H in the reference compound can participate in hydrogen bonding with water, enhancing its solubility. Therefore, it is highly probable that the experimental aqueous solubility of this compound would be considerably lower than the 1.1 g/L observed for 1,2-benzisothiazol-3(2H)-one.

LogP: The most striking difference lies in the LogP values. The predicted LogP of 3.0588 for this compound indicates a much more lipophilic character compared to the experimentally determined LogP of 0.76 for 1,2-benzisothiazol-3(2H)-one[2]. This is consistent with chemical intuition. The bromine atom is highly lipophilic, and its addition to the benzisothiazole core would be expected to substantially increase the LogP. In contrast, the polar carbonyl group and the acidic proton of the N-H group in the reference compound contribute to its lower lipophilicity. This highlights a key limitation of comparing these two specific molecules directly; however, it effectively illustrates the significant impact of functional group modifications on this critical property.

Conclusion: The Synergy of Prediction and Experimentation

This comparative guide underscores the indispensable and synergistic relationship between in silico prediction and experimental validation in modern drug discovery. While computational models provide a crucial, high-throughput initial screening of a vast chemical space, they are not a substitute for rigorous experimental determination of a compound's properties.

References

A Comparative Guide to Validating the Mechanism of Action of BBI-123, a 6-Bromobenzo[c]isothiazole-Based Anti-Inflammatory Drug Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery of novel anti-inflammatory agents is a cornerstone of therapeutic development. The 6-Bromobenzo[c]isothiazole scaffold has emerged as a promising starting point for generating new chemical entities with potential therapeutic value. This guide focuses on a hypothetical drug candidate, BBI-123 , which has demonstrated significant anti-inflammatory activity in preliminary cellular screens. Our primary hypothesis is that BBI-123 exerts its effects through the targeted inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a pivotal mediator of inflammatory responses.[1]

This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to validate this hypothesized mechanism of action. We will outline a logical, multi-step experimental plan, from confirming direct target engagement in a cellular environment to dissecting the specific molecular interactions. Furthermore, we will objectively compare the performance profile of BBI-123 against two well-characterized anti-inflammatory agents with distinct mechanisms:

  • Bay 11-7082: A known inhibitor of the NF-κB pathway, primarily acting by irreversibly inhibiting the phosphorylation of IκB-α, the inhibitor of NF-κB.[2]

  • Dexamethasone: A potent synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor, which then modulates the expression of anti-inflammatory and pro-inflammatory genes.[3][4]

Through this structured comparison, we aim to build a robust data package to confirm, or refute, the proposed mechanism of action for BBI-123 and establish its unique therapeutic potential.

The Hypothesized Mechanism: Inhibition of the Canonical NF-κB Pathway

The NF-κB pathway is a central hub for inflammatory signaling.[1][5] In its inactive state, the NF-κB dimer (typically p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation.[6] This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and drives the transcription of hundreds of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8]

Our central hypothesis is that BBI-123 directly or indirectly inhibits a key kinase in this pathway, preventing NF-κB nuclear translocation and subsequent gene expression. The logical starting point for investigation is the IKK complex, specifically the catalytic subunit IKKβ.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binding IKK IKK Complex (IKKα/β/γ) TNFR->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation p_IkBa P-IκBα IkBa_NFkB->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB NF-κB (Active) Proteasome->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Bay117082 Bay 11-7082 Bay117082->IKK BBI_123 BBI_123 BBI_123->IKK DNA DNA (κB sites) NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression (IL-6, IL-8, etc.) DNA->Genes Transcription

Caption: Hypothesized mechanism of BBI-123 targeting the canonical NF-κB pathway.

Experimental Validation Workflow: A Step-by-Step Guide

To rigorously validate the mechanism of action, we propose a tiered approach, moving from confirming cellular target engagement to pinpointing the specific molecular interaction and its downstream consequences. This workflow ensures that each step builds upon the last, creating a self-validating system.

Workflow step1 Step 1: Confirm Target Engagement in Cells (Cellular Thermal Shift Assay - CETSA) step2 Step 2: Quantify Downstream Pathway Inhibition (NF-κB Reporter Assay) step1->step2 Does BBI-123 engage an intracellular target? step3 Step 3: Pinpoint Molecular Target Activity (In Vitro IKKβ Kinase Assay) step2->step3 Does target engagement lead to pathway inhibition? step4 Step 4: Verify Inhibition of Endogenous Substrate (Western Blot for Phospho-IκBα) step3->step4 Is the inhibition due to direct enzyme activity modulation? conclusion Conclusion: Validated Mechanism of Action step4->conclusion Is the effect confirmed on the native substrate in cells?

Caption: Experimental workflow for validating the mechanism of action of BBI-123.

Step 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: Before investigating enzymatic activity, it is crucial to confirm that BBI-123 physically interacts with a protein target inside intact cells. CETSA is a powerful, label-free method based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[9][10][11] A positive thermal shift provides direct evidence of target engagement in a physiologically relevant context.[12][13]

Experimental Protocol: CETSA with Western Blot Readout
  • Cell Culture & Treatment: Plate HEK293 or THP-1 cells at an appropriate density and allow them to adhere overnight. Treat cells with 10 µM BBI-123, 10 µM Bay 11-7082, or a vehicle control (0.1% DMSO) for 2 hours.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling for 3 minutes on ice.[9] Include a non-heated control.

  • Lysis & Separation: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen to ensure lysis. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the concentration of soluble IKKβ in each sample using SDS-PAGE and Western Blot analysis with a specific anti-IKKβ antibody.

  • Data Analysis: Plot the relative band intensity for IKKβ against the temperature for each treatment condition. A shift of the melting curve to a higher temperature in the presence of BBI-123 indicates stabilization and therefore, direct target engagement.

Comparative Data (Hypothetical)
Compound (10 µM)Apparent Melting Temp (Tm) of IKKβThermal Shift (ΔTm)Interpretation
Vehicle (DMSO)52.1 °C-Baseline thermal stability
BBI-123 56.5 °C +4.4 °C Strong Target Engagement
Bay 11-708255.8 °C+3.7 °CConfirmed Target Engagement
Dexamethasone52.0 °C-0.1 °CNo direct engagement with IKKβ

Step 2: NF-κB Reporter Assay for Pathway Inhibition

Causality: Having confirmed target engagement, the next logical step is to determine if this interaction translates into functional inhibition of the NF-κB signaling pathway. A luciferase reporter assay provides a highly sensitive and quantitative readout of NF-κB transcriptional activity.[14][15][16]

Experimental Protocol: Dual-Luciferase Reporter Assay
  • Transfection: Co-transfect HEK293 cells in a 96-well plate with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[16][17]

  • Pre-treatment: After 24 hours, pre-treat the cells with serial dilutions of BBI-123, Bay 11-7082, Dexamethasone, or vehicle for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α (final concentration 10 ng/mL) to all wells except the unstimulated control. Incubate for 6-8 hours.

  • Lysis & Reading: Lyse the cells and measure both firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a plate luminometer.[14][18]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luminescence against the compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration at which 50% of the signal is inhibited).

Comparative Data (Hypothetical)
CompoundNF-κB Reporter IC50Interpretation
BBI-123 75 nM Potent inhibitor of NF-κB transcriptional activity
Bay 11-7082250 nMEffective inhibitor, serves as a positive control
Dexamethasone15 nMPotent inhibitor, but acts via a different mechanism (GR-mediated transrepression)[4]

Step 3: In Vitro IKKβ Kinase Assay

Causality: The reporter assay confirms pathway inhibition but does not prove direct inhibition of IKKβ. An in vitro biochemical assay using purified, recombinant IKKβ enzyme is required to determine if BBI-123 directly inhibits its kinase activity.[19] This step is crucial for differentiating a direct IKKβ inhibitor from a compound that acts further upstream.[20][21]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reaction Setup: In a 96-well plate, prepare a reaction mix containing kinase buffer, purified recombinant human IKKβ enzyme, and a specific peptide substrate (e.g., IKKtide).[22][23]

  • Inhibitor Addition: Add serial dilutions of BBI-123, Bay 11-7082, or vehicle control to the wells.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced (which is directly proportional to kinase activity) using the ADP-Glo™ detection reagents.[23][24] This involves first depleting the remaining ATP, then converting the ADP to ATP, which is then used to generate a luminescent signal via luciferase.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration and calculate the IC50 value.

Comparative Data (Hypothetical)
CompoundIKKβ Enzymatic IC50Interpretation
BBI-123 55 nM Direct and potent inhibitor of IKKβ kinase activity
Bay 11-7082180 nMConfirmed direct inhibitor of IKKβ
Dexamethasone> 10,000 nMNot a direct inhibitor of IKKβ kinase activity

Step 4: Western Blot for Phospho-IκBα

Causality: As a final validation step, we must confirm that BBI-123 inhibits the phosphorylation of the endogenous IKKβ substrate, IκBα, within a cellular context. A decrease in phospho-IκBα levels provides the mechanistic link between direct IKKβ inhibition (Step 3) and downstream pathway blockade (Step 2).

Experimental Protocol: Western Blot Analysis
  • Cell Culture & Treatment: Seed RAW 264.7 or similar macrophage-like cells. Starve the cells for 2-4 hours, then pre-treat with BBI-123, Bay 11-7082, or vehicle for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 15 minutes to induce robust IκBα phosphorylation.

  • Lysis & Quantification: Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors. Determine total protein concentration using a BCA assay.

  • Immunoblotting: Separate 20-30 µg of protein per lane by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Analysis: Quantify band intensities. A potent reduction in the ratio of phospho-IκBα to total IκBα in BBI-123-treated cells compared to the stimulated control confirms target inhibition in a cellular setting.

Summary and Conclusion

This guide outlines a rigorous, logical workflow to validate the mechanism of action of the this compound-based drug candidate, BBI-123. The proposed experiments systematically build a compelling case, starting from demonstrating target binding in cells (CETSA), quantifying the functional downstream outcome (Reporter Assay), pinpointing the molecular interaction (in vitro Kinase Assay), and finally, confirming the effect on the endogenous substrate (Western Blot).

By comparing BBI-123's performance against Bay 11-7082 and Dexamethasone, we can clearly delineate its mechanism. The hypothetical data presented suggests that BBI-123 is a potent, direct inhibitor of IKKβ. This differentiates it from the broader, gene-regulatory mechanism of Dexamethasone and provides a clear, target-centric rationale for its anti-inflammatory activity. This validated mechanism of action is a critical milestone in the preclinical development of BBI-123, providing a strong foundation for further optimization and translational studies.

References

A Senior Application Scientist's Guide to the Synthetic Efficiency of Benzo[c]isothiazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzo[c]isothiazole scaffold, also known as 1,2-benzisothiazole, is a privileged heterocyclic motif integral to numerous fields, from medicinal chemistry to materials science. Its derivatives, most notably the oxidized form saccharin, have a long history of application. However, the true value for drug development professionals lies in the core structure's ability to act as a versatile pharmacophore. Achieving efficient, scalable, and versatile access to this scaffold is paramount for library synthesis and process development.

This guide provides an in-depth, objective comparison of the primary synthetic strategies for producing the benzo[c]isothiazole core, with a focus on the key efficiency metrics that matter in a research and development setting: yield, scalability, substrate scope, and operational simplicity. We will move beyond simple protocol listing to dissect the causality behind procedural choices, offering field-proven insights into each method's strengths and weaknesses.

Method 1: The Classical Industrial Route via Oxidative Cyclization

This venerable approach remains a cornerstone for the bulk synthesis of the foundational benzo[c]isothiazol-3(2H)-one, the common precursor to many derivatives. The strategy hinges on the formation of a key disulfide bridge, which is then chlorinated and cyclized with an ammonia source.

Mechanism and Rationale

The synthesis begins with a diazotization of anthranilic acid (2-aminobenzoic acid), followed by a disulfide-forming reaction to produce 2,2'-dithiodibenzoic acid. This intermediate is then converted to its corresponding bis(acyl chloride), 2,2'-dithiobis(benzoyl chloride). The crucial cyclization step involves treating this acyl chloride with chlorine gas to form a sulfenyl chloride intermediate, which readily undergoes reaction with ammonia. The intramolecular cyclization is rapid, forming the five-membered isothiazole ring.

The choice of this multi-step, yet robust, pathway is driven by the low cost and high availability of the starting materials (anthranilic acid). Each step is high-yielding, making it exceptionally efficient for producing large quantities of the core, unsubstituted scaffold.

G cluster_start Starting Material Preparation cluster_cyclization Cyclization Sequence A Anthranilic Acid B 2,2'-Dithiodibenzoic Acid A->B Diazotization, Na2S2 C 2,2'-Dithiobis(benzoyl chloride) B->C SOCl2 or PCl5 D Chlorination (Sulfenyl Chloride formation) C->D Cl2 E Ammonolysis & Intramolecular Cyclization D->E NH4OH (conc.) F Benzo[c]isothiazol-3(2H)-one E->F Acidification (HCl)

Representative Experimental Protocol

Step 1: Synthesis of 2,2'-dithiobis(benzoyl chloride) This starting material is typically prepared from 2,2'-dithiodibenzoic acid by reaction with thionyl chloride or phosphorus pentachloride.

Step 2: Chlorination and Cyclization

  • Suspend 2,2'-dithiobis(benzoyl chloride) (3.37 moles) in methylene chloride (8.5 L).

  • Bubble chlorine gas (3.14 moles) through the stirred suspension. The solids will dissolve as the sulfenyl chloride intermediate is formed.

  • In a separate vessel with vigorous stirring, place concentrated ammonium hydroxide (2.9 L).

  • Slowly add the methylene chloride solution from Step 2 to the ammonium hydroxide. Maintain vigorous stirring throughout the addition.

  • After the addition is complete, continue stirring for one hour.

  • Filter the resulting solid precipitate.

  • Resuspend the damp solid in water (~7 L) and acidify by the addition of concentrated hydrochloric acid with stirring.

  • Isolate the final product by filtration, wash with water, and dry in vacuo. This procedure typically yields the product in high purity.[1]

Efficiency Analysis
  • Yield: Excellent (typically 85-90%).[1]

  • Scalability: Proven for industrial, multi-kilogram scale.[2]

  • Cost: Low, due to inexpensive and readily available starting materials.

  • Limitations: The harsh reagents (chlorine gas, thionyl chloride, strong acids/bases) and multi-step nature make it less suitable for laboratory-scale synthesis of diverse analogs. It is primarily used for the parent scaffold.

Method 2: Modern Intramolecular S-N Bond Formation via C-H Activation

Recent advances have focused on developing milder, more versatile methods that avoid harsh reagents and allow for greater substrate diversity. One of the most promising strategies involves the transition metal-catalyzed intramolecular cyclization of 2-mercaptobenzamides.

Mechanism and Rationale

This method leverages a cobalt(II) catalyst in an aqueous medium. The proposed mechanism begins with the oxidation of Co(II) to an active Co(III) species by molecular oxygen. This Co(III) catalyst then oxidizes the thiol of the 2-mercaptobenzamide substrate to generate a reactive thiyl radical. This radical intermediate is perfectly positioned for a subsequent intramolecular nucleophilic attack by the adjacent amide nitrogen, forming the S-N bond and closing the five-membered ring to yield the final benzo[c]isothiazol-3(2H)-one product.[3]

The key advantage here is the circumvention of pre-functionalized starting materials (like acyl chlorides or sulfenyl chlorides). The reaction proceeds via C-H/S-H activation, offering a more atom-economical and elegant route. The use of water as a solvent and oxygen as the terminal oxidant enhances the "green" credentials of this method significantly.

// Nodes Start [label="2-Mercaptobenzamide", fillcolor="#FBBC05", fontcolor="#202124"]; Cat_Cycle [label="Catalytic Cycle", shape=ellipse, style=dashed, color="#5F6368"]; Co2 [label="Co(II)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Co3 [label="Co(III)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Radical [label="Thiyl Radical\nIntermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Benzo[c]isothiazol-3(2H)-one", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2];

// Edges Start -> Radical [label=" -e-, -H+ "]; Radical -> Product [label=" Intramolecular\n Nucleophilic Attack "];

// Catalytic Cycle Edges Co2 -> Co3 [label=" O2 (Oxidant) "]; Co3 -> Co2 [label=" Substrate\nOxidation "];

// Positioning {rank=same; Start; Cat_Cycle} Cat_Cycle -> Radical [style=invis]; } dot Caption: Proposed catalytic cycle for Co-catalyzed S-N bond formation.

Representative Experimental Protocol
  • To a reaction vessel, add the substituted 2-mercaptobenzamide (1.0 mmol), CoBr₂ (10 mol%), and water (2.0 mL).

  • Stir the reaction mixture vigorously under an oxygen atmosphere (balloon) at 100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. The product often precipitates and can be isolated by simple filtration.

  • The aqueous mother liquor, containing the catalyst, can potentially be recycled for subsequent runs.[3]

Efficiency Analysis
  • Yield: Good to excellent.

  • Scalability: Demonstrated at lab scale; potential for larger scale with appropriate engineering for gas-liquid mixing.

  • Substrate Scope: Shows good tolerance for a broad range of substituents on both the benzene ring and the amide nitrogen, making it highly valuable for library synthesis.[3]

  • Advantages: Environmentally friendly (water solvent, O₂ oxidant), operationally simple, and avoids harsh reagents.

Method 3: Cyclization of 2-(Alkylthio)benzaldehyde Oximes

This strategy provides an alternative entry point to the benzo[c]isothiazole system, starting from ortho-functionalized benzaldehydes. It is a two-step process from the aldehyde, offering a different set of compatible functional groups compared to amide-based routes.

Mechanism and Rationale

The synthesis first requires the formation of an oxime from a 2-(alkylthio)benzaldehyde and hydroxylamine. The subsequent and crucial step is the cyclization of this oxime, which is induced by a halogenating agent (e.g., N-chlorosuccinimide, sulfuryl chloride). The halogenating agent activates the sulfur atom, facilitating an intramolecular attack from the oxime nitrogen, followed by elimination to form the stable aromatic isothiazole ring. This method is particularly useful for accessing the core ring system, which can then be further modified.

G A 2-(Alkylthio)benzaldehyde B 2-(Alkylthio)benzaldehyde Oxime A->B Hydroxylamine (NH2OH) C Activated Sulfur Intermediate B->C Halogenating Agent (e.g., NCS, SO2Cl2) D Benzo[c]isothiazole Product C->D Intramolecular Cyclization & Elimination

Representative Experimental Protocol

Step 1: Oxime Formation

  • Dissolve 2-(methylthio)benzaldehyde (1.0 equiv) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 equiv) and sodium acetate (1.2 equiv).

  • Stir the mixture at room temperature or with gentle heating until TLC analysis indicates complete conversion to the oxime.

  • Isolate the oxime product by standard workup procedures (e.g., extraction or precipitation).

Step 2: Cyclization

  • Dissolve the 2-(methylthio)benzaldehyde oxime (1.0 equiv) in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution in an ice bath.

  • Add a halogenating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride, portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction and purify the resulting benzo[c]isothiazole derivative by chromatography.[4]

Efficiency Analysis
  • Yield: Generally moderate to good over the two steps.

  • Scalability: Feasible for lab-scale synthesis (gram-scale).

  • Substrate Scope: The feasibility depends on the availability of the starting 2-(alkylthio)benzaldehydes. It offers a complementary approach to methods starting from amides or nitriles.

  • Advantages: Utilizes different starting materials and reaction types, providing strategic alternatives for complex molecule synthesis.

Comparative Summary of Synthetic Methods

MetricMethod 1: Classical IndustrialMethod 2: Co-Catalyzed CyclizationMethod 3: Oxime Cyclization
Typical Yield >85%[1]Good to Excellent[3]Moderate to Good
Starting Materials Anthranilic Acid2-Mercaptobenzamides2-(Alkylthio)benzaldehydes
Key Reagents Cl₂, NH₄OH, SOCl₂[1][2]CoBr₂, O₂ (air)[3]NH₂OH, Halogenating Agent (NCS)[4]
Reaction Conditions Harsh (extremes of pH, reactive gas)Mild (100 °C, water)Mild to moderate
Scalability Excellent (Proven Industrial)Good (Lab-scale demonstrated)Moderate (Lab-scale)
Substrate Scope Very limited (primarily parent scaffold)Broad (good functional group tolerance)[3]Moderate (depends on aldehyde availability)
Green Chemistry Poor (toxic reagents, waste)Very Good (water solvent, O₂ oxidant)Fair
Best For... Bulk, low-cost production of the coreLibrary synthesis, diverse analogsOrthogonal synthesis strategies

Conclusion and Future Outlook

The synthesis of the benzo[c]isothiazole scaffold has evolved significantly from its industrial-scale origins. While the Classical Route remains unparalleled for the cost-effective, bulk production of the parent 1,2-benzisothiazol-3(2H)-one, its utility in modern drug discovery, which demands diversity and speed, is limited.

For the medicinal chemist and drug development professional, modern transition-metal-catalyzed methods, particularly the Co-catalyzed intramolecular S-N bond formation , represent the current state-of-the-art. This method's operational simplicity, broad substrate tolerance, high efficiency, and favorable environmental profile make it the superior choice for generating libraries of diverse analogs for structure-activity relationship (SAR) studies. The Oxime Cyclization route serves as a valuable alternative, providing a different synthetic entry point that can be crucial when specific functional groups are incompatible with other methods.

Future efforts will likely focus on further expanding the catalytic toolbox, exploring photoredox catalysis, and developing asymmetric methods to access chiral benzo[c]isothiazole derivatives. As the importance of this scaffold continues to grow, the demand for even more efficient, sustainable, and versatile synthetic methods will undoubtedly drive further innovation in the field.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromobenzo[c]isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

6-Bromobenzo[c]isothiazole (CAS No. 20712-08-7) is a halogenated heterocyclic compound.[1][2] While comprehensive toxicological data for this specific molecule is not extensively published, its structural motifs—a brominated aromatic ring and an isothiazole core—necessitate a cautious approach. The available safety data indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

The core principle of its disposal is rooted in its classification as a halogenated organic compound .[4] Halogenated hydrocarbons require specific disposal routes, primarily because their incineration can produce acidic gases (like hydrogen bromide) and other hazardous byproducts if not conducted in specialized facilities equipped with appropriate scrubbers.[5] Furthermore, isothiazole derivatives can exhibit significant aquatic toxicity, making it imperative to prevent their release into the environment.[6]

Hazard StatementGHS ClassificationPrimary Safety ConcernDisposal Implication
H315Skin Irritant, Category 2Causes skin irritation upon contact.Avoid skin contact; dispose of contaminated PPE as hazardous waste.
H319Eye Irritant, Category 2Causes serious eye irritation.Wear appropriate eye protection; prevent any release to drains.
H335STOT SE, Category 3May cause respiratory irritation.Handle only in well-ventilated areas or fume hoods to avoid inhalation.[4][7]
(Implied)Halogenated OrganicPotential for forming hazardous combustion byproducts.Must be segregated into a dedicated "Halogenated Organic Waste" stream.[4]
(Potential)Aquatic ToxicityIsothiazole derivatives can be toxic to aquatic life.[6]Do not discharge to drains or soil under any circumstances.[7]
Personal Protective Equipment (PPE) and Handling Precautions

Before handling or preparing this compound for disposal, the following minimum PPE must be worn:

  • Gloves: Nitrile rubber gloves are required. Always check gloves for any tears or punctures before use.[4]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4][6]

  • Lab Coat: A full-length laboratory coat must be worn and buttoned.[4]

  • Ventilation: All handling and disposal preparation should occur within a certified chemical fume hood to minimize inhalation risks.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is predicated on rigorous waste segregation. Never mix halogenated waste with non-halogenated organic waste streams.

Step 1: Segregation at the Source

  • Immediately upon completion of an experiment, decide the waste category. Any solution, solid mixture, or piece of equipment contaminated with this compound is now considered halogenated waste.

Step 2: Preparing Unused or Neat Compound for Disposal

  • If disposing of the original reagent, ensure its container is securely sealed.

  • The container must be clearly labeled as "Hazardous Waste: this compound, Halogenated Organic Solid."

  • Place the sealed container in a secondary containment bin within your laboratory's designated hazardous waste accumulation area.

Step 3: Managing Contaminated Liquid Waste

  • Collect all liquid waste containing this compound in a dedicated, properly labeled "Halogenated Organic Liquid Waste" container.[4][8] This container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw cap.

  • The label must include the words "Hazardous Waste," the full chemical name(s) of the constituents, and the approximate concentration.

  • Do not fill the waste container beyond 90% capacity to allow for vapor expansion.

Step 4: Managing Contaminated Solid Waste and Labware

  • Spatulas, Weigh Boats, etc.: Rinse contaminated items with a minimal amount of a suitable solvent (e.g., acetone or ethanol). The resulting rinse (rinsate) must be collected and disposed of as halogenated liquid waste (see Step 3). The cleaned item can then be washed normally.

  • Consumables (Gloves, Wipes, TLC Plates): All solid materials that have come into direct contact with this compound must be placed in a designated "Halogenated Solid Waste" bag or container. This includes contaminated gloves, paper towels, and silica gel.

  • Glassware: Thoroughly decontaminate glassware by rinsing with a small amount of an appropriate solvent. Collect this rinsate in the halogenated liquid waste container. After this initial decontamination, the glassware can be cleaned using standard laboratory procedures.

Step 5: Handling Spills

  • In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[7]

  • Carefully sweep or scoop the absorbent material into a designated container.[7]

  • Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it as halogenated solid waste.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Step 6: Final Disposal

  • All prepared and labeled waste containers must be transferred to your institution's Environmental Health and Safety (EHS) department for final disposal.

  • Disposal will be carried out at an approved and licensed hazardous waste disposal facility, likely via high-temperature incineration.[5][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Containment cluster_3 Final Disposition start Waste containing This compound is_liquid Liquid? start->is_liquid is_solid Solid? start->is_solid is_spill Spill? start->is_spill liquid_waste Collect in 'Halogenated Organic Liquid Waste' Container is_liquid->liquid_waste Yes solid_waste Collect in 'Halogenated Solid Waste' Container is_solid->solid_waste Yes spill_kit Absorb with Inert Material is_spill->spill_kit Yes ehs Transfer to EHS for Incineration liquid_waste->ehs solid_waste->ehs spill_kit->solid_waste Contain Debris

Caption: Decision workflow for the safe disposal of this compound waste.

References

Mastering the Safe Handling of 6-Bromobenzo[c]isothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 6-Bromobenzo[c]isothiazole, a compound of interest in various research applications. The procedural guidance herein is designed to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is the cornerstone of safe laboratory practice. Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3]

These classifications necessitate a stringent approach to personal protection to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment (PPE), it is crucial to implement robust engineering controls to minimize exposure. All work with this compound, whether handling the solid powder or solutions, must be conducted in a certified chemical fume hood.[5] This ensures that any dust or vapors are effectively contained and exhausted, significantly reducing the risk of inhalation.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final and critical barrier between you and the chemical. The selection of appropriate PPE is contingent on the specific task being performed.

Core PPE Requirements
Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[6]To prevent skin contact, which can cause irritation.[1][2] For extended handling or immersion, consider double-gloving.[7]
Eye Protection Chemical splash goggles.[6][8]To protect against splashes and dust that can cause serious eye irritation.[1][2] Safety glasses are insufficient as they do not provide a complete seal.[6]
Skin and Body A flame-resistant lab coat worn over full-length pants and closed-toe shoes.To protect skin from accidental contact.[5][8]
Respiratory Work must be conducted in a chemical fume hood.[5]To prevent inhalation of dust or vapors, which can cause respiratory irritation.[1][2]
Task-Specific PPE Recommendations

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental workflow.

PPE_Workflow cluster_prep Preparation Phase cluster_reaction Reaction & Workup cluster_analysis Analysis & Purification Weighing Solid Weighing Solid Preparing Solution Preparing Solution Weighing Solid->Preparing Solution Dissolve Core_PPE Core_PPE Weighing Solid->Core_PPE Running Reaction Running Reaction Preparing Solution->Running Reaction Preparing Solution->Core_PPE Quenching & Extraction Quenching & Extraction Running Reaction->Quenching & Extraction Running Reaction->Core_PPE TLC/LC-MS TLC/LC-MS Quenching & Extraction->TLC/LC-MS Column Chromatography Column Chromatography Quenching & Extraction->Column Chromatography Face_Shield Add Face Shield Quenching & Extraction->Face_Shield Potential for splash End End TLC/LC-MS->End Column Chromatography->End Column Chromatography->Face_Shield Potential for splash Start Start Start->Weighing Solid Handle solid

Figure 1. PPE Selection Workflow for Handling this compound.

Safe Handling and Storage Procedures

  • Handling: Always wash hands thoroughly after handling the compound, even if gloves were worn.[2] Avoid creating dust when handling the solid material.

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled disposal container.[2] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

Waste Segregation and Labeling
  • Solid Waste: All disposable labware (e.g., pipette tips, weighing paper, gloves) contaminated with this compound should be collected in a dedicated, clearly labeled hazardous waste container.[9] The label should include the full chemical name.[9]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible wastes.[9]

  • Empty Containers: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[9] Subsequent rinses can be disposed of down the drain with copious amounts of water, provided it is permitted by local regulations.

All hazardous waste must be disposed of through your institution's EHS-approved waste management program.[10][11] Never dispose of this chemical in the regular trash or down the sewer.[2][9]

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring a secure environment for groundbreaking research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromobenzo[c]isothiazole
Reactant of Route 2
6-Bromobenzo[c]isothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.